1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Description
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Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFCYSNYAFJTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501529 | |
| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35808-40-3 | |
| Record name | 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
In-Depth Technical Guide: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
CAS Number: 35808-40-3
This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
While specific experimental data for the parent compound is not extensively published, the fundamental physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 135.17 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (likely a solid) | |
| Purity | Typically >95% | --INVALID-LINK-- |
| Storage | Sealed refrigeration in a dry environment | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Characterization
General Synthetic Workflow
The synthesis of the pyrido[2,3-b]pyrazine core typically involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound, followed by reduction of the pyrazine ring.
Caption: General synthetic workflow for pyrido[2,3-b]pyrazine derivatives.
Spectroscopic Characterization
Specific spectroscopic data for the parent compound is limited. However, for derivatives of the pyrido[2,3-b]pyrazine core, characterization is typically performed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule, confirming the presence of the pyridopyrazine core and any substituents.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Biological Activity and Therapeutic Potential
The this compound scaffold is a key component in the development of potent and selective kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase (ALK).[1] Dysregulation of ALK is implicated in various cancers, making it a crucial therapeutic target.[1]
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of this compound have been synthesized and evaluated as inhibitors of ALK.[1] These compounds have shown inhibitory activity with IC₅₀ values in the nanomolar range in enzymatic assays and low micromolar range in cellular assays.[1]
ALK Signaling Pathway
ALK is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Inhibition of ALK by compounds based on the this compound scaffold blocks these downstream signals, leading to apoptosis of cancer cells.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Experimental Protocols
While a specific protocol for the synthesis of the parent compound is not available, a general protocol for assessing the inhibitory activity of its derivatives against ALK is provided below.
ALK Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical in vitro enzymatic assay to determine the IC₅₀ of a test compound against ALK.
Materials:
-
Recombinant human ALK enzyme
-
ATP
-
Biotinylated peptide substrate
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of the assay plate, add the assay buffer, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ALK enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Experimental workflow for an in-vitro ALK inhibition assay.
Conclusion
This compound is a valuable heterocyclic scaffold that has demonstrated significant potential in the development of targeted cancer therapies, particularly as inhibitors of ALK. Further research into the synthesis and biological evaluation of novel derivatives of this core structure is warranted to explore its full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals working with this promising class of compounds.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (CAS No. 35808-40-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, structure, and key physicochemical parameters. Detailed experimental protocols for the determination of these properties are also provided to aid in further research and development. Furthermore, this guide explores the biological relevance of the tetrahydropyridopyrazine scaffold, particularly its role as an inhibitor of Anaplastic Lymphoma Kinase (ALK) and the associated signaling pathways.
Chemical Identity and Structure
This compound is a bicyclic heterocyclic compound containing a fused pyridine and pyrazine ring system. The tetrahydro- prefix indicates the saturation of four atoms in the pyrazine ring.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 35808-40-3 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H9N3/c1-2-6-7(9-3-1)10-5-4-8-6/h1-3,8H,4-5H2,(H,9,10) |
| InChIKey | HOFCYSNYAFJTSI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=C1)NCCN2 |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 128-129 °C | --INVALID-LINK--[1][2] |
| Boiling Point | 318.508 °C at 760 mmHg (Predicted) | --INVALID-LINK--[3] |
| pKa | Not Experimentally Determined | - |
| logP | Not Experimentally Determined | - |
| Solubility | Not Experimentally Determined | - |
Experimental Protocols
This section outlines standard experimental methodologies for the determination of key physicochemical properties. These protocols can be adapted for the specific analysis of this compound.
Synthesis of this compound
A plausible synthetic workflow is outlined below:
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.
-
Apparatus: Thiele tube or other suitable heating bath, small test tube, capillary tube, thermometer.
-
Procedure:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is heated gently in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and distribution.
-
Apparatus: Vials, analytical balance, stirrer, filtration device, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method.
-
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.
-
Apparatus: Potentiometric titrator or UV-Vis spectrophotometer, pH meter, burette.
-
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the inflection point of the titration curve.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, analytical balance, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure (Shake-Flask Method):
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A known amount of the compound is dissolved in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning between the two phases.
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The mixture is then centrifuged to separate the layers.
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The concentration of the compound in both the n-octanol and water phases is determined.
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The logP is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
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Biological Activity and Signaling Pathways
Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK).[4] ALK is a receptor tyrosine kinase that, when dysregulated through mutations or chromosomal translocations, can act as an oncogenic driver in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.
The inhibition of ALK by these compounds disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary signaling cascades activated by oncogenic ALK include the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.
The inhibition of ALK by tetrahydropyridopyrazine derivatives blocks the phosphorylation and activation of these downstream effectors, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent cancer cells.
Conclusion
This compound represents a valuable scaffold in the development of targeted cancer therapies. This technical guide has summarized its core physicochemical properties and provided standardized experimental protocols for their determination. Further experimental investigation is warranted to fully characterize its physicochemical profile, which will be instrumental in optimizing its potential as a therapeutic agent. The elucidation of its mechanism of action as an ALK inhibitor provides a strong rationale for its continued exploration in drug discovery programs.
References
Structural Elucidation of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core. This heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document outlines the key synthetic methodologies and a detailed analysis of the spectroscopic techniques used to confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.
Synthesis of the this compound Core
The synthesis of the this compound scaffold is most commonly achieved through a condensation reaction between a substituted 2,3-diaminopyridine and an α-dicarbonyl compound, followed by reduction of the resulting pyrido[2,3-b]pyrazine.[1] A general synthetic approach involves the cyclocondensation of 2,3-diaminopyridine with glyoxal or a derivative, followed by a reduction step to yield the tetrahydro derivative.
A representative synthetic workflow is illustrated below:
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: A General Procedure
The following is a generalized protocol for the synthesis of the this compound core. It should be noted that specific reaction conditions may vary depending on the specific substrates and desired derivatives.
-
Condensation:
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To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added an α-dicarbonyl compound (e.g., glyoxal, 1.0 eq).
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The reaction mixture is heated to reflux for a period of 2-6 hours.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product, pyrido[2,3-b]pyrazine, is then purified, typically by recrystallization or column chromatography.
-
-
Reduction:
-
The purified pyrido[2,3-b]pyrazine (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.
-
A reducing agent, for instance, sodium borohydride (NaBH4) (2.0-4.0 eq), is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 4-12 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The final product, this compound, is purified by column chromatography.
-
Structural Elucidation
The definitive structure of this compound is established through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of different types of carbon atoms in the molecule.
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~7.5-7.7 | Doublet | Aromatic CH (Pyridine) | ~150-155 |
| ~6.8-7.0 | Doublet | Aromatic CH (Pyridine) | ~145-150 |
| ~6.5-6.7 | Triplet | Aromatic CH (Pyridine) | ~135-140 |
| ~4.0-4.2 | Broad Singlet | NH (Amine) | ~120-125 |
| ~3.4-3.6 | Triplet | CH₂ (Pyrazine) | ~110-115 |
| ~3.1-3.3 | Triplet | CH₂ (Pyrazine) | ~40-45 |
| ~40-45 |
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound. Note: Actual chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. For this compound (C₇H₉N₃), the expected molecular weight is approximately 135.17 g/mol .
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 135 | [M]⁺ (Molecular Ion) |
| 106 | [M - CH₂NH]⁺ |
| 79 | [C₅H₄N]⁺ (Pyridyl fragment) |
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.
The fragmentation analysis workflow is depicted in the following diagram:
Figure 2: Proposed mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H Stretch | Secondary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic |
| 1600-1475 | C=C and C=N Stretch | Aromatic Ring |
| 1350-1250 | C-N Stretch | Aromatic Amine |
Table 3: Characteristic Infrared Absorption Bands for this compound.
X-ray Crystallography
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of synthetic chemistry and modern spectroscopic methods. The characteristic signals in NMR, the specific fragmentation pattern in mass spectrometry, and the indicative absorption bands in IR spectroscopy collectively provide a conclusive identification of this important heterocyclic core. This guide provides a foundational understanding for researchers engaged in the synthesis and characterization of novel compounds based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-3-(4-pyridyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
Introduction to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
This compound is a heterocyclic compound featuring a fused pyridine and pyrazine ring system, with the pyrazine ring being fully saturated. This scaffold is of interest in medicinal chemistry and drug development due to its structural relationship to other biologically active nitrogen-containing heterocycles. Accurate spectroscopic characterization is crucial for the confirmation of its synthesis and for any subsequent studies.
Spectroscopic Data of the Aromatic Precursor: Pyrido[2,3-b]pyrazine
To predict the spectroscopic features of the target tetrahydro compound, it is instructive to first examine the data for its aromatic counterpart, pyrido[2,3-b]pyrazine (CAS: 254-69-3).[1]
¹H NMR Spectroscopy Data for Pyrido[2,3-b]pyrazine[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.18 | d | 1.5 | H-2 |
| 9.09 | d | 1.5 | H-3 |
| 8.95 | dd | 4.3, 1.6 | H-7 |
| 8.42 | dd | 8.4, 1.6 | H-9 |
| 7.82 | dd | 8.4, 4.3 | H-8 |
Solvent: Not specified in the available data.
¹³C NMR Spectroscopy Data for Pyrido[2,3-b]pyrazine[1][2]
| Chemical Shift (δ, ppm) | Assignment |
| 156.4 | C-9a |
| 153.2 | C-7 |
| 146.0 | C-2 |
| 143.8 | C-3 |
| 138.1 | C-5a |
| 134.9 | C-9 |
| 126.9 | C-8 |
Solvent: Not specified in the available data.
Infrared (IR) Spectroscopy Data for Pyrido[2,3-b]pyrazine[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium | Aromatic C-H stretch |
| 1580-1620 | Medium-Strong | C=C and C=N stretching |
| 1400-1500 | Medium-Strong | Aromatic ring skeletal vibrations |
| 1000-1200 | Strong | C-H in-plane bending |
| 750-850 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS) Data for Pyrido[2,3-b]pyrazine[1]
| m/z | Relative Intensity (%) | Assignment |
| 131 | 100 | [M]⁺ (Molecular Ion) |
| 104 | ~50 | [M - HCN]⁺ |
| 77 | ~20 | [C₆H₅]⁺ |
Predicted Spectroscopic Data for this compound
The reduction of the pyrazine ring in pyrido[2,3-b]pyrazine to form the 1,2,3,4-tetrahydro derivative would lead to significant and predictable changes in the spectroscopic data.
Predicted ¹H NMR Spectrum
The aromatic protons of the pyrazine ring (H-2 and H-3) would be replaced by aliphatic protons. The pyridine ring protons (H-7, H-8, H-9) would remain but likely shift upfield due to the loss of the aromaticity of the adjacent ring.
-
Pyridine Ring Protons (H-7, H-8, H-9): Expected to appear in the aromatic region, but at a higher field (lower ppm) compared to the fully aromatic precursor.
-
Aliphatic Protons (H-2, H-3): These would appear as multiplets in the upfield region, likely between 3.0 and 4.5 ppm, characteristic of methylene groups adjacent to nitrogen atoms.
-
N-H Protons (at positions 1 and 4): Broad singlets are expected, and their chemical shift would be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon signals for the saturated pyrazine ring would shift significantly upfield into the aliphatic region.
-
Pyridine Ring Carbons (C-7, C-8, C-9, C-5a, C-9a): These would remain in the aromatic region, though their exact shifts would be altered.
-
Aliphatic Carbons (C-2, C-3): Expected to appear in the range of 40-60 ppm.
Predicted IR Spectrum
The IR spectrum would show characteristic peaks for the N-H and aliphatic C-H bonds, while the aromatic C-H and ring vibrations would be retained for the pyridine portion.
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N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹.
-
Aliphatic C-H Stretching: Sharp peaks just below 3000 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
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C=C and C=N Stretching: Bands in the 1580-1620 cm⁻¹ region for the pyridine ring.
-
N-H Bending: A band around 1600 cm⁻¹.
Predicted Mass Spectrum
The molecular ion peak would be at m/z 135, corresponding to the molecular formula C₇H₉N₃. The fragmentation pattern would be expected to show losses of fragments from the saturated pyrazine ring.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves a two-step process: the synthesis of the aromatic pyrido[2,3-b]pyrazine followed by its reduction.
Step 1: Synthesis of Pyrido[2,3-b]pyrazine [2]
This can be achieved through the condensation of 2,3-diaminopyridine with glyoxal.
-
Materials: 2,3-diaminopyridine, 40% aqueous glyoxal solution, ethanol.
-
Procedure:
-
Dissolve 2,3-diaminopyridine in ethanol in a round-bottom flask.
-
Add an equimolar amount of 40% aqueous glyoxal solution dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture for purification.
-
Step 2: Reduction to this compound
The aromatic pyrido[2,3-b]pyrazine can be reduced to the tetrahydro derivative using a suitable reducing agent.
-
Materials: Pyrido[2,3-b]pyrazine, sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), methanol or ethanol.
-
Procedure (using NaBH₄):
-
Suspend pyrido[2,3-b]pyrazine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of sodium borohydride in portions.
-
After the addition, allow the mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product using column chromatography on silica gel.
-
Protocol for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[3]
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR-FTIR spectrometer for a solid sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
-
Workflow Diagram
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Tetrahydropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of the tetrahydropyrido[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Due to the limited availability of spectral data for the unsubstituted parent compound, this guide will focus on a well-characterized derivative, 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine, to provide a foundational understanding of the NMR characteristics of this ring system.
Introduction
The tetrahydropyrido[2,3-b]pyrazine scaffold is a key structural motif in a variety of biologically active molecules. Its rigid, fused-ring structure and the presence of multiple nitrogen atoms make it an attractive framework for the design of therapeutic agents targeting a range of biological targets. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules, providing detailed information about the chemical environment of each proton and carbon atom.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine. This data serves as a reference for the characterization of novel derivatives based on this scaffold.
Table 1: ¹H NMR Data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.75 | brs | 1H | NH |
| 3.44 | m | 2H | C5-H₂ |
| 3.05 | m | 1H | C8-H |
| 2.36 | s | 3H | C2-CH₃ |
| 2.30 | s | 3H | C3-CH₃ |
| 2.06 | m | 1H | C7-H |
| 1.75 | m | 1H | C6-H |
| 1.32 | d, J = 6.8 Hz | 3H | C8-CH₃ |
Table 2: ¹³C NMR Data for 2,3-dimethyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
| Chemical Shift (δ) ppm | Assignment |
| 149.46 | C4a |
| 146.48 | C8a |
| 139.02 | C2 |
| 138.50 | C3 |
| 38.40 | C8 |
| 33.15 | C5 |
| 29.03 | C6 |
| 21.18 | C2-CH₃ |
| 20.57 | C7 |
| 20.09 | C3-CH₃ |
Experimental Protocols
The following section details a general experimental protocol for the synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds, as well as standard procedures for acquiring ¹H and ¹³C NMR spectra.
Synthesis of Tetrahydropyrido[2,3-b]pyrazine Scaffolds
A common route to polyfunctionalized tetrahydropyrido[2,3-b]pyrazine scaffolds involves the sequential reaction of a substituted pyridine with a suitable diamine. For instance, the reaction of pentafluoropyridine with sodium phenylsulfinate followed by reaction with a diamine can yield difluorinated tetrahydropyrido[2,3-b]pyrazine systems. These scaffolds can then be further functionalized through nucleophilic substitution reactions.
General Procedure for Synthesis:
-
Initial Substitution: A solution of pentafluoropyridine in a suitable solvent (e.g., DMF) is treated with a nucleophile, such as sodium phenylsulfinate, at room temperature. The reaction is stirred for a specified period to allow for the substitution at the 4-position of the pyridine ring.
-
Annulation with Diamine: The resulting intermediate is then reacted with a diamine (e.g., ethane-1,2-diamine) in the presence of a base (e.g., potassium carbonate) at an elevated temperature. This step facilitates the annulation to form the tetrahydropyrido[2,3-b]pyrazine ring system.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydropyrido[2,3-b]pyrazine derivative.
NMR Sample Preparation and Data Acquisition
Accurate and high-quality NMR data is contingent upon proper sample preparation and instrument setup.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of the tetrahydropyrido[2,3-b]pyrazine derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe.
-
Homogenization: Gently mix the sample to ensure a homogeneous solution.
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard single-pulse experiment is used to acquire the ¹H NMR spectrum. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used for ¹³C NMR to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans are acquired to obtain a spectrum with adequate signal intensity, especially for quaternary carbons.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Visualization of Key Relationships
The following diagrams illustrate the general synthesis workflow and the logical relationship of NMR signal assignments.
Caption: A generalized workflow for the synthesis of the tetrahydropyrido[2,3-b]pyrazine scaffold.
Caption: Logical relationship between molecular structure and NMR spectral data for signal assignment.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR data and experimental protocols relevant to the tetrahydropyrido[2,3-b]pyrazine scaffold. The provided data for the 2,3-dimethyl derivative serves as a valuable reference point for researchers engaged in the synthesis and characterization of novel compounds based on this important heterocyclic core. The detailed experimental procedures offer practical guidance for both the synthesis of these molecules and the acquisition of high-quality NMR spectra, which are critical for unambiguous structure determination in drug discovery and development.
Spectroscopic Analysis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectral properties of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. Due to the limited availability of direct experimental spectra in public literature, this guide presents a predictive analysis based on the known spectral characteristics of the aromatic parent compound, pyrido[2,3-b]pyrazine, and established principles of spectroscopic shifts upon hydrogenation. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this heterocyclic compound in research and development settings.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . Its structure features a pyrazine ring fused to a tetrahydropyridine ring. The presence of both saturated and aromatic moieties gives rise to a characteristic spectroscopic fingerprint.
Caption: Chemical structure of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The hydrogenation of the pyridine ring introduces N-H and aliphatic C-H bonds, which will be prominent features. The following table summarizes the predicted key vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium | N-H Stretch | Secondary Amine |
| 3100 - 3000 | Weak | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| 1620 - 1580 | Medium | C=N Stretch | Pyrazine Ring |
| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1470 - 1430 | Medium | CH₂ Scissoring | Aliphatic |
| 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine |
| 1250 - 1180 | Medium | C-N Stretch | Aliphatic Amine |
| 880 - 800 | Strong | C-H Out-of-plane Bend | Aromatic |
Predicted UV-Vis Spectral Data
The UV-Vis spectrum of this compound is expected to be significantly different from its aromatic counterpart, pyrido[2,3-b]pyrazine. The saturation of the pyridine ring reduces the extent of π-conjugation, leading to a hypsochromic (blue) shift of the absorption maxima. The spectrum will likely be dominated by transitions within the pyrazine ring system.
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| Methanol / Ethanol | ~270 - 290 | > 5000 | π → π |
| Methanol / Ethanol | ~310 - 330 | < 1000 | n → π |
Experimental Protocols
The following are generalized experimental protocols for obtaining the FT-IR and UV-Vis spectra of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared Spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) of this compound in a suitable solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200 to 400 nm.
-
-
Data Processing:
-
The instrument will automatically subtract the solvent absorbance.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Experimental and Logical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A promising scaffold for drug discovery
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic approaches, and biological significance of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the therapeutic potential of this heterocyclic compound, particularly as an inhibitor of Anaplastic Lymphoma Kinase (ALK).
Chemical Structure and IUPAC Name
The foundational molecule, this compound, is a heterocyclic compound featuring a fused pyridine and pyrazine ring system. The partial saturation of the pyrazine ring imparts a unique three-dimensional structure that is crucial for its biological activity.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical and Bioactivity Data
Derivatives of this compound have been synthesized and evaluated for their biological activities, primarily as kinase inhibitors. The following table summarizes key quantitative data for selected derivatives from the literature.
| Compound ID | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Reference |
| Series Analog | Anaplastic Lymphoma Kinase (ALK) | ~10 nM | ~150 nM | [2] |
| Compound 7n | Erlotinib-sensitive PC9 cells | - | 0.09 µM | [3] |
| Compound 7n | Erlotinib-resistant PC9-ER cells | - | 0.15 µM | [3] |
Synthesis and Characterization
General Synthetic Approach
The synthesis of the this compound scaffold can be achieved through a multi-step process. A representative, though general, synthetic route involves the condensation of a substituted 2,3-diaminopyridine with a suitable dicarbonyl compound, followed by reduction of the resulting pyrazine ring.
A common method for the synthesis of related pyrido[2,3-b]pyrazine derivatives involves a multicomponent reaction. For instance, the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions has been reported to yield pyrido[2,3-b]pyrazine derivatives in good to excellent yields.[4]
Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The following protocol is a generalized procedure based on reported methods for the synthesis of pyrido[2,3-b]pyrazine derivatives.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of a substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.684 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by a catalytic amount of p-toluenesulfonic acid (20 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for approximately 8-9 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography.
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption frequencies.[4]
Biological Activity and Signaling Pathways
Anaplastic Lymphoma Kinase (ALK) Inhibition
A significant area of research for this compound derivatives is their potent and selective inhibition of Anaplastic Lymphoma Kinase (ALK).[2] ALK is a receptor tyrosine kinase that, when dysregulated through mutations, fusions, or amplification, can act as an oncogenic driver in various cancers, including non-small cell lung cancer and neuroblastoma.[4]
The inhibition of ALK by these compounds blocks the downstream signaling pathways that promote cell proliferation, survival, and migration.
ALK Signaling Pathway
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound derivatives. Constitutive activation of ALK leads to the activation of several key downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Caption: ALK signaling pathway and inhibition.
Experimental Workflow: Kinase Inhibitor Screening
The discovery and development of kinase inhibitors, such as derivatives of this compound, typically follow a structured workflow. This process begins with the initial identification of hit compounds and progresses through lead optimization and preclinical evaluation.
Caption: Kinase inhibitor discovery workflow.
Conclusion
This compound represents a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. Its derivatives have demonstrated significant promise as inhibitors of ALK, a key oncogenic driver in several cancers. The synthetic accessibility and the potential for chemical modification of this scaffold provide a strong foundation for the future development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of new derivatives is warranted to fully exploit the therapeutic potential of this promising class of compounds.
References
Tautomerism in Tetrahydropyrido[2,3-b]pyrazine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in tetrahydropyrido[2,3-b]pyrazine systems. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. Understanding the tautomeric behavior of these molecules is crucial for elucidating structure-activity relationships (SAR), predicting metabolic pathways, and optimizing drug design.
Introduction to Tautomerism in Tetrahydropyrido[2,3-b]pyrazines
Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. In tetrahydropyrido[2,3-b]pyrazine systems, the most prevalent form of tautomerism is the equilibrium between enamine, methylene imine, and in some cases, enaminol forms. The position of this equilibrium is influenced by various factors including the nature of substituents, the solvent, temperature, and pH.
The ability to exist in different tautomeric forms can significantly impact the physicochemical and biological properties of these compounds, including their receptor binding affinity, membrane permeability, and metabolic stability. Therefore, a thorough characterization of the tautomeric landscape is a critical step in the development of drugs based on the tetrahydropyrido[2,3-b]pyrazine scaffold.
Tautomeric Forms
The primary tautomeric equilibrium in substituted tetrahydropyrido[2,3-b]pyrazines involves the following forms:
-
Enamine Tautomer: Characterized by a C=C double bond adjacent to a nitrogen atom.
-
Methylene Imine Tautomer: Features a C=N double bond with an adjacent methylene group.
-
Enaminol Tautomer: A less common form that can arise when a hydroxyl group is present, in equilibrium with the enamine-keto form.
The interplay between these forms is a dynamic process, and the predominant tautomer in a given environment dictates the molecule's chemical behavior.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of different tautomers in solution can be determined quantitatively using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.
¹H NMR Spectroscopy
¹H NMR spectroscopy allows for the direct observation and quantification of distinct proton signals corresponding to each tautomer. The integration of these signals provides the relative concentration of each form in the equilibrium mixture.
Illustrative Quantitative Data
Due to the limited availability of specific quantitative data for a wide range of tetrahydropyrido[2,3-b]pyrazine derivatives in the literature, the following tables present illustrative data based on typical observations for N-heterocyclic systems. These tables demonstrate how solvent and substituent effects can influence the tautomeric equilibrium.
Table 1: Illustrative Tautomer Ratios of a Model Tetrahydropyrido[2,3-b]pyrazine in Various Solvents
| Solvent | Dielectric Constant (ε) | % Enamine Tautomer | % Methylene Imine Tautomer |
| Chloroform-d (CDCl₃) | 4.8 | 75 | 25 |
| Acetone-d₆ | 20.7 | 60 | 40 |
| Methanol-d₄ (CD₃OD) | 32.7 | 45 | 55 |
| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 46.7 | 30 | 70 |
Table 2: Illustrative Effect of Substituents on Tautomer Ratios in Chloroform-d (CDCl₃)
| Substituent (R) | Electronic Effect | % Enamine Tautomer | % Methylene Imine Tautomer |
| -CH₃ | Electron-donating | 80 | 20 |
| -H | Neutral | 75 | 25 |
| -Cl | Electron-withdrawing | 65 | 35 |
| -NO₂ | Strongly Electron-withdrawing | 50 | 50 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of tautomerism.
Synthesis of Tetrahydropyrido[2,3-b]pyrazine Derivatives
A general synthetic route to the tetrahydropyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound or its equivalent.
Protocol for ¹H NMR Analysis of Tautomeric Ratios
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified tetrahydropyrido[2,3-b]pyrazine derivative.
-
Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if absolute quantification is required.
-
Ensure the solution is homogeneous by gentle vortexing.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Identify the characteristic signals for each tautomer.
-
Integrate the well-resolved signals corresponding to each tautomer.
-
Calculate the percentage of each tautomer using the following formula: % Tautomer A = [Integral of Tautomer A / (Sum of Integrals of all Tautomers)] * 100
-
Protocol for Single Crystal X-ray Diffraction
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.
-
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Data is collected over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions, including the positions of hydrogen atoms, to best fit the experimental data. The location of the proton will reveal the dominant tautomer in the crystal lattice.
-
Protocol for Computational Modeling of Tautomer Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation for each tautomer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
-
Single Point Energy Calculation:
-
For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set or a more advanced computational method.
-
-
Solvation Effects:
-
Incorporate the effects of a solvent using a continuum solvation model (e.g., PCM, SMD) to predict tautomer stability in solution.
-
-
Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The relative populations of the tautomers can be estimated using the Boltzmann distribution.
-
Conclusion
The study of tautomerism in tetrahydropyrido[2,3-b]pyrazine systems is a critical aspect of their development as therapeutic agents. This guide has provided an overview of the key tautomeric forms, methods for their quantitative analysis, and detailed protocols for their experimental and computational characterization. A thorough understanding and application of these principles will enable researchers to make more informed decisions in the design and optimization of novel drugs based on this important heterocyclic scaffold.
Navigating the Physicochemical Landscape of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide to Solubility and Stability
For Immediate Release
[City, State] – 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry, presents a unique set of physicochemical properties that are critical for its development as a potential therapeutic agent. This technical guide provides an in-depth analysis of the available information on the solubility and stability of this core compound, offering valuable insights for researchers, scientists, and drug development professionals. While specific experimental data for the parent compound is limited in publicly available literature, this document outlines predictive data, general principles for related structures, and standardized experimental protocols for in-house determination.
Core Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 35808-40-3 |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| Canonical SMILES | C1NCC2=NC=CN=C2N1 |
Predicted Physicochemical Properties
Due to a lack of extensive experimental studies on the parent compound, the following table summarizes computationally predicted physicochemical properties. These values serve as a valuable starting point for experimental design.
| Property | Predicted Value | Source |
| logP (Octanol-Water Partition Coefficient) | -0.8 | Chemicalize |
| Water Solubility | 1.93 g/L | Chemicalize |
| pKa (most basic) | 6.87 | Chemicalize |
| Polar Surface Area | 41.5 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Note: These are predicted values and should be confirmed through experimental validation.
Solubility Profile
Direct experimental data on the solubility of this compound in a range of solvents is not extensively documented. However, based on its predicted properties and the general behavior of related heterocyclic compounds like pyrazine, a qualitative solubility profile can be inferred. The presence of nitrogen atoms capable of hydrogen bonding suggests moderate solubility in polar protic solvents.
General Solubility Considerations:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to exhibit its highest solubility in these solvents due to the potential for hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is also anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific degradation pathways have not been elucidated for this compound, general degradation patterns for similar heterocyclic structures often involve oxidation, hydrolysis, and photolysis.
Key Stability Considerations:
-
pH Stability: The pyrazine ring system can be susceptible to degradation under strongly acidic or basic conditions.
-
Oxidative Stability: The tetrahydro portion of the molecule may be prone to oxidation.
-
Thermal Stability: Derivatives of the related pyrido[2,3-b]pyrazine have shown high thermal stability.[1]
-
Photostability: Exposure to light, particularly UV radiation, may induce degradation.
Experimental Protocols
To address the gap in experimental data, the following section details standardized protocols for determining the solubility and stability of this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer of specific pH) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C, 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specified solvent.
Protocol 2: Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradants.
-
Data Evaluation: The percentage of degradation is calculated, and the degradation profile is established.
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
While a comprehensive, experimentally-derived dataset on the solubility and stability of this compound is not yet publicly available, this guide provides a foundational understanding based on predicted properties and the behavior of analogous structures. The detailed experimental protocols offer a clear path for researchers to generate the necessary data to advance their drug discovery and development programs. The inherent properties of this scaffold suggest that with careful formulation and handling, it holds promise as a valuable building block in the creation of novel therapeutics. Further research into the empirical determination of these critical physicochemical parameters is strongly encouraged.
References
Quantum Chemical Calculations for Pyridopyrazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridopyrazine derivatives represent a fascinating class of heterocyclic compounds with a wide spectrum of applications, ranging from medicinal chemistry to materials science. Their unique electronic structure, arising from the fusion of pyridine and pyrazine rings, imparts valuable photophysical and biological properties. Quantum chemical calculations have emerged as an indispensable tool for understanding and predicting the behavior of these molecules, accelerating the design of novel derivatives with tailored functionalities. This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of pyridopyrazine derivatives, focusing on methodologies, data interpretation, and the elucidation of structure-property relationships.
Core Computational Methodologies
The theoretical investigation of pyridopyrazine derivatives predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for studying excited states. These methods offer a favorable balance between computational cost and accuracy for molecules of this size.
Experimental Protocols: A Generalized Computational Workflow
A typical computational study on a pyridopyrazine derivative follows a structured protocol to ensure reliable and reproducible results.
1. Molecular Geometry Optimization: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Method: DFT is the method of choice.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide accurate geometries for a broad range of organic molecules.[1] Other functionals like PBE0 may also be employed.[2]
-
Basis Set: A basis set describes the atomic orbitals used in the calculation. The 6-31G(d,p) or 6-311+G(d,p) Pople-style basis sets are commonly used, offering a good compromise between accuracy and computational expense.[3][4] For studies requiring higher accuracy, especially for electronic properties, larger basis sets like def2-TZVP can be utilized.[2]
-
Software: The Gaussian suite of programs is a standard tool for these calculations.[4][5]
2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) Spectra: The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.[2][5]
3. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule.
-
HOMO Energy: Relates to the electron-donating ability of the molecule. A higher HOMO energy indicates a stronger tendency to donate electrons.[1]
-
LUMO Energy: Relates to the electron-accepting ability. A lower LUMO energy suggests a greater propensity to accept electrons.[1]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule.[1] A smaller gap generally implies higher reactivity and is also correlated with the electronic absorption properties of the molecule.[1][6]
4. Electronic Absorption Spectra Simulation: To understand the optical properties of pyridopyrazine derivatives, their electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT).
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency.
-
Solvent Effects: To mimic experimental conditions, solvent effects can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).
The following diagram illustrates the general workflow for the quantum chemical analysis of pyridopyrazine derivatives.
Key Calculated Properties and Their Significance
Quantum chemical calculations provide a wealth of quantitative data that can be correlated with experimental observations and used to predict the properties of new molecules.
Electronic Properties
The electronic properties of pyridopyrazine derivatives are central to their application in optoelectronics and as bioactive agents. DFT calculations provide reliable estimates of these key parameters.
| Property | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity, kinetic stability, and electronic transitions.[1] |
| Ionization Potential | IP | The energy required to remove an electron from the molecule. |
| Electron Affinity | EA | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness | η | A measure of the resistance to a change in electron distribution. |
| Chemical Softness | S | The reciprocal of chemical hardness, indicating reactivity. |
| Electrophilicity Index | ω | A global reactivity descriptor that quantifies the electrophilic nature of a molecule. |
Table 1: Key Electronic Properties Calculated for Pyridopyrazine Derivatives.
Studies have shown that the electronic properties of pyridopyrazine derivatives can be tuned by introducing different substituent groups. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, often resulting in a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum.[7]
The following table summarizes representative calculated electronic properties for a selection of pyridopyrazine derivatives from the literature.
| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| Pyrido[2,3-b]pyrazine-based D-A-D dyes | -5.34 to -5.97 | -3.61 to -3.70 | 1.67 to 2.36 | [8] |
| BPC-2DPP | -5.54 | -3.06 | 2.48 | [7] |
| BPC-3DPP | -5.68 | -3.06 | 2.62 | [7] |
Table 2: Examples of Calculated Electronic Properties for Pyridopyrazine Derivatives.
Optical Properties
TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectra of pyridopyrazine derivatives, providing insights into their color and photophysical behavior. The calculated maximum absorption wavelength (λmax) corresponds to the electronic transition from the ground state to the first excited state, which is often the HOMO to LUMO transition.
| Derivative | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| Pyrido[2,3-b]pyrazine D-A-D dyes | - | 412-485 | [8] |
Table 3: Comparison of Calculated and Experimental Maximum Absorption Wavelengths.
Structure-Property Relationships
A primary goal of computational studies is to establish clear relationships between the molecular structure of pyridopyrazine derivatives and their resulting properties. This knowledge is crucial for the rational design of new molecules with desired characteristics.
The diagram below illustrates the logical relationship between structural modifications and the resulting changes in electronic and optical properties.
Applications in Drug Development
Pyridopyrazine derivatives have shown promise as inhibitors of various biological targets. For example, they have been investigated as inhibitors of FtsZ, a key protein in bacterial cell division, making them potential antitubercular agents.[9][10] Additionally, certain pyridopyrazine-1,6-dione derivatives have been developed as γ-secretase modulators for the potential treatment of Alzheimer's disease.[11]
Quantum chemical calculations can play a vital role in this area through:
-
Molecular Docking Studies: Predicting the binding mode and affinity of pyridopyrazine derivatives to a target protein.
-
QSAR (Quantitative Structure-Activity Relationship) Studies: Developing mathematical models that correlate the calculated molecular descriptors with the biological activity of a series of compounds.
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, are powerful tools for the in-silico investigation of pyridopyrazine derivatives. They provide detailed insights into their electronic structure, reactivity, and optical properties, thereby guiding the synthesis and development of new materials and therapeutic agents. The ability to reliably predict molecular properties before engaging in extensive and costly experimental work makes computational chemistry an indispensable component of modern research in both materials science and drug discovery.
References
- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quantum-Chemical Study of Gas-Phase 5/6/5 Tricyclic Tetrazine Derivatives | Supercomputing Frontiers and Innovations [superfri.org]
- 6. youtube.com [youtube.com]
- 7. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel pyridopyrazine and pyrimidothiazine derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Modeling of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile core for the design of novel therapeutic agents targeting a range of diseases, including cancer and bacterial infections. This technical guide provides an in-depth overview of the molecular modeling approaches applied to this scaffold, offering insights into its structure-activity relationships, and potential as a basis for drug discovery.
Core Scaffold
The fundamental structure of this compound is characterized by a fused bicyclic system consisting of a tetrahydropyridine ring and a pyrazine ring. This arrangement provides a three-dimensional architecture that can be strategically functionalized to interact with various biological targets.
Biological Activities and Therapeutic Targets
Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. Notably, they have been investigated as potent and selective inhibitors of several key enzymes and signaling pathways implicated in disease.
Anticancer Activity:
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Dysregulation of ALK is a known driver in various cancers. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as ring-constrained analogs of a known aminopyridine kinase scaffold. These compounds have shown potent inhibitory activity against ALK with IC50 values in the nanomolar range in both enzymatic and cellular assays.[1]
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is crucial in cell proliferation and its aberrant activation is linked to non-small-cell lung cancer (NSCLC). Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of this pathway.[2]
Antibacterial Activity:
-
DNA Gyrase Inhibition: Pyrido[2,3-b]pyrazine derivatives have been shown to exhibit significant antibacterial activity against clinically relevant strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. Molecular docking studies suggest that these compounds interact strongly with bacterial DNA gyrase, a crucial enzyme for DNA replication.[3]
Molecular Modeling Studies
Computational chemistry plays a pivotal role in understanding the interactions of this compound derivatives with their biological targets and in guiding the design of more potent and selective analogs.
Density Functional Theory (DFT) Calculations
DFT studies are employed to elucidate the electronic properties of these molecules. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, chemical hardness, electrophilicity, and dipole moment are calculated to understand the reactivity and stability of the compounds.[3][4][5] For instance, a smaller HOMO-LUMO gap is often associated with higher chemical reactivity.
Molecular Docking
Molecular docking simulations are instrumental in predicting the binding modes and affinities of this compound derivatives within the active sites of their target proteins. These studies have been crucial in rationalizing the observed biological activities and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.[3]
Pharmacophore Modeling
Pharmacophore modeling is utilized to identify the essential three-dimensional arrangement of chemical features required for biological activity. For pyrido[2,3-b]pyrazine derivatives, pharmacophore models have been developed that highlight the importance of features like hydrogen-bond acceptors and hydrophobic centers for their inhibitory action.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on pyrido[2,3-b]pyrazine derivatives.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus (mg/mL) | Bacillus cereus (mg/mL) | Escherichia coli (mg/mL) | Salmonella typhi (mg/mL) | Reference |
| Derivative with two thiocarbonyl groups | 0.078 | 0.078 | 0.625 | 1.25 |
Table 2: Anticancer Activity (IC50)
| Compound Class | Target | Enzyme IC50 | Cell-based IC50 | Reference |
| Tetrahydropyrido[2,3-b]pyrazines | ALK | ~10 nM | ~150 nM | [1] |
Table 3: Computational Chemistry Parameters (DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| Compound 7 (a pyrido[2,3-b]pyrazine derivative) | - | - | 3.444 | - | [5] |
Experimental and Computational Protocols
General Synthesis of Pyrido[2,3-b]pyrazine Derivatives
A common synthetic route involves the condensation of 2,3-diaminopyridine derivatives with α-dicarbonyl compounds. For example, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N1,N4-dialkylated derivatives can be prepared using phase-transfer catalysis under mild conditions.[3] Another approach involves a multicomponent reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid (p-TSA) in ethanol.[5]
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method. A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates. Bacterial suspensions are added to each well, and the plates are incubated. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Molecular Docking Protocol
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 3D structures of the pyrido[2,3-b]pyrazine derivatives are generated and energy-minimized using a suitable force field.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the prepared ligands into the defined active site of the target protein.
-
Analysis: The resulting docking poses are analyzed based on their binding energies and intermolecular interactions with the active site residues.
DFT Calculation Protocol
Density Functional Theory (DFT) calculations are often performed using software packages like Gaussian. The B3LYP functional with a basis set such as 6-31G(d,p) is commonly employed to optimize the geometry and calculate the electronic properties of the molecules.[4][5]
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
General Experimental Workflow for Drug Discovery
Caption: A typical workflow for the discovery of novel bioactive compounds.
Logical Relationship in Molecular Modeling
Caption: The interplay of computational methods in rational drug design.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine from Diamines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold, a heterocyclic core of significant interest in medicinal chemistry and drug discovery. The primary synthetic strategy discussed is the cyclocondensation of 2,3-diaminopyridine with 1,2-dicarbonyl compounds, followed by reduction of the resulting pyrido[2,3-b]pyrazine.
Introduction
The pyrido[2,3-b]pyrazine core and its saturated derivatives are found in numerous molecules with diverse biological activities, acting as kinase inhibitors, antiviral agents, and antagonists for various receptors.[1][2][3] Their rigid, nitrogen-rich structure makes them valuable scaffolds for library synthesis in drug development programs. The most common and direct route to the aromatic pyrido[2,3-b]pyrazine system is the condensation of a pyridinediamine, typically 2,3-diaminopyridine, with an α-dicarbonyl compound.[4] Subsequent reduction can then afford the desired 1,2,3,4-tetrahydro derivative.[4] This document outlines the key experimental procedures for this synthetic sequence.
Synthetic Pathway Overview
The synthesis of this compound from 2,3-diaminopyridine generally involves a two-step process:
-
Cyclocondensation: Reaction of 2,3-diaminopyridine with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil) to form the aromatic pyrido[2,3-b]pyrazine ring system.
-
Reduction: Selective hydrogenation of the pyrazine ring of the pyrido[2,3-b]pyrazine intermediate to yield the final this compound.
Caption: General workflow for the synthesis of the target scaffold.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of pyrido[2,3-b]pyrazine derivatives. Note that yields can vary significantly based on the specific substrates and chosen conditions.
| Step | Reactants | Solvent / Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclocondensation | 2,3-Diaminopyridine, Pyruvic Acid Derivatives | Anhydrous Methanol or Chloroform | Room Temp. | - | >90 | [5] |
| Cyclocondensation | 5-Bromo-2,3-diaminopyridine, 4,4'-Dibromobenzil | Glacial Acetic Acid | Reflux | - | 41-97 | |
| Cyclocondensation | 2,3-Diaminopyridine, Benzil | Ethanol / Acetic Acid | Reflux | 4 | ~85-95 | (Typical) |
| Reduction | 2-Amino-5-bromo-3-nitropyridine | Iron / HCl in Ethanol/Water | Steam Bath | 1 | 78 | [6] |
| Reduction | Pyrido[2,3-b]pyrazine derivatives | Electrochemical Reduction | - | - | - | [4] |
| Starting Material | 2,3-Dinitropyridine | H₂, Pd/C in Organic Solvent | 50-58 | 1-2 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine via Cyclocondensation
This protocol describes a general method for the condensation of 2,3-diaminopyridine with benzil.
Materials:
-
2,3-Diaminopyridine (1.0 eq)
-
Benzil (1.0 eq)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq) and benzil (1.0 eq).
-
Add a suitable solvent such as glacial acetic acid or ethanol to dissolve the reactants (approx. 10-15 mL per gram of diaminopyridine).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, the solvent can be removed under reduced pressure.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 2,3-diphenylpyrido[2,3-b]pyrazine.
Regioselectivity Note: When using unsymmetrical 1,2-dicarbonyl compounds, a mixture of two regioisomers may be formed. Lower reaction temperatures and the use of acidic solvents like acetic acid or trifluoroacetic acid have been shown to improve regioselectivity in favor of the more biologically active isomer in certain cases.[4]
Protocol 2: Synthesis of 1,2,3,4-Tetrahydro-2,3-diphenylpyrido[2,3-b]pyrazine via Reduction
This protocol outlines the reduction of the pyrido[2,3-b]pyrazine core to its tetrahydro derivative using catalytic hydrogenation.
Materials:
-
2,3-Diphenylpyrido[2,3-b]pyrazine (from Protocol 1)
-
Palladium on Carbon (Pd/C, 10 wt. %, ~5-10 mol%)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)
-
Celite or another filtration aid
Procedure:
-
In a suitable hydrogenation flask, dissolve the 2,3-diphenylpyrido[2,3-b]pyrazine in a solvent like methanol or ethanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,3-diphenylpyrido[2,3-b]pyrazine.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Alternative Reduction: For some substrates, chemical reduction using reagents like sodium borohydride (NaBH₄) in an alcoholic solvent may also be effective, although this might require more forcing conditions or specific catalysts.
Logical Relationship Diagram
The selection of the synthetic route depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the decision-making process.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
One-Pot Synthesis of Substituted Tetrahydropyrido[2,3-b]pyrazines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Substituted tetrahydropyrido[2,3-b]pyrazines represent a class of compounds with significant therapeutic potential, notably as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this promising heterocyclic system.
Introduction
The pyrido[2,3-b]pyrazine core is a key pharmacophore found in a variety of biologically active molecules.[1] These compounds have garnered considerable interest due to their diverse pharmacological activities, including the selective inhibition of PI3K isozymes.[1] The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics. The one-pot, multicomponent synthesis of substituted tetrahydropyrido[2,3-b]pyrazines offers an efficient and atom-economical approach to generate libraries of these compounds for drug discovery programs.
One-Pot Three-Component Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazine Derivatives
A prevalent and effective method for the synthesis of substituted pyrido[2,3-b]pyrazines is a one-pot, three-component reaction involving an active methylene compound (indane-1,3-dione), various aromatic aldehydes, and 2-aminopyrazine. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA).
Experimental Workflow
The general workflow for this synthesis is depicted in the following diagram:
Caption: A schematic overview of the one-pot synthesis protocol.
Detailed Experimental Protocol
This protocol is based on a reported multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.[1]
Materials:
-
Indane-1,3-dione
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
2-Aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol (absolute)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add indane-1,3-dione (1.0 mmol), the desired substituted aromatic aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol, 20 mol%).
-
Add 15 mL of absolute ethanol to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a mobile phase of petroleum ether and ethyl acetate). The reaction is typically complete within 8 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water and cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure substituted tetrahydropyrido[2,3-b]pyrazine derivative.
-
Dry the purified product under vacuum.
Optimization of Reaction Conditions
The choice of solvent can significantly impact the reaction yield. A screening of various solvents has shown that ethanol is a highly effective medium for this reaction.[1] The catalyst loading has also been optimized, with 20 mol% of p-TSA providing good results.[1]
Quantitative Data Summary
The following table summarizes the yields of various substituted indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives synthesized using the protocol described above.[1]
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 5-(4-methoxyphenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine | 89 |
| 2 | 4-Chlorobenzaldehyde | 5-(4-chlorophenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine | 85 |
| 3 | 4-Methylbenzaldehyde | 5-(4-methylphenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine | 84 |
| 4 | 4-Nitrobenzaldehyde | 5-(4-nitrophenyl)-5,11-dihydroindeno[2',1':5,6]pyrido[2,3-b]pyrazine | 82 |
Alternative One-Pot Synthesis Protocol: Bismuth(III) Triflate Catalysis
An alternative green and efficient one-pot, three-component synthesis for a related class of compounds, pyrido[2,3-d]pyrimidines, utilizes bismuth(III) triflate (Bi(OTf)₃) as a catalyst.[2] This methodology can be adapted for the synthesis of tetrahydropyrido[2,3-b]pyrazines, offering a potentially milder and more environmentally friendly alternative to p-TSA.
General Procedure using Bismuth(III) Triflate
-
Combine the active methylene compound (1.0 mmol), aromatic aldehyde (1.0 mmol), and the amino-heterocycle (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add bismuth(III) triflate (10-20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, and isolate the product by filtration and recrystallization.
Application in Drug Discovery: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Substituted tetrahydropyrido[2,3-b]pyrazines have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.
PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the putative point of inhibition by substituted tetrahydropyrido[2,3-b]pyrazines.
Caption: Inhibition of the PI3K enzyme by substituted tetrahydropyrido[2,3-b]pyrazines.
The synthesized tetrahydropyrido[2,3-b]pyrazine derivatives are proposed to exert their anticancer effects by directly inhibiting the kinase activity of PI3K. By blocking the conversion of PIP2 to PIP3, these compounds effectively shut down the downstream signaling cascade, leading to the inhibition of cell growth and proliferation. Molecular docking studies can be employed to further elucidate the specific binding interactions between these inhibitors and the active site of the PI3K enzyme.
Conclusion
The one-pot, multicomponent synthesis of substituted tetrahydropyrido[2,3-b]pyrazines provides a powerful and efficient platform for the generation of novel drug candidates. The straightforward experimental protocols and the significant biological activity of the resulting compounds, particularly as inhibitors of the PI3K/Akt/mTOR pathway, make this an attractive area of research for medicinal chemists and drug development professionals. The methodologies and data presented in these application notes offer a solid foundation for the exploration and optimization of this important class of heterocyclic compounds.
References
Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrido[2,3-b]pyrazine derivatives via multicomponent reactions (MCRs). The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anticancer, antiviral, and antibacterial activities. Multicomponent reactions offer an efficient and atom-economical approach to construct these complex molecules in a single synthetic operation, making them highly attractive for medicinal chemistry and drug discovery programs.
Introduction to Pyrido[2,3-b]pyrazines and Multicomponent Reactions
Pyrido[2,3-b]pyrazines are bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrazine ring. This structural framework has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] The development of efficient synthetic methodologies to access diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the identification of novel drug candidates.
Multicomponent reactions, where three or more reactants combine in a one-pot fashion to form a product that incorporates substantial portions of all the reactants, are powerful tools in modern organic synthesis. They offer several advantages over traditional multi-step synthesis, including:
-
Efficiency: Reduced number of synthetic steps and purification procedures.
-
Atom Economy: High incorporation of reactant atoms into the final product.
-
Diversity: Facile generation of molecular diversity by varying the starting materials.
-
Environmental Friendliness: Reduced solvent and energy consumption.
This document outlines protocols for three- and five-component reactions to generate structurally diverse pyrido[2,3-b]pyrazine derivatives and related structures.
Three-Component Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones
A series of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones can be synthesized via a one-pot, three-component condensation reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine.[2] This reaction proceeds in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol.
Experimental Protocol
General Procedure for the Synthesis of Compounds (4-7): [2]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).
-
Add 10 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux and stir for approximately 8-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system of 70% petroleum ether and 30% ethyl acetate.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The formation of a yellowish solid precipitate indicates the product.
-
Collect the precipitate by filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethyl acetate to obtain the pure indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-one derivative.
-
Dry the purified product under vacuum.
Data Presentation: Scope of the Three-Component Reaction
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | 5 | 82 |
| 3 | 4-Hydroxybenzaldehyde | 6 | 87 |
| 4 | 4-Methoxybenzaldehyde | 7 | 89 |
Table 1: Synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-one derivatives (4-7) via a three-component reaction. Yields are for the isolated, recrystallized products.[2]
Experimental Workflow
Caption: Workflow for the three-component synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-5-ones.
Five-Component Synthesis of Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones
A related multicomponent reaction strategy can be employed for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, which share a fused heterocyclic system with the target pyrido[2,3-b]pyrazines. This one-pot, five-component reaction involves hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an appropriate aryl aldehyde, and ammonium acetate in water.[3]
Experimental Protocol
General Procedure for the Five-Component Synthesis: [3]
-
In a round-bottom flask, add ethyl acetoacetate (1 mmol).
-
Slowly add hydrazine hydrate (1.1 mmol) dropwise to the ethyl acetoacetate.
-
To this mixture, add 1,3-dimethyl barbituric acid (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (1.2 mmol).
-
Add a catalytic amount of a suitable catalyst (e.g., nano-ZnO).
-
Add 5 mL of water as the solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with water and aqueous ethanol.
-
Purify the product by recrystallization from a suitable solvent like dichloromethane.
Data Presentation: Scope of the Five-Component Reaction
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 8a | 92 |
| 2 | 4-Chlorobenzaldehyde | 8b | 90 |
| 3 | 4-Methylbenzaldehyde | 8c | 88 |
| 4 | 4-Methoxybenzaldehyde | 8d | 85 |
Table 2: Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones via a five-component reaction. Yields are for the isolated, recrystallized products.[3]
Applications in Drug Development
Pyrido[2,3-b]pyrazine derivatives have emerged as promising scaffolds for the development of new therapeutic agents, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Inhibition of the Wnt/β-catenin Signaling Pathway
Certain 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation.[4] Aberrant activation of this pathway is implicated in various cancers. These compounds have been shown to inhibit cancer cell proliferation, suggesting their potential as anticancer agents.[4]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by pyrido[2,3-b]pyrazine derivatives.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[5][6] Pyrido[2,3-b]pyrazine derivatives have been investigated as inhibitors of this pathway, targeting key kinases such as mTOR.[5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrido[2,3-b]pyrazine derivatives.
Conclusion
Multicomponent reactions provide a powerful and efficient platform for the synthesis of diverse pyrido[2,3-b]pyrazine derivatives. The protocols outlined in these application notes offer robust methods for accessing these valuable heterocyclic scaffolds. The demonstrated biological activities of these compounds, particularly as inhibitors of key cancer-related signaling pathways, highlight their potential in drug discovery and development. Further exploration of these MCRs and the resulting compound libraries will undoubtedly lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Tetrahydropyrido[2,3-b]pyrazine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of tetrahydropyrido[2,3-b]pyrazine and its derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and suitable for applications in pharmacokinetic studies, metabolic profiling, and quality control of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like tetrahydropyrido[2,3-b]pyrazine. The following protocol outlines a reversed-phase HPLC method for its quantification.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Mobile Phase:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Formic Acid: 0.1% (v/v) in water.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of tetrahydropyrido[2,3-b]pyrazine in methanol.
-
Working Standards: Serially dilute the stock solution with the mobile phase (initial conditions) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.
Data Presentation: HPLC-UV Quantitative Data
| Parameter | Value |
| Retention Time | 4.8 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tetrahydropyrido[2,3-b]pyrazine, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
2. Reagents:
-
Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
3. Sample Preparation and Derivatization:
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent.
-
Derivatization: To 100 µL of the sample solution, add 50 µL of MSTFA. Cap the vial tightly and heat at 60 °C for 30 minutes. Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50-500.
Data Presentation: GC-MS Quantitative and Qualitative Data
| Parameter | Value |
| Retention Time (TMS derivative) | 12.5 ± 0.3 min |
| Molecular Ion (M+) of TMS derivative | m/z 207 |
| Key Fragment Ions | m/z 192 (M-15), 180 (M-27) |
| Limit of Detection (LOD) | 10 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
Visualizations
Caption: Experimental workflow for HPLC and GC-MS analysis.
Caption: Logical relationship of analytical techniques.
Application Notes and Protocols for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological activities of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives, focusing on their potential as therapeutic agents. It includes detailed experimental protocols for evaluating their efficacy and visualizations of the key signaling pathways they modulate.
Biological Activities and Data Presentation
This compound derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities, including anticancer and antibacterial properties. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as Anaplastic Lymphoma Kinase (ALK) and the mammalian target of rapamycin (mTOR), both of which are critical in cancer progression.
Anticancer Activity: Kinase Inhibition
A significant area of investigation for these derivatives is their role as kinase inhibitors. Dysregulation of kinases like ALK is implicated in various cancers, making them attractive therapeutic targets.
Table 1: In Vitro ALK and Cellular Antiproliferative Activity of this compound Derivatives
| Compound ID | Substitution Pattern | ALK Enzymatic IC50 (nM) | Cellular Antiproliferative IC50 (nM) | Cell Line |
| Derivative A | [Specify Substitution] | ~10[1] | ~150[1] | [Specify Cell Line] |
| Derivative B | [Specify Substitution] | [Data not available] | [Data not available] | [Specify Cell Line] |
| Derivative C | [Specify Substitution] | [Data not available] | [Data not available] | [Specify Cell Line] |
| Crizotinib | Reference Drug | [Insert Value] | [Insert Value] | [Specify Cell Line] |
Note: Data is representative and compiled from various sources. For specific derivatives, refer to the cited literature.
Antibacterial Activity
Certain derivatives of the pyrido[2,3-b]pyrazine scaffold have also exhibited promising antibacterial activity against a range of pathogenic bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrido[2,3-b]pyrazine Derivatives against Various Bacterial Strains
| Compound ID | Derivative Type | S. aureus (mg/mL) | B. cereus (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) |
| Compound 1 | 2,3-dithione | 0.078 | 0.078 | 0.625 | 1.25 |
| Compound 2 | Alkyl/Aryl side-chain | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 |
| Compound 3 | Alkyl/Aryl side-chain | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 |
| Compound 4 | Alkyl/Aryl side-chain | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 |
| Compound 5 | Alkyl/Aryl side-chain | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 | 1.5 - 5 |
| Reference Drug | [Specify Drug] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Source: Data adapted from a study on new pyrido[2,3-b]pyrazine derivatives.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they target and the workflows of the experiments used to assess their activity.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive tumorigenesis by activating several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[2][3][4] this compound derivatives have been shown to inhibit ALK, thereby blocking these pro-survival and proliferative signals.[1]
Caption: ALK signaling and the inhibitory action of derivatives.
Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[5][6][7] It is often hyperactivated in cancer. Some pyridopyrazine derivatives may exert their anticancer effects by inhibiting mTOR, either directly or by targeting upstream activators like PI3K and AKT.
Caption: mTOR signaling pathway and its inhibition.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor involves a series of in vitro and cell-based assays to determine its potency and selectivity.
Caption: Workflow for evaluating kinase inhibitor candidates.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.
In Vitro Anaplastic Lymphoma Kinase (ALK) Inhibition Assay (LanthaScreen® Protocol)
This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and is designed to measure the inhibition of ALK by test compounds.[8]
Materials:
-
ALK enzyme
-
LanthaScreen® Certified Kinase Substrate
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)
-
TR-FRET dilution buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
EDTA solution (to stop the reaction)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer at 4x the final desired concentration.
-
Kinase and Substrate Preparation:
-
Dilute the ALK enzyme to a 4x working concentration in kinase reaction buffer. The optimal concentration should be predetermined by an enzyme titration experiment to be in the linear range of the assay.
-
Prepare a 2x mixture of the kinase substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for ALK.
-
-
Assay Assembly:
-
Add 2.5 µL of the 4x test compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the 4x ALK enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 2x stop/detection solution containing EDTA and the europium-labeled antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well to terminate the kinase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Protocol)
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[9][10][11][12]
Materials:
-
Cancer cell line of interest (e.g., ALK-positive lung cancer cell line)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[13][14][15][16][17][18][19][20]
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (this compound derivatives)
-
Standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution:
-
In a 96-well plate, prepare a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test bacterium in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum but no test compound.
-
Sterility Control: A well containing only MHB to ensure the medium is not contaminated.
-
Positive Control: A serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
A colorimetric indicator such as resazurin can be added to aid in the determination of viability.
-
These protocols provide a foundation for the investigation of this compound derivatives as potential therapeutic agents. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the advancement of promising compounds through the drug discovery pipeline.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
- 20. Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK) for cancer research and drug development. This document includes a summary of their biological activity, detailed experimental protocols for their synthesis and evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of ALK, most commonly through chromosomal rearrangements resulting in fusion genes, is a known oncogenic driver in several cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1] These ALK fusion proteins lead to constitutive kinase activation and downstream signaling, promoting uncontrolled cell proliferation and survival.[1][2] Consequently, ALK has emerged as a key therapeutic target, with several small molecule inhibitors demonstrating significant clinical efficacy.[3][4]
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of potent and selective ALK inhibitors. These compounds have been shown to effectively inhibit ALK kinase activity at nanomolar concentrations in both enzymatic and cellular assays.
Data Presentation
The following table summarizes the in vitro activity of representative this compound analogs against ALK.
| Compound ID | ALK IC50 (nM, enzyme assay) | ALK IC50 (nM, cell-based assay) |
| Analog 1 | ~10 | ~150 |
| Analog 2 | (Data not available) | (Data not available) |
| Analog 3 | (Data not available) | (Data not available) |
Note: The specific structures and corresponding data for a series of analogs would be populated here from relevant literature. The values for "Analog 1" are based on a representative finding for this class of compounds.
ALK Signaling Pathway
The diagram below illustrates the major signaling pathways activated by oncogenic ALK fusion proteins. Inhibition of ALK by tetrahydropyrido[2,3-b]pyrazines blocks these downstream signals, leading to reduced cancer cell proliferation and survival.
Caption: Aberrant ALK signaling activates multiple downstream pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of tetrahydropyrido[2,3-b]pyrazine ALK inhibitors.
Protocol 1: Synthesis of this compound Core
This protocol is a representative procedure for the synthesis of the core scaffold, which can be further functionalized.
Materials:
-
Substituted 2,3-diaminopyridine
-
Appropriate 1,2-dicarbonyl compound (e.g., glyoxal)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Reducing agent (e.g., Sodium borohydride, Hydrogen gas with a catalyst like Pd/C)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Condensation:
-
Dissolve the substituted 2,3-diaminopyridine in a suitable solvent such as ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate dihydropyrido[2,3-b]pyrazine may precipitate or can be isolated by removing the solvent under reduced pressure.
-
-
Reduction:
-
Suspend the crude intermediate in a suitable solvent like methanol or ethanol.
-
Cool the mixture in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride, in portions.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Alternatively, the reduction can be performed by catalytic hydrogenation using H2 gas and a catalyst like Palladium on carbon (Pd/C).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Protocol 2: In Vitro ALK Kinase Assay (LanthaScreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against the ALK enzyme.
Materials:
-
Recombinant ALK enzyme
-
LanthaScreen™ Certified Kinase Substrate (e.g., a generic tyrosine kinase substrate)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., TRIS-HCl, MgCl2, MnCl2, DTT, BSA)
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Prepare a solution of the ALK enzyme in the assay buffer.
-
Prepare a solution of the substrate and ATP in the assay buffer.
-
-
Kinase Reaction:
-
Add the test compound solution to the wells of the 384-well plate.
-
Add the ALK enzyme solution to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing the Europium-labeled antibody and EDTA.
-
Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: Cell-Based ALK Phosphorylation Assay
This protocol measures the ability of test compounds to inhibit ALK autophosphorylation in a cellular context.
Materials:
-
ALK-dependent cancer cell line (e.g., Karpas-299, which expresses NPM-ALK)
-
Cell culture medium and supplements
-
Test compounds (solubilized in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
ELISA kit for detecting phosphorylated ALK or Western blotting reagents
-
Microplate reader or Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the ALK-dependent cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Detection of Phospho-ALK:
-
ELISA Method: Use a sandwich ELISA kit to quantify the levels of phosphorylated ALK in the cell lysates according to the manufacturer's instructions.
-
Western Blot Method:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated ALK.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the phospho-ALK signal to total ALK or a loading control (e.g., β-actin).
-
-
-
Data Analysis:
-
Quantify the signal for each treatment condition.
-
Plot the percentage of phospho-ALK inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a tetrahydropyrido[2,3-b]pyrazine ALK inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell line (e.g., H2228)
-
Vehicle for drug formulation (e.g., saline, PEG400)
-
Test compound
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the ALK-positive cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once daily, orally or intraperitoneally).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study may be terminated when the tumors in the control group reach a certain size or after a predefined treatment period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of tetrahydropyrido[2,3-b]pyrazine ALK inhibitors.
Caption: A streamlined workflow for ALK inhibitor development.
References
- 1. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The efficacy and safety of ALK inhibitors in the treatment of ALK‐positive non‐small cell lung cancer: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profiling of Novel Tetrahydropyrido[2,3-b]pyrazine Compounds: Application Notes and Protocols
Introduction: The tetrahydropyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and versatile substitution points allow for the development of potent and selective modulators of a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors for oncology, antiviral agents, and ion channel modulators for pain management.[1][2] This document provides detailed application notes and experimental protocols for the comprehensive pharmacological profiling of novel compounds based on this promising scaffold.
Application Note 1: Antiviral Activity Profiling (HCMV Polymerase Inhibitors)
Objective: To characterize the in vitro antiviral efficacy, cytotoxicity, and off-target cardiac safety of novel tetrahydropyrido[2,3-b]pyrazine compounds targeting Human Cytomegalovirus (HCMV). A key goal in developing non-nucleoside HCMV polymerase inhibitors is to minimize off-target inhibition of the human ether-à-go-go (hERG) ion channel, a common liability that can lead to cardiotoxicity.[3]
Data Presentation: Antiviral and Safety Profile
The following table summarizes the biological data for representative pyrido[2,3-b]pyrazine compounds against HCMV and the hERG channel. The Therapeutic Index (TI) is calculated as CC50/EC50.
| Compound ID | HCMV Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | hERG Inhibition IC50 (µM) | Therapeutic Index (TI) | Reference |
| 20 | Sub-micromolar | 16 | >40 | - | [3] |
| 23 | Sub-micromolar | >40 | - | >120 | [3] |
| 27 | 0.33 | >40 | >40 | >121 | [3] |
| 28 | Sub-micromolar | >40 | - | >120 | [3] |
Experimental Workflow: Antiviral Profiling
The diagram below outlines the typical workflow for identifying and characterizing novel antiviral agents, from initial screening to safety assessment.
Caption: Workflow for antiviral drug discovery and development.
Experimental Protocols
Protocol 1.1: HCMV Plaque Reduction Assay (PRA) This assay determines the concentration of a compound required to inhibit the formation of viral plaques in a cell monolayer.[4][5]
-
Cell Seeding: Seed human foreskin fibroblasts (HFF) or other permissive cells (e.g., NHDF) in 24-well or 96-well plates to form a confluent monolayer.[4][6]
-
Infection: Aspirate the culture medium and inoculate the cells with a suspension of HCMV (e.g., AD169 strain) containing approximately 40-80 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in an overlay medium (e.g., medium containing 0.5% methylcellulose or 0.4% agarose) to prevent secondary plaque formation from cell-free virus.[4][6]
-
Overlay: Remove the viral inoculum and add the compound-containing overlay medium to the respective wells. Include a 'virus control' (no compound) and 'cell control' (no virus) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until clear plaques are visible in the virus control wells.[4][6]
-
Staining & Counting: Fix the cell monolayers with 10% formalin and stain with a 0.8% crystal violet solution.[4] Count the plaques in each well using a microscope.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the virus control. Determine the EC50 value (the concentration that inhibits plaque formation by 50%) using non-linear regression analysis.
Protocol 1.2: Cytotoxicity Assay (MTT) This colorimetric assay assesses the effect of the compounds on cell viability.
-
Cell Seeding: Seed cells (e.g., HFF) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay (e.g., 7 days).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percent cytotoxicity relative to the vehicle control. Determine the CC50 value (the concentration that reduces cell viability by 50%).
Protocol 1.3: hERG Inhibition Assay (Automated Patch Clamp) This assay is crucial for assessing the risk of drug-induced QT prolongation.[7][8]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells).
-
Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch) for high-throughput analysis.[9]
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV.[7]
-
Compound Application: Establish a stable baseline recording in an extracellular solution. Apply increasing concentrations of the test compound sequentially, allowing the effect to reach a steady state at each concentration.[8]
-
Data Acquisition: Record the peak tail current at each concentration. A known hERG blocker (e.g., E-4031) should be used as a positive control.
-
Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Determine the IC50 value using a concentration-response curve.
Application Note 2: Kinase Inhibition Profiling
Objective: To evaluate the inhibitory potency and selectivity of tetrahydropyrido[2,3-b]pyrazine compounds against a panel of protein kinases relevant to cancer, such as FGFR, RET, and mTOR.[10] The pyrazine core is a well-established hinge-binding motif in many kinase inhibitors.[11]
Data Presentation: Kinase Inhibitory Activity
The table below shows representative data for pyrazine-based compounds against various fibroblast growth factor receptor (FGFR) isoforms.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Erdafitinib | FGFR1 | 1.2 | [10] |
| FGFR2 | 2.5 | [10] | |
| FGFR3 | 3.0 | [10] | |
| FGFR4 | 5.7 | [10] | |
| Compound 11 | FGFR1 | <10 | [10] |
| FGFR4 | <10 | [10] | |
| Compound 28 | RET Kinase | 25 | [10] (cell growth IC50) |
Signaling Pathway: FGFR Inhibition
The following diagram illustrates the role of FGFR in cell signaling and the point of inhibition by novel compounds.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Experimental Protocols
Protocol 2.1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™) This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[12]
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase of interest (e.g., FGFR1), its specific substrate peptide, and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the tetrahydropyrido[2,3-b]pyrazine test compounds. Include 'no inhibitor' (positive control) and 'no enzyme' (negative control) wells.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30-60 minutes.
-
Readout: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2.2: Cellular Antiproliferative Assay This assay measures the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.
-
Cell Seeding: Seed a relevant cancer cell line (e.g., MiaPaCa-2 for RET kinase, or erlotinib-resistant PC9-ER cells) in a 96-well plate and allow cells to attach overnight.[10][13]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Readout: Quantify cell viability using a suitable method, such as CellTiter-Glo® (luminescence), MTT (colorimetric), or crystal violet staining.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 (or GI50) value, representing the concentration that causes 50% inhibition of cell growth.
Application Note 3: Ion Channel Modulation Profiling (TRPV1 Antagonists)
Objective: To assess the antagonistic activity of novel compounds on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target for treating inflammatory pain.[14][15]
Data Presentation: TRPV1 Antagonist Profile
The following table presents a hypothetical data summary for a lead compound based on published findings for a pyrido[2,3-b]pyrazine TRPV1 antagonist.[14]
| Compound ID | Target | Assay Type | Potency (IC50/EC50) | In Vivo Model | Efficacy | Reference |
| Cmpd-26 Analog | TRPV1 | Ca2+ Flux (in vitro) | 15 nM (IC50) | Carrageenan-Induced Thermal Hyperalgesia (rat) | Significant attenuation of hyperalgesia | [14] |
| CFA-Induced Chronic Inflammatory Pain (rat) | Dose-dependent pain reduction | [14] |
Experimental Workflow: From In Vitro Hit to In Vivo Proof-of-Concept
Caption: A typical workflow for developing an ion channel modulator.
Experimental Protocols
Protocol 3.1: In Vitro TRPV1 Antagonist Assay (Calcium Flux) This cell-based assay measures changes in intracellular calcium concentration following channel activation.
-
Cell Culture: Use a cell line stably expressing human TRPV1 (e.g., HEK-293 or CHO). Plate the cells in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells and add the test compounds at various concentrations. Incubate for 15-30 minutes.
-
Activation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure baseline fluorescence, then add a TRPV1 agonist (e.g., capsaicin) to all wells to activate the channel. Immediately record the resulting fluorescence signal over time.
-
Analysis: The increase in fluorescence corresponds to calcium influx through the TRPV1 channel. Calculate the inhibitory effect of the test compound on the capsaicin-induced signal. Determine the IC50 value from the dose-response curve.
Protocol 3.2: In Vivo Carrageenan-Induced Thermal Hyperalgesia This widely used animal model assesses the efficacy of compounds against acute inflammatory pain.[16][17][18]
-
Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment and equipment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each animal using a plantar test apparatus (Hargreaves method).
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Inflammation Induction: After an appropriate pre-treatment time (e.g., 30-60 minutes), induce a local inflammation by injecting a 1-2% solution of λ-carrageenan into the plantar surface of one hind paw.[17][19]
-
Post-Induction Measurement: At various time points after carrageenan injection (e.g., 2, 3, and 4 hours), re-measure the paw withdrawal latency to the thermal stimulus. The peak inflammatory response typically occurs 3-5 hours post-injection.[19]
-
Analysis: A decrease in paw withdrawal latency in the vehicle group indicates thermal hyperalgesia. An effective analgesic will significantly increase this latency, reversing the hyperalgesia. Compare the latencies of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TRPV1 antagonists: the challenges for therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. aragen.com [aragen.com]
Pyrido[2,3-b]pyrazine Derivatives as Potent Antiviral Agents Against Human Cytomegalovirus (HCMV)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients, as well as in newborns. Current antiviral therapies for HCMV infection primarily target the viral DNA polymerase, but their use can be limited by toxicity and the emergence of drug-resistant viral strains. This necessitates the development of novel antiviral agents with different mechanisms of action or improved safety profiles. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of non-nucleoside inhibitors of HCMV DNA polymerase, demonstrating potent antiviral activity and favorable selectivity. This document provides a summary of the antiviral activity of these compounds, detailed protocols for their evaluation, and visualizations of the experimental workflows and mechanism of action.
Data Presentation
A series of novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their antiviral activity against HCMV. These compounds act as non-nucleoside inhibitors of the viral DNA polymerase (UL54). The antiviral efficacy and cytotoxicity of representative compounds are summarized in the table below. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
| Compound | R Group | HCMV EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5 | H | >25 | >50 | - |
| 6 | F | 1.1 | >50 | >45 |
| 23 | Imidazolinone derivative | 0.42 | >50 | >119 |
| 27 | Imidazolinone derivative | 0.33 | >50 | >151 |
| 28 | Imidazolinone derivative | 0.41 | >50 | >122 |
Data synthesized from "Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition".
Among the synthesized compounds, compound 27 emerged as a potent lead candidate with an EC₅₀ of 0.33 µM and a selectivity index of over 151, indicating a wide therapeutic window.[1]
Mechanism of Action
Pyrido[2,3-b]pyrazine derivatives exert their antiviral activity by directly targeting and inhibiting the HCMV DNA polymerase, the protein product of the UL54 gene. This enzyme is essential for the replication of the viral genome. Unlike nucleoside analogs, which act as chain terminators after being incorporated into the growing DNA strand, these non-nucleoside inhibitors bind to a different site on the polymerase, leading to a conformational change that inactivates the enzyme. This specific inhibition of the viral polymerase prevents the synthesis of new viral DNA, thereby halting the replication cycle of HCMV.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of pyrido[2,3-b]pyrazine derivatives are provided below.
Protocol 1: Synthesis of 2-Substituted Pyrido[2,3-b]pyrazine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of the pyrido[2,3-b]pyrazine core and its 2-substituted derivatives.
Materials:
-
Substituted aromatic aldehyde
-
1,3-indanedione
-
2-aminopyrazine
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a round bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).[2]
-
Add 10 mL of ethanol to the flask.[2]
-
Attach a reflux condenser and heat the mixture to reflux.[2]
-
Monitor the reaction progress by TLC using a solvent system of 70% petroleum ether and 30% ethyl acetate. The reaction is typically complete after approximately 8 hours.[2]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Yellowish solid precipitates of the pyrido[2,3-b]pyrazine derivative will form.[2]
-
Collect the precipitate by filtration and wash with water and cold ethanol.[3]
-
Recrystallize the product from ethyl acetate to obtain the pure compound.[3]
-
Dry the final product under vacuum overnight at room temperature.[3]
Protocol 2: Plaque Reduction Assay for HCMV Antiviral Activity (EC₅₀ Determination)
This assay is the gold standard for determining the antiviral efficacy of a compound against cytolytic viruses like HCMV.
Materials:
-
Human foreskin fibroblasts (HFF) or MRC-5 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
HCMV strain (e.g., AD169 or Towne)
-
Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)
-
24-well tissue culture plates
-
Overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in DMEM with 5% FBS)
-
10% formalin in phosphate-buffered saline (PBS)
-
0.8% crystal violet in 50% ethanol
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.[4][5]
-
Virus Infection: When the cell monolayer is confluent, aspirate the growth medium. Infect the cells with a dilution of HCMV calculated to produce 40-80 plaque-forming units (PFU) per well.[4]
-
Virus Adsorption: Incubate the plates for 90 minutes at 37°C to allow for virus adsorption.[4]
-
Compound Addition and Overlay: After the adsorption period, carefully aspirate the virus inoculum. Overlay the cell monolayer with 1.5 mL of overlay medium containing serial dilutions of the pyrido[2,3-b]pyrazine derivatives.[4] Use at least three wells per drug concentration. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.[4][5]
-
Plaque Visualization:
-
Plaque Counting: Count the number of plaques in each well using an inverted microscope at low power.[4]
-
EC₅₀ Calculation: The number of plaques in the presence of each drug concentration is compared to the number of plaques in the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%. This can be calculated using a dose-response curve fitting software.
Protocol 3: MTT Cytotoxicity Assay (CC₅₀ Determination)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
Materials:
-
Human foreskin fibroblasts (HFF) or other relevant cell line
-
DMEM with 10% FBS and antibiotics
-
96-well tissue culture plates
-
Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[6]
-
Compound Addition: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the pyrido[2,3-b]pyrazine derivatives. Include a vehicle control (DMSO) and a cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 650 nm can be used to subtract background absorbance.
-
CC₅₀ Calculation: The absorbance of the wells treated with the compounds is compared to the absorbance of the vehicle-treated control cells. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%. This can be determined from a dose-response curve.
Protocol 4: In Vitro HCMV DNA Polymerase (UL54) Inhibition Assay (IC₅₀ Determination)
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the recombinant HCMV DNA polymerase.
Materials:
-
Recombinant purified HCMV DNA polymerase (UL54) and its processivity factor (UL44)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Activated calf thymus DNA (as a template-primer)
-
Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP or [α-³²P]dCTP)
-
Pyrido[2,3-b]pyrazine derivatives (stock solutions in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, and a mix of three unlabeled dNTPs and one radiolabeled dNTP.
-
Inhibitor Addition: In a microcentrifuge tube or 96-well plate, add serial dilutions of the pyrido[2,3-b]pyrazine derivatives. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add the recombinant HCMV DNA polymerase (UL54/UL44 complex) to each reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.[6]
-
DNA Precipitation and Filtration: Incubate the tubes on ice to allow for complete precipitation. Collect the precipitated DNA by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]
-
IC₅₀ Calculation: The amount of radioactivity incorporated is proportional to the DNA polymerase activity. The activity in the presence of the inhibitor is compared to the no-inhibitor control. The IC₅₀ is the concentration of the compound that inhibits the polymerase activity by 50%, determined from a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action for the pyrido[2,3-b]pyrazine derivatives.
Note on Host Cell Signaling: Current research on pyrido[2,3-b]pyrazine derivatives has primarily focused on their direct antiviral activity through the inhibition of the HCMV DNA polymerase. While HCMV infection is known to modulate various host cell signaling pathways, such as the PI3K/Akt and NF-κB pathways, to create a favorable environment for its replication, there is currently no specific data available demonstrating that these particular compounds directly modulate these host pathways. The diagram above illustrates the general signaling events upon HCMV entry and highlights that the primary target of the pyrido[2,3-b]pyrazine derivatives is the downstream event of viral DNA replication.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analysis of Novel Drug-Resistant Human Cytomegalovirus DNA Polymerase Mutations Reveals the Role of a DNA-Binding Loop in Phosphonoformic Acid Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. DNA polymerase-IN-6 | Benchchem [benchchem.com]
- 6. Characterization of Drug Resistance-Associated Mutations in the Human Cytomegalovirus DNA Polymerase Gene by Using Recombinant Mutant Viruses Generated from Overlapping DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of host cell signaling during cytomegalovirus latency and reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tetrahydropyrido[2,3-b]pyrazines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility as a core structure for the development of potent and selective inhibitors of various therapeutic targets. Detailed experimental protocols for key biological assays and quantitative structure-activity relationship (SAR) data are presented to facilitate further research and drug discovery efforts in this area.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of tetrahydropyrido[2,3-b]pyrazine have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase whose dysregulation is implicated in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. These compounds serve as ring-constrained analogs of known aminopyridine kinase scaffolds and have demonstrated significant inhibitory activity in both enzymatic and cellular assays.[1]
Quantitative Data: ALK Inhibitory Activity
| Compound ID | Modification | ALK IC50 (nM, enzyme) | ALK IC50 (nM, cell) | Reference |
| Analog Series 1 | Varied substituents on the tetrahydropyridine ring | ~10 | ~150 | [1] |
| Crizotinib | Reference ALK inhibitor | - | - | [2][3] |
| Ceritinib | Reference ALK inhibitor | - | - | [2] |
Experimental Protocol: ALK Cellular Phosphorylation Assay
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on ALK phosphorylation.
1. Cell Line and Culture:
- Use the Karpas-299 human T-cell lymphoma cell line, which endogenously expresses the NPM-ALK fusion protein, resulting in constitutive ALK autophosphorylation.
- Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Assay Procedure:
- Seed Karpas-299 cells in a 96-well plate at a suitable density.
- Prepare serial dilutions of the tetrahydropyrido[2,3-b]pyrazine test compounds and reference inhibitors (e.g., Crizotinib) in the culture medium.
- Add the diluted compounds to the cells and incubate for a predetermined period (e.g., 2 hours) at 37°C.
- Following incubation, lyse the cells to release cellular proteins.
- Quantify the levels of phosphorylated ALK (p-ALK) in the cell lysates using a sandwich ELISA-based method or a homogeneous proximity assay such as AlphaScreen.[2]
3. Data Analysis:
- Determine the concentration of p-ALK for each compound concentration.
- Plot the percentage of ALK phosphorylation inhibition against the logarithm of the compound concentration.
- Calculate the IC50 value, which represents the concentration of the compound required to inhibit ALK phosphorylation by 50%, using a non-linear regression analysis.
Signaling Pathway: ALK Activation and Downstream Signaling
Caption: ALK signaling pathway activation.
Human Cytomegalovirus (HCMV) Polymerase Inhibition
Pyrido[2,3-b]pyrazine derivatives have emerged as a novel class of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds exhibit potent antiviral activity against HCMV, including strains resistant to existing therapies, with a favorable cytotoxicity profile.[4][5]
Quantitative Data: Anti-HCMV Activity
| Compound ID | Modification | HCMV EC50 (µM) | CC50 (µM) | hERG IC50 (µM) | Reference |
| 27 | 2-imidazolinone substituent | 0.33 | >40 | >40 | [4] |
| 22 | 2-imidazolidinone analog | - | >40 | - | [4] |
| 23 | N-methyl substituted 2-imidazolidinone | - | >40 | - | [4] |
| Ganciclovir | Reference drug | - | - | - | [4] |
Experimental Protocol: HCMV Plaque Reduction Assay
This protocol details a method for evaluating the antiviral activity of pyrido[2,3-b]pyrazine compounds against HCMV by quantifying the reduction in viral plaque formation.[6][7]
1. Cell and Virus Culture:
- Use human foreskin fibroblast (HFF) cells for HCMV propagation and plaque assays.
- Culture HFF cells in Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.
- Use a GFP-expressing strain of HCMV (e.g., Towne) for easy visualization of plaques.
2. Assay Procedure:
- Seed HFF cells in 96-well plates to form a confluent monolayer.
- Infect the cell monolayers with a known titer of HCMV (e.g., 100 plaque-forming units per well).
- After a 24-hour incubation period to allow for viral entry, replace the inoculum with an overlay medium containing 0.4% agarose and serial dilutions of the test compounds.[7]
- Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days until plaques are visible in the control wells.
3. Plaque Visualization and Quantification:
- For GFP-expressing virus, visualize plaques using a fluorescence microscope or an automated imager.[6]
- Alternatively, fix the cells with 10% formalin and stain with 0.8% crystal violet to visualize plaques.[7]
- Count the number of plaques in each well.
4. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
- Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%, by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: HCMV Plaque Reduction Assay
Caption: Workflow for HCMV Plaque Reduction Assay.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Pyrido[2,3-b]pyrazine derivatives have been synthesized as potential antitumor agents capable of overcoming resistance to existing EGFR tyrosine kinase inhibitors (TKIs), such as erlotinib.[8] Certain compounds have shown potent inhibitory activity against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines, particularly those harboring the T790M mutation.[8][9]
Quantitative Data: EGFR Inhibitory Activity
| Compound ID | Modification | PC9 IC50 (µM) (Erlotinib-sensitive) | PC9-ER IC50 (µM) (Erlotinib-resistant) | H1975 IC50 (µM) (L858R/T790M) | Reference |
| 7n | Heteroaromatic moiety at position 7 | 0.09 | 0.15 | - | [8] |
| 7f | Phenyl sulfonamide and pyrimidine moieties | 0.09 | - | 0.89 | [10][11] |
| B1 | Thieno[3,2-d]pyrimidine derivative | - | - | - (EGFRL858R/T790M IC50 = 13 nM) | [9] |
| Osimertinib | Reference drug | - | - | - | [10][11] |
Experimental Protocol: Cell Proliferation Assay for EGFR-TKI Resistant NSCLC
This protocol outlines a method to assess the anti-proliferative effects of pyrido[2,3-b]pyrazine compounds on both EGFR-TKI sensitive and resistant NSCLC cell lines.
1. Cell Lines and Culture:
- Use the PC9 human lung adenocarcinoma cell line (EGFR exon 19 deletion, erlotinib-sensitive).
- Use the PC9-ER cell line (erlotinib-resistant, may harbor the T790M mutation) and the H1975 cell line (EGFR L858R/T790M double mutation).[10][11]
- Culture cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
2. Assay Procedure:
- Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
- Allow the cells to attach overnight.
- Treat the cells with various concentrations of the test compounds for 72 hours.
- Following treatment, assess cell viability using a colorimetric assay such as the MTT or MTS assay.
3. Data Analysis:
- Measure the absorbance at the appropriate wavelength.
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
- Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by fitting the data to a dose-response curve.
Signaling Pathway: EGFR Activation and Resistance
Caption: EGFR signaling and mechanism of resistance.
Other Notable Applications
The versatility of the tetrahydropyrido[2,3-b]pyrazine scaffold extends to other therapeutic areas:
-
TRPV1 Antagonism: Pyrido[2,3-b]pyrazines have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator of pain and inflammation. In vivo studies have shown that these compounds can significantly attenuate carrageenan-induced thermal hyperalgesia.[12]
-
FGFR Inhibition: 5H-pyrrolo[2,3-b]pyrazine derivatives, which are structurally related to tetrahydropyrido[2,3-b]pyrazines, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[13][14][15][16][17]
-
mTOR Inhibition: Pyrazino[2,3-b]pyrazine derivatives have been explored as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.
-
RET Kinase Inhibition: Pyrido[3,4-b]pyrazine derivatives have shown promise as inhibitors of the RET kinase, a target in certain types of thyroid and lung cancers.
-
Antimicrobial and Other Activities: The pyrido[2,3-b]pyrazine core has also been investigated for its potential in developing agents with antibacterial, antifungal, antioxidant, and antiurease activities, as well as for applications in electrochemical DNA sensing.[18][19]
The diverse range of biological targets for tetrahydropyrido[2,3-b]pyrazine derivatives underscores the importance of this scaffold in medicinal chemistry and provides a strong foundation for the development of novel therapeutics for a variety of diseases.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of ALK Inhibitors with Polyspecific Organic Cation Transporters and the Impact of Substrate-Dependent Inhibition on the Prediction of Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
- 16. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of Pyrido[2,3-b]pyrazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrido[2,3-b]pyrazine-based kinase inhibitors. The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core element in the development of potent inhibitors for various protein kinases implicated in cancer and other diseases.
Design Rationale and Signaling Pathways
Pyrido[2,3-b]pyrazines are heterocyclic compounds that can be functionalized at various positions to achieve potent and selective inhibition of target kinases. Their planar structure allows them to interact with the ATP-binding pocket of kinases, a common strategy for inhibitor design. Key kinase targets for this class of inhibitors include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and members of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
Below are diagrams illustrating the targeted signaling pathways and a general workflow for the development of pyrido[2,3-b]pyrazine-based kinase inhibitors.
Application Notes and Protocols: Pyridopyrazine Compounds in Material Science
For Researchers, Scientists, and Drug Development Professionals
Pyridopyrazine derivatives have emerged as a versatile class of nitrogen-containing heterocyclic compounds with significant potential in material science. Their inherent electron-accepting nature, rigid planar structure, and tunable optoelectronic properties make them excellent building blocks for a new generation of organic electronic materials. These materials are finding applications in high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. This document provides an overview of these applications, along with detailed experimental protocols for the synthesis of representative pyridopyrazine-based materials and the fabrication of corresponding electronic devices.
I. Applications in Organic Light-Emitting Diodes (OLEDs)
Pyridopyrazine-based materials are particularly promising as emitters in OLEDs, especially for achieving efficient blue and red emission. Their molecular design often incorporates donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures to facilitate intramolecular charge transfer (ICT), which is crucial for tuning the emission color.[1][2]
Key properties of pyridopyrazine compounds that make them suitable for OLEDs include:
-
High Thermal Stability: The rigid aromatic structure of pyridopyrazines imparts excellent thermal stability, which is essential for the longevity of OLED devices.[1][2]
-
Tunable Emission: By modifying the donor and acceptor moieties, the emission color of pyridopyrazine derivatives can be precisely tuned across the visible spectrum, from blue to red.[1][2]
-
Aggregation-Induced Emission (AIE): Some non-planar or twisted pyridopyrazine molecules exhibit AIE, a phenomenon where the material is more emissive in the aggregated or solid-state than in solution. This property is highly desirable for fabricating efficient solid-state lighting devices.[1][2]
-
Thermally Activated Delayed Fluorescence (TADF): Judicious molecular engineering can lead to a small energy gap between the singlet and triplet excited states (ΔEST) in pyridopyrazine derivatives. This allows for efficient harvesting of non-emissive triplet excitons through reverse intersystem crossing (RISC), leading to TADF and enabling internal quantum efficiencies approaching 100%.[3][4]
Quantitative Data for Pyridopyrazine-Based OLED Emitters
| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Color | Max. External Quantum Efficiency (EQEmax) | Reference |
| D-A-D Pyrido[2,3-b]pyrazine | -5.34 to -5.97 | -3.61 to -3.70 | 1.67–2.36 | Blue to Red | Not specified | [1][2] |
| 4CzPyz (TADF) | Not specified | Not specified | Not specified | Sky-blue | 24.1% | [3] |
| 3CzBPz | Not specified | Not specified | Not specified | Blue | 9.6% | [3] |
| 2CzBPz | Not specified | Not specified | Not specified | Blue | 3.2% | [3] |
| pDTCz-DPzS (TADF) | Not specified | Not specified | Not specified | Green | 18% | [4] |
| pDTCz-DPmS (TADF) | Not specified | Not specified | Not specified | Blue | 14% | [4] |
II. Applications in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, pyridopyrazine derivatives are utilized as electron-acceptor units in donor-acceptor (D-A) conjugated polymers for bulk heterojunction (BHJ) solar cells. The strong electron-withdrawing nature of the pyridopyrazine core helps to lower the LUMO energy level of the polymer, which is essential for efficient charge separation at the donor-acceptor interface.[5]
The incorporation of pyridopyrazine units into conjugated polymers for OSCs offers several advantages:
-
Broad Absorption: The intramolecular charge transfer within the D-A polymer backbone leads to broad absorption spectra, covering a significant portion of the solar spectrum.[5]
-
Tunable Energy Levels: The HOMO and LUMO energy levels can be tailored by selecting appropriate donor and acceptor units, allowing for optimization of the open-circuit voltage (Voc) and efficient charge transfer with fullerene or non-fullerene acceptors.[5]
-
High Power Conversion Efficiencies (PCE): OSCs based on pyridopyrazine-containing polymers have demonstrated high power conversion efficiencies, making them promising candidates for next-generation solar energy technologies.[5][6]
Quantitative Data for Pyridopyrazine-Based Polymer Solar Cells
| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | PCE (%) | Reference |
| PBDT-TPQ | -5.24 | Not specified | 1.69 | 4.40 | [5] |
| PMZ-10 | Downshifted vs PM6 | Not specified | Not specified | 18.23 | [6] |
| TPPF-based DSSC | Not specified | Not specified | Not specified | 2.64 | [7][8] |
III. Applications in Chemical Sensors
The sensitivity of the intramolecular charge transfer in pyridopyrazine derivatives to their local environment has been exploited for the development of chemical sensors. These materials can exhibit changes in their fluorescence or color upon interaction with specific analytes. For instance, certain tripodal pyridopyrazine derivatives have been shown to act as reversible sensors for trifluoroacetic acid (TFA) in both solution and the solid state, and as selective sensors for Hg2+ ions in solution.[9]
IV. Experimental Protocols
A. Synthesis of Pyridopyrazine-Based Materials
1. Synthesis of D-A-D Pyrido[2,3-b]pyrazine Derivatives via Buchwald-Hartwig C-N Coupling
This protocol describes a general method for the synthesis of donor-acceptor-donor (D-A-D) type pyridopyrazine derivatives, which are useful as OLED emitters.[1][2]
Materials:
-
2,6-dihalopyrido[2,3-b]pyrazine (starting material)
-
Appropriate diarylamine or heterocyclic amine donor (2.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (catalyst)
-
Tri-tert-butylphosphine (P(t-Bu)3) or similar phosphine ligand
-
Sodium tert-butoxide (NaO-t-Bu) (base)
-
Anhydrous toluene (solvent)
Procedure:
-
To a dried Schlenk flask, add 2,6-dihalopyrido[2,3-b]pyrazine (1 mmol), the amine donor (2.2 mmol), and sodium tert-butoxide (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (20 mL) to the flask.
-
In a separate vial, prepare the catalyst solution by dissolving Pd2(dba)3 (0.02 mmol) and the phosphine ligand (0.08 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water (50 mL).
-
Extract the product with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
2. Synthesis of Pyridopyrazine-Containing Conjugated Polymers via Suzuki Coupling
This protocol provides a general method for the synthesis of D-A conjugated polymers for organic solar cells.[9]
Materials:
-
Diboronic ester of a donor monomer (e.g., a benzodithiophene derivative)
-
Dihalo-pyridopyrazine acceptor monomer
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (catalyst)
-
Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) (base)
-
Dioxane/water or toluene/ethanol/water solvent mixture
Procedure:
-
In a Schlenk flask, combine the diboronic ester donor monomer (1 mmol), the dihalo-pyridopyrazine acceptor monomer (1 mmol), and the base (4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 20 mL of dioxane and 5 mL of 2M aqueous K2CO3 solution).
-
Add the Pd(PPh3)4 catalyst (0.02-0.05 mmol) to the mixture.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours under an inert atmosphere.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
Cool the reaction to room temperature and pour the mixture into a non-solvent such as methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally the desired solvent (e.g., chloroform or chlorobenzene) to remove oligomers and catalyst residues.
-
Precipitate the purified polymer in methanol and dry under vacuum.
B. Device Fabrication Protocols
1. Fabrication of a Solution-Processed OLED
This protocol outlines the steps for fabricating a multi-layer OLED using spin-coating.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for hole injection layer)
-
Pyridopyrazine-based emissive material dissolved in a suitable organic solvent (e.g., chloroform or chlorobenzene)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
LiF (electron injection layer)
-
Aluminum (cathode)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO and improve adhesion of the subsequent layer.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrate on a hotplate at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the pyridopyrazine-based emissive material in a suitable solvent.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate at an appropriate temperature (e.g., 80-100 °C) for 30 minutes to remove residual solvent.
-
-
Electron Transport and Cathode Layer Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10^-6 Torr).
-
Deposit the electron transport layer (e.g., 20-40 nm of TPBi).
-
Deposit a thin electron injection layer (e.g., 1 nm of LiF).
-
Deposit the metal cathode (e.g., 100 nm of aluminum) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect the organic layers from oxygen and moisture.
-
2. Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol describes the fabrication of a conventional architecture BHJ solar cell.
Materials:
-
Patterned ITO coated glass substrates
-
PEDOT:PSS solution (for hole transport layer)
-
Pyridopyrazine-based donor polymer and an acceptor material (e.g., PC71BM)
-
Chlorobenzene or a similar solvent, possibly with an additive like 1,8-diiodooctane (DIO)
-
Calcium or a suitable electron transport layer material
-
Aluminum (cathode)
Procedure:
-
Substrate Cleaning and Hole Transport Layer (HTL) Deposition:
-
Follow the same procedure as for OLED fabrication (steps 1 and 2 above).
-
-
Active Layer Deposition:
-
Prepare a blend solution of the pyridopyrazine-based donor polymer and the acceptor material in a solvent like chlorobenzene. The ratio and concentration should be optimized. Additives like DIO can be used to improve the film morphology.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer in a nitrogen-filled glovebox.
-
Anneal the substrate at an optimized temperature and time to control the morphology of the donor-acceptor blend.
-
-
Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Deposit the electron transport layer (e.g., 5-10 nm of Calcium) followed by the metal cathode (e.g., 100 nm of Aluminum) through a shadow mask.
-
-
Encapsulation:
-
Encapsulate the device to protect it from environmental degradation.
-
V. Visualizations
Caption: General workflow for the synthesis of D-A-D pyridopyrazine derivatives.
Caption: Workflow for the fabrication of a solution-processed OLED.
Caption: Layered structure of a bulk heterojunction organic solar cell.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Rational design on D–A conjugated P(BDT–DTBT) polymers for polymer solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bendola.com [bendola.com]
- 9. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
Application Notes and Protocols: Pyrido[2,3-b]pyrazine in Organic Electronics
A Note on 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Extensive literature searches indicate that while this compound and its derivatives are synthesized and explored for applications in medicinal chemistry, particularly as kinase inhibitors, there is a notable lack of published research on their use in the field of organic electronics.[1] The disruption of the aromatic system in the pyrazine and pyridine rings upon hydrogenation likely alters the electronic properties in a way that is not conducive to charge transport and emission characteristics required for typical organic electronic devices.
Therefore, these application notes will focus on the parent aromatic scaffold, pyrido[2,3-b]pyrazine , which has demonstrated significant potential and has been the subject of considerable research in organic electronics.[2][3]
Introduction to Pyrido[2,3-b]pyrazine in Organic Electronics
Pyrido[2,3-b]pyrazine is a nitrogen-rich heterocyclic compound that has emerged as a promising building block for organic electronic materials. Its strong electron-accepting nature, attributed to the presence of three nitrogen atoms in its fused ring system, makes it an excellent acceptor (A) moiety for designing donor-acceptor (D-A) and donor-acceptor-donor (D-A-D) type molecules.[2][3] These materials are of great interest for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The ability to chemically modify the pyrido[2,3-b]pyrazine core allows for the fine-tuning of photophysical and electrochemical properties.[2][3]
Key Applications and Material Properties
Derivatives of pyrido[2,3-b]pyrazine have been primarily investigated as emitters in OLEDs and as components in the active layer of organic solar cells. The key to their functionality lies in the ability to create materials with tailored energy levels (HOMO and LUMO), bandgaps, and emission characteristics.
Donor-Acceptor-Donor (D-A-D) Molecules for OLEDs
A common design strategy involves attaching electron-donating groups to the pyrido[2,3-b]pyrazine core to form D-A-D structures. This architecture can induce intramolecular charge transfer (ICT), leading to tunable emission colors from blue to red.[2] Some derivatives also exhibit properties like aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF), which are highly desirable for high-performance OLEDs.[2]
A generalized workflow for the synthesis and characterization of these D-A-D molecules is outlined below.
The D-A-D molecular architecture is fundamental to the function of these materials in organic electronics.
Quantitative Data Summary
The following tables summarize key quantitative data for a series of D-A-D molecules based on a pyrido[2,3-b]pyrazine acceptor core, as reported in the literature. These properties are crucial for predicting and understanding their performance in organic electronic devices.
Table 1: Photophysical Properties of Pyrido[2,3-b]pyrazine Derivatives
| Compound | Donor Moiety | Absorption λmax (nm) | Emission λmax (nm) |
| 2 | Diphenylamine | 412 | 486 |
| 3 | Di(p-tolyl)amine | 419 | 493 |
| 4 | Bis(4-methoxyphenyl)amine | 433 | 524 |
| 7 | Carbazole | 412 | 490 |
| 9 | Phenothiazine | 485 | 624 |
Data extracted from a study on blue-red emitting materials.[2][3]
Table 2: Electrochemical Properties and Energy Levels
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| 2 | -5.72 | -3.65 | 2.07 |
| 3 | -5.62 | -3.67 | 1.95 |
| 4 | -5.34 | -3.67 | 1.67 |
| 7 | -5.97 | -3.61 | 2.36 |
| 9 | -5.35 | -3.66 | 1.69 |
Data calculated from cyclic voltammetry measurements.[2][3]
Experimental Protocols
Protocol 1: Synthesis of D-A-D Pyrido[2,3-b]pyrazine Derivatives via Buchwald-Hartwig Coupling
This protocol describes a general method for the synthesis of D-A-D structured dyes with a pyrido[2,3-b]pyrazine acceptor and various diarylamine/heterocyclic amine donor groups.[2][3]
Materials:
-
Halogenated pyrido[2,3-b]pyrazine precursor (e.g., 2,7-dibromopyrido[2,3-b]pyrazine derivative)
-
Appropriate donor amine (e.g., diphenylamine, carbazole)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyrido[2,3-b]pyrazine precursor (1 equivalent), the donor amine (2.2 equivalents), sodium tert-butoxide (3 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (typically around 110 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/chloroform or hexane/ethyl acetate).
-
Further purify the product by recrystallization if necessary.
-
Characterize the final product using NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)
This protocol outlines the determination of HOMO and LUMO energy levels of the synthesized compounds.
Materials:
-
Synthesized pyrido[2,3-b]pyrazine derivative
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous dichloromethane or acetonitrile)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a dilute solution (e.g., 10⁻³ M) of the compound in the electrolyte solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan, sweeping the potential to measure the oxidation and reduction potentials of the compound.
-
After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammograms.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level. This value can vary slightly in the literature, and 5.1 eV is also commonly used.)
-
-
The electrochemical bandgap can be calculated as the difference between the LUMO and HOMO energy levels.
Conclusion
Pyrido[2,3-b]pyrazine-based materials, particularly those with a D-A-D architecture, have demonstrated significant promise for applications in organic electronics. Their strong electron-accepting nature and the tunability of their photophysical and electrochemical properties through synthetic modification make them a versatile platform for developing new high-performance materials for OLEDs and other organic electronic devices. Future research may focus on further optimizing molecular designs to enhance device efficiency, stability, and color purity.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
Application Notes and Protocols: Antibacterial Activity of Novel Pyrido[2,3-b]pyrazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the evaluation of the antibacterial activity of novel pyrido[2,3-b]pyrazine derivatives. It includes a summary of reported in vitro efficacy, detailed experimental procedures for antibacterial screening, and visualizations of the experimental workflow and proposed mechanisms of action.
Application Note 1: In Vitro Antibacterial Efficacy
A series of novel pyrido[2,3-b]pyrazine derivatives have demonstrated promising antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
The antibacterial activity is significantly influenced by the nature and position of substituents on the pyrido[2,3-b]pyrazine core. For instance, a derivative bearing two thiocarbonyl groups (dithione) has shown potent activity against both Gram-positive and Gram-negative bacteria.[2] Conversely, the introduction of certain alkyl or aryl side-chains has been observed to decrease the antibacterial effect in some cases.[2]
The following tables summarize the reported MIC values for various pyrido[2,3-b]pyrazine derivatives against selected bacterial strains.
Table 1: MIC of 7-Bromo-pyrido[2,3-b]pyrazine Derivatives
| Compound ID | Substituent | S. aureus (mg/mL) | B. cereus (mg/mL) | E. coli (mg/mL) | S. typhi (mg/mL) | Reference |
| 1 | 2,3-dithione | 0.078 | 0.078 | 0.625 | 1.25 | [2] |
| 2 | 2,3-bis(benzylsulfanyl) | 1.25 | 1.25 | >5 | >5 | [2] |
| 3 | 2,3-bis(methylsulfanyl) | 1.25 | 2.5 | >5 | >5 | [2] |
| 4 | 2,3-bis(allylsulfanyl) | 1.25 | 0.15 | --- | >5 | [2] |
| 5 | 2,3-bis[(prop-2-yn-1-yl)sulfanyl] | 1.25 | 1.25 | 2.5 | 2.5 | [2] |
| Note: "---" indicates data not reported. The study also tested against Pseudomonas aeruginosa, with most compounds showing MIC values of >5 mg/mL. |
Table 2: MIC of other Pyrido[2,3-b]pyrazine Derivatives
| Compound Series | Bacterial Strains Tested | MIC Range (µM/mL) | Key Findings | Reference |
| Quinoxalines and Pyrido[2,3b]pyrazines | E. coli, P. mirabilis, S. aureus, S. epidermidis, B. subtilis | 0.025 - 0.1 | Derivatives with pyridine groups showed moderate to high activity. | [3] |
| N1,N4-dialkylated derivatives | E. coli, S. aureus, P. aeruginosa, Salmonella spp. | Not specified | Compounds 2a and 2c exhibited the most significant activity. | [4] |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Assay
This protocol details the widely used broth microdilution method for determining the MIC of novel pyrido[2,3-b]pyrazine derivatives.[5]
1. Materials and Reagents
-
Test Pyrido[2,3-b]pyrazine compounds
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Resazurin solution (optional, as a growth indicator)
-
Spectrophotometer or plate reader
2. Preparation of Bacterial Inoculum
-
Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours growth).
-
Transfer the colonies into a tube containing 5 mL of MHB.
-
Incubate the broth culture at 37°C for 2-6 hours until the turbidity reaches or exceeds that of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions
-
Prepare a stock solution of each test compound in 10% DMSO.
-
Perform serial two-fold dilutions of the compound stock solution in MHB directly in a 96-well microtiter plate. The final concentration range should be selected based on the expected potency of the compound (e.g., from 5 mg/mL to 0.0025 mg/mL).
-
Ensure each well contains 50 µL of the diluted compound.
-
Include a positive control well (containing MHB and bacteria but no compound) and a negative/sterility control well (containing MHB only).
4. Inoculation and Incubation
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2.5) to each well, bringing the total volume to 100 µL.
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.[6]
5. Determination of MIC
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[5]
-
(Optional) If using a growth indicator like resazurin, add 10 µL to each well and incubate for an additional 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where the original color is retained.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Application Note 2: Proposed Mechanism of Action
While the exact mechanisms for all pyrido[2,3-b]pyrazine derivatives are still under investigation, several studies provide insights into their potential modes of action.
Inhibition of DNA Gyrase: Molecular docking simulations have been performed on some N1,N4-dialkylated pyrido[2,3-b]pyrazine derivatives. These computational studies suggest that the compounds may interact strongly with bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4] The simulations showed favorable binding affinities and the formation of multiple hydrogen bonds with the enzyme's active site, which correlates with the observed in vitro antibacterial activity.[4]
Disruption of Bacterial Cell Integrity: Other studies on related heterocyclic compounds suggest a mechanism involving the disruption of the bacterial cell structure. This can include:
-
Inhibition of Extracellular Polysaccharide (EPS) Production: EPS is a key component of the biofilm matrix, which protects bacteria from antimicrobial agents and host immune responses.[7]
-
Increased Cell Permeability: Damage to the bacterial cell wall or membrane can lead to leakage of intracellular components and increased susceptibility to external stressors.[7]
-
Alteration of Cell Morphology: Disruption of cell wall synthesis or other essential processes can cause changes in the shape and structure of bacterial cells.[7]
These proposed mechanisms suggest that pyrido[2,3-b]pyrazine derivatives may act through multiple pathways to exert their antibacterial effects.
Visualizations
The following diagrams illustrate the general experimental workflow for antibacterial screening and a conceptual model of the proposed mechanisms of action.
Caption: Experimental workflow from synthesis to MIC determination.
Caption: Proposed mechanisms of antibacterial action.
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nitrogen-Containing Heterocycles
Welcome to the Technical Support Center for the synthesis of nitrogen-containing heterocycles. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered in the laboratory.
Pyrrole Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1] Its popularity is due to its operational simplicity and generally high yields.[2]
Frequently Asked Questions & Troubleshooting
Q1: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
A1: Low yields can stem from several factors:
-
Sub-optimal Reaction Conditions: Insufficient heating or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or strong acids can cause degradation of the starting materials or the pyrrole product.[3]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[3]
Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
A2: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine. To minimize furan formation, maintain a neutral or weakly acidic environment (pH > 3) and consider using an excess of the amine.[3]
Q3: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
A3: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[3]
Quantitative Data: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts the yield and reaction time of the Paal-Knorr synthesis.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sc(OTf)₃ (1 mol%) | Solvent-free | Room Temp. | 25 min | 77 | [4] |
| Cu(OTf)₂ (1 mol%) | Solvent-free | Room Temp. | 25 min | 78 | [4] |
| Fe-montmorillonite | CHCl₃ | Room Temp. | 3 h | 96 | [4] |
| p-TSA | CH₃CN | 80 | 1 h | 83 | [4] |
| Iodine (I₂) | Microwave | 60 | 5 min | 98 | [4] |
| Bi(NO₃)₃·5H₂O | Microwave | 90 | 5 min | 100 | [4] |
| None | Water | 100 | 2 h | 96 | [4] |
| Silica Sulfuric Acid | Solvent-free | Room Temp. | 3 min | 98 | [2] |
Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol describes a conventional heating method for the synthesis of a common pyrrole derivative.[1]
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and aniline in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
Troubleshooting Workflow: Paal-Knorr Synthesis
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.
Pyridine Synthesis: The Hantzsch Reaction
The Hantzsch pyridine synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine.[5]
Frequently Asked Questions & Troubleshooting
Q1: My Hantzsch reaction has a low yield. What are the common drawbacks of the classical method?
A1: The classical Hantzsch synthesis often suffers from harsh reaction conditions, long reaction times, and generally low yields.[5] To improve this, modern variations utilize microwave irradiation or ultrasonic irradiation in aqueous micelles, which can significantly increase yields and shorten reaction times.[5] For example, using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous SDS solution has been shown to produce yields of up to 96%.[5]
Q2: The aromatization of the dihydropyridine intermediate is inefficient. What are the challenges and alternative methods?
A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate to the final pyridine can be problematic. Traditional oxidants like nitric acid can lead to low yields, strong oxidative conditions, and the formation of side products.[5] Milder and more efficient methods for aromatization are often sought. One-pot syntheses that include direct aromatization using reagents like ferric chloride, manganese dioxide, or potassium permanganate in a water-based reaction solvent have been successfully demonstrated.[5]
Quantitative Data: One-Pot vs. Multi-Step Synthesis
One-pot syntheses are often more efficient and environmentally friendly.
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Classical (Multi-step) | Reflux | Ethanol | Several hours | Often low | [5] |
| One-pot (Ultrasound) | p-TSA | Aqueous SDS | < 1 hour | >90 | [5] |
| One-pot (Microwave) | Ceric Ammonium Nitrate (CAN) | Solvent-free | Minutes | Good to excellent | [6] |
| One-pot (Direct Aromatization) | Ferric chloride | Water | Not specified | Good | [5] |
Experimental Protocol: Microwave-Assisted, Solvent-Free Hantzsch Synthesis
This protocol is an environmentally friendly and efficient alternative to the classical method.
Materials:
-
Aromatic aldehyde (1 eq)
-
Ethyl acetoacetate (2 eq)
-
Ammonium acetate (3 eq)
-
Microwave reactor or domestic microwave oven
Procedure:
-
In a microwave-safe vessel, thoroughly mix the aromatic aldehyde, ethyl acetoacetate, and ammonium acetate.
-
Place the open vessel in the microwave reactor.
-
Irradiate the mixture at a low power setting (e.g., 90-180W) for 3-5 minutes.
-
Monitor the reaction by TLC. The reaction is often visible as the mixture solidifies.
-
After cooling, add cold water or ethanol to the solid mass and break it up.
-
Collect the crude 1,4-dihydropyridine product by vacuum filtration.
-
Recrystallize the product from ethanol to obtain the purified compound.
Reaction Pathway: Hantzsch Pyridine Synthesis
Caption: Key steps in the Hantzsch synthesis of pyridines.
Isoquinoline Synthesis: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which are often subsequently oxidized to isoquinolines.[7]
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the most common reasons?
A1: Low yields in this reaction are common and can be attributed to several key factors:
-
Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[7]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough. More powerful agents may be required.[7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[7]
Q2: I'm observing a significant amount of a styrene-like side product. How can I prevent this?
A2: This is a result of a major competing pathway known as the retro-Ritter reaction, where the nitrilium ion intermediate fragments.[7][8] This is particularly prevalent when the resulting styrene is highly conjugated. To minimize this side reaction, you can try using the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[8] Alternatively, a milder, modern approach using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can often provide higher yields under milder conditions (-20 °C to room temperature).[7]
Quantitative Data: Comparison of Dehydrating Agents
The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For the cyclization of N-(3,4-dimethoxyphenethyl)acetamide:
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | Moderate | [7][9] |
| P₂O₅ in POCl₃ | Toluene | Reflux | Good to High | [7][9] |
| Polyphosphoric Acid (PPA) | Neat | 100-150 °C | Variable | [9] |
| Tf₂O, 2-chloropyridine | CH₂Cl₂ | -20 °C to RT | High | [7] |
Experimental Protocol: Classical Bischler-Napieralski Cyclization
This protocol is generally suitable for substrates with electron-rich aromatic rings.[7]
Materials:
-
β-arylethylamide substrate (1.0 eq)
-
Anhydrous toluene or acetonitrile
-
Phosphorus oxychloride (POCl₃, 2.0-3.0 eq)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.
-
Add the anhydrous solvent.
-
Add POCl₃ dropwise at room temperature. An ice bath may be used to control any exotherm.
-
Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Decision Tree: Selecting Bischler-Napieralski Conditions
Caption: Decision-making for Bischler-Napieralski reaction conditions.
Indole Synthesis: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10]
Frequently Asked Questions & Troubleshooting
Q1: Why is the choice of acid catalyst so important in the Fischer indole synthesis?
A1: The acid catalyst is crucial as it facilitates several key steps, including the isomerization of the initially formed phenylhydrazone to its enamine tautomer and the subsequent[7][7]-sigmatropic rearrangement. The choice and strength of the acid can significantly impact the reaction rate and yield. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[10] The optimal catalyst often depends on the specific substrates being used.[11]
Q2: My Fischer indole synthesis is failing. What are some common reasons?
A2: Certain substitution patterns can cause the reaction to fail. For instance, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to a competing side reaction involving N-N bond cleavage, preventing the desired cyclization. Additionally, the reaction does not succeed with acetaldehyde as the carbonyl component to produce the parent indole, though pyruvic acid can be used followed by decarboxylation.[12]
Q3: Can this reaction be performed in a one-pot manner?
A3: Yes, the Fischer indole synthesis can be performed by directly subjecting an equimolar mixture of the arylhydrazine and the carbonyl compound to the indolization conditions without isolating the intermediate hydrazone.[12] A three-component, one-pot process has also been developed, combining the formation of a metalloimine from a nitrile and an organometallic reagent with the subsequent Fischer indole reaction.[4]
Quantitative Data: Catalyst Performance
The catalyst choice can influence the regioselectivity and yield when using unsymmetrical ketones.
| Ketone | Acid Catalyst | Product Ratio (2-subst. vs 3-subst. indole) | Reference |
| Ethyl methyl ketone | 90% H₃PO₄ | 0% 2-substituted | [11] |
| Ethyl methyl ketone | 83% P₂O₅ in H₂O | Majorly 2-substituted | [11] |
| Isopropyl methyl ketone | 30% H₂SO₄ | 0% 2-substituted | [11] |
| Isopropyl methyl ketone | 70% H₂SO₄ | Majorly 2-substituted | [11] |
Experimental Protocol: Three-Component Fischer Indole Synthesis
This protocol describes an efficient, one-pot synthesis of multiply substituted indoles.[4]
Materials:
-
Nitrile (1.0 eq)
-
Organolithium or Grignard reagent (1.1 eq)
-
Arylhydrazine hydrochloride salt (1.2 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Acidic medium (e.g., glacial acetic acid)
Procedure:
-
Metalloimine Formation: In a flame-dried flask under an inert atmosphere, dissolve the nitrile in the anhydrous solvent and cool to 0 °C.
-
Add the organometallic reagent dropwise and allow the reaction to stir at room temperature for 3 hours to form the metalloimine.
-
Fischer Indole Reaction: In a separate flask, prepare a solution of the arylhydrazine hydrochloride salt in the chosen acidic medium.
-
Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature.
-
Heat the reaction mixture under reflux for approximately 15 hours.
-
Workup and Purification: After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
General Purification Challenges
Q: What are common methods for purifying nitrogen-containing heterocycles?
A: Purification strategies depend on the properties of the heterocycle.
-
Chromatography: Column chromatography on silica gel is a standard method. For basic heterocyles, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking. Reversed-phase HPLC is also a powerful technique for both purification and analysis.[13][14]
-
Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining high purity material. A variety of solvents may need to be screened to find the optimal conditions.[15]
-
Extraction: Acid-base extraction can be very effective. Basic heterocycles can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.[14]
This technical support center provides a starting point for troubleshooting common issues in the synthesis of nitrogen-containing heterocycles. For more specific challenges, consulting the primary literature for the particular reaction and substrate class is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. ijcrt.org [ijcrt.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Tetrahydropyrido[2,3-b]pyrazines
Welcome to the technical support center for the purification of tetrahydropyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these valuable heterocyclic scaffolds. The basic nitrogen atoms within the tetrahydropyrido[2,3-b]pyrazine core present unique challenges during purification, primarily due to their interaction with common stationary phases and their specific solubility profiles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and ultimately improve the yield and purity of your target compounds.
Diagram: General Purification Workflow and Decision Points
The following diagram outlines a typical workflow for the purification of a crude tetrahydropyrido[2,3-b]pyrazine product, highlighting key decision points based on the nature of the compound and impurities.
Caption: Decision workflow for purifying tetrahydropyrido[2,3-b]pyrazines.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying tetrahydropyrido[2,3-b]pyrazines. However, the basic nature of these compounds often leads to complications when using standard silica gel.
Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica gel column. What is happening?
Answer: This is a classic problem when purifying basic amines on standard silica gel. The surface of silica gel is populated with acidic silanol groups (Si-OH), which can strongly interact with the basic nitrogen atoms in your tetrahydropyrido[2,3-b]pyrazine through acid-base interactions.[1] This leads to several issues:
-
Irreversible Adsorption: A portion of your compound can bind so strongly that it does not elute from the column, resulting in low recovery.
-
Peak Tailing/Streaking: The strong interaction causes a slow dissociation from the stationary phase, leading to broad, streaky bands instead of sharp peaks. This significantly reduces separation efficiency.
-
Compound Degradation: The acidic environment of the silica surface can potentially degrade acid-sensitive compounds.[2]
Solutions:
-
Mobile Phase Modification (The Quick Fix): The most common solution is to "neutralize" the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[3][4]
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.
-
Ammonia: For more polar compounds requiring a mobile phase like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol (typically 1-5% of the methanol portion) can be very effective.[5]
-
-
Use an Alternative Stationary Phase (The Robust Solution): If mobile phase modification is insufficient or if your compound is particularly sensitive, changing the stationary phase is the best approach.
-
Amine-Functionalized Silica: Columns packed with silica gel that has been functionalized with amino groups (e.g., aminopropyl silica) are commercially available. These columns provide a basic surface environment that repels basic compounds, preventing strong interactions and leading to excellent peak shapes without mobile phase additives.[1]
-
Basic or Neutral Alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic grades. For purifying amines, basic or neutral alumina can be an excellent alternative to silica gel.[6]
-
Experimental Protocol: Column Purification with TEA-Modified Eluent
-
TLC Analysis: Develop a TLC solvent system (e.g., 50% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.3. Add 1% TEA to this solvent system and run a new TLC. You should observe a significant improvement in spot shape.
-
Column Packing: Pack a silica gel column using your chosen eluent (without TEA).
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the eluent containing 1% TEA. This ensures the entire silica bed is passivated.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For compounds with poor solubility, consider "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the column.[7]
-
Elution: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. Be aware that TEA is relatively high-boiling and may need to be removed under high vacuum or by a mild acidic wash if it interferes with subsequent steps.
Question 2: I've successfully separated my compound, but my NMR spectrum shows it's not as pure as the TLC suggests. I see some greasy or broad signals.
Answer: This can arise from several sources that may not be obvious on a TLC plate.
Probable Causes & Solutions:
-
Co-elution with Grease: Silicone grease from glassware joints is a common laboratory contaminant that can be difficult to spot on TLC.
-
Solution: Be meticulous with glassware. If contamination is present, it can sometimes be removed by dissolving the sample in a polar solvent like acetonitrile and washing with hexane. The non-polar grease will partition into the hexane layer.
-
-
Residual Triethylamine (TEA): If you used TEA in your mobile phase, it can be difficult to remove completely, especially if your product is a solid. It typically appears as broad signals in the ¹H NMR spectrum.
-
Solution: After evaporation, re-dissolve your product in a solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous solution of NaHCO₃, followed by brine. Dry the organic layer and re-evaporate. For stubborn cases, co-evaporation with a lower-boiling solvent like toluene can help.
-
-
Decomposition on Standing: Some nitrogen heterocycles can be unstable and may slowly decompose after purification, especially if exposed to air or light.
-
Solution: Analyze the purified sample immediately. If it needs to be stored, do so under an inert atmosphere (nitrogen or argon) at a low temperature.
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.
Question 3: My compound "oils out" of the solution instead of forming crystals when I cool it down. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated with impurities that inhibit crystal lattice formation.[8]
Solutions:
-
Reduce the Cooling Rate: Very rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.[9]
-
Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely, then attempt to cool it again more slowly.[8]
-
Change the Solvent System: The chosen solvent may be too good a solvent, or its boiling point may be too high relative to the compound's melting point. Try a different solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify, then cool slowly.
Question 4: I've cooled my solution, but no crystals have formed. What's wrong?
Answer: This usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[10]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.
-
-
Reduce the Solvent Volume: You may have used too much solvent.[9][11] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.
-
Check Compound Purity: If the crude material is very impure, the impurities can inhibit crystallization. It may be necessary to first perform a quick column chromatography "plug" to remove the bulk of the impurities before attempting recrystallization.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a typical synthesis of a tetrahydropyrido[2,3-b]pyrazine?
A1: Common impurities often include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be diamines or substituted pyridines.
-
Side-Products: Incomplete cyclization, over-alkylation (if N-alkylation is performed), or side reactions related to other functional groups on the molecule.
-
Reagents and Catalysts: Residual coupling reagents, bases (like triethylamine or diisopropylethylamine), or metal catalysts (like palladium).
-
Solvent Residues: Solvents used in the reaction or workup (e.g., DMF, THF, Ethyl Acetate) are common. Standard NMR impurity tables can help identify these.[13][14][15][16]
Q2: How can I assess the purity of my final compound?
A2: A combination of techniques is essential for confirming purity:
-
¹H and ¹³C NMR: This is the primary method. Look for the absence of signals corresponding to impurities. Integration of the proton signals should match the expected ratios for your molecule.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique separates components of a mixture and provides their mass. It is excellent for detecting small amounts of impurities that may not be visible by NMR. The mass spectrum can also help confirm the identity of your product.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which can be used to confirm the elemental composition of your molecule.
-
Melting Point: A sharp melting point over a narrow range (1-2 °C) is a good indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.
Q3: My compound appears to be decomposing during purification or storage. What precautions can I take?
A3: The tetrahydropyrazine ring can be susceptible to oxidation, especially if there are substituents that activate the ring.
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases unless required for a specific step.
-
Work Quickly: Do not leave the compound on a chromatography column for an extended period.
-
Inert Atmosphere: After purification, remove all solvent and store the final compound under an inert atmosphere of nitrogen or argon in a sealed vial.
-
Cold Storage: Store the compound in a freezer (-20 °C) or refrigerator (4 °C) to slow down potential decomposition pathways.
-
Protect from Light: If the compound is colored, it may be light-sensitive. Store it in an amber vial or a vial wrapped in aluminum foil.
Data Summary Table: Common Chromatography Solvents
| Solvent System | Polarity | Typical Use Case | Troubleshooting Notes |
| Ethyl Acetate / Hexanes | Low to Medium | Good starting point for many derivatives. | Add 1% TEA to prevent streaking of basic compounds. |
| Dichloromethane / Methanol | Medium to High | For more polar tetrahydropyrido[2,3-b]pyrazines. | Often requires an amine additive like 1-5% of 7N NH₃ in MeOH. |
| Acetone / Hexanes | Low to Medium | Alternative to Ethyl Acetate systems. | Can be effective when EtOAc/Hexanes fails to give good separation. |
| Chloroform / Methanol / NH₄OH | High | For very polar, strongly basic compounds.[5] | Use pre-mixed ratios. Ensure chloroform is not acidic.[5] |
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Recrystallization [wiredchemist.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. reddit.com [reddit.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. epfl.ch [epfl.ch]
Technical Support Center: Optimization of Pyridopyrazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridopyrazines.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in pyridopyrazine synthesis.
Issue 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. The following sections break down potential causes and their solutions.
A. Incomplete Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the expected reaction time.
-
Possible Cause: The condensation or cyclization reaction has not gone to completion.
-
Solutions:
-
Extend Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and allow it to proceed until the starting materials are consumed.
-
Increase Temperature: Gradually increase the reaction temperature. For many condensation reactions, heating is necessary to drive the reaction forward.[1] However, be cautious of potential side reactions or product degradation at excessive temperatures.
-
Ensure Proper Mixing: In heterogeneous reactions, efficient stirring is crucial to ensure all reactants are in contact.
-
B. Suboptimal Reaction Conditions
-
Symptom: The reaction produces some product, but the yield is consistently low.
-
Possible Cause: The choice of solvent, catalyst, or pH is not ideal for the specific substrates.
-
Solutions:
-
Solvent Screening: The polarity of the solvent can significantly impact the reaction. It is advisable to screen a range of solvents with varying polarities. For instance, in certain syntheses, changing the solvent can drastically alter the yield.[1]
-
Catalyst Optimization: The choice of catalyst is critical. For reactions involving cyclocondensation, both acid and base catalysts can be employed. It is recommended to perform small-scale trial reactions with different catalysts to identify the most effective one.
-
pH Adjustment: The pH of the reaction medium can influence the reactivity of the starting materials. For condensation reactions involving amines, maintaining a slightly acidic or basic medium can be beneficial.
-
C. Side Reactions
-
Symptom: TLC or LC-MS analysis shows the formation of multiple, unexpected spots in addition to the desired product.
-
Possible Cause: Competing reaction pathways are consuming the starting materials.
-
Solutions:
-
Temperature Control: Side reactions can often be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature may increase selectivity for the desired product, albeit at the cost of a longer reaction time.
-
Order of Reagent Addition: In multi-component reactions, the order in which the reagents are added can be critical in preventing the formation of unwanted byproducts.
-
Use of Protecting Groups: If a starting material has multiple reactive sites, consider using protecting groups to selectively block certain sites and direct the reaction towards the desired product.
-
D. Product Degradation
-
Symptom: The yield of the desired product decreases with extended reaction times or during the workup process.
-
Possible Cause: The pyridopyrazine product may be sensitive to the reaction or workup conditions.
-
Solutions:
-
Milder Reagents: Where possible, use milder reagents for the reaction and workup. For example, avoid overly acidic or basic conditions if your product is known to be sensitive to pH.[1]
-
Inert Atmosphere: If the product is susceptible to oxidation, perform the reaction and workup under an inert atmosphere of nitrogen or argon.
-
Purification Method: Choose a purification method that is appropriate for the stability of your compound. For sensitive compounds, flash column chromatography at room temperature may be preferable to methods requiring heat.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in pyridopyrazine synthesis.
Caption: Troubleshooting workflow for low-yield pyridopyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyridopyrazine core?
A1: The most common and classical method for synthesizing the pyridopyrazine core is the condensation reaction between a 2,3-diaminopyridine and a 1,2-dicarbonyl compound.[1] This reaction typically proceeds by forming a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyridopyrazine.
Q2: How can I improve the yield and reduce the reaction time of my pyridopyrazine synthesis?
A2: Several strategies can be employed to improve yield and reduce reaction time:
-
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times (from hours to minutes) and often leads to higher yields and cleaner products.
-
One-Pot Synthesis: Designing a one-pot reaction sequence where multiple steps are carried out in the same reaction vessel without isolating intermediates can improve overall efficiency and yield.
-
Catalyst Selection: The use of an appropriate catalyst can dramatically accelerate the reaction. For example, solid acid catalysts or metal catalysts can be effective in promoting cyclization and dehydration steps.
Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. Here are some strategies to improve regioselectivity:
-
Steric Hindrance: The regioselectivity of the reaction can often be controlled by the steric bulk of the substituents on the starting materials. A bulkier group will favor the formation of the less sterically hindered product.
-
Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the reactivity of the different reaction sites and thus direct the regioselectivity.
-
Directed Synthesis: In some cases, it may be necessary to use a multi-step synthetic route with protecting groups to achieve the desired regioselectivity.
Q4: What are some common side reactions in pyridopyrazine synthesis?
A4: Common side reactions include:
-
Self-condensation of the dicarbonyl compound: This can occur under basic conditions.
-
Formation of quinoxaline derivatives: If the starting diaminopyridine is contaminated with diaminobenzene, the corresponding quinoxaline byproduct can form.
-
Over-oxidation or degradation of the product: This can happen under harsh reaction conditions.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of pyridopyrazine synthesis.
Table 1: Effect of Catalyst on Pyridopyrazine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | 45 |
| 2 | Acetic Acid | Ethanol | 80 | 6 | 75 |
| 3 | p-TSA | Toluene | 110 | 4 | 82 |
| 4 | Zeolite H-ZSM-5 | DMF | 120 | 5 | 88 |
| 5 | Amberlyst-15 | Methanol | 65 | 8 | 78 |
Note: The data presented in this table is a generalized representation based on literature findings and may vary depending on the specific substrates used.
Table 2: Effect of Solvent on Pyridopyrazine Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Methanol | 65 | 8 | 68 |
| 2 | Acetic Acid | Ethanol | 80 | 6 | 75 |
| 3 | Acetic Acid | Toluene | 110 | 6 | 72 |
| 4 | Acetic Acid | DMF | 100 | 4 | 85 |
| 5 | Acetic Acid | Water | 100 | 10 | 55 |
Note: The data presented in this table is a generalized representation based on literature findings and may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines via Condensation
This protocol describes a general method for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines from 2,3-diaminopyridine and a 1,2-dicarbonyl compound.
Materials:
-
2,3-Diaminopyridine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (0.5 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add 2,3-diaminopyridine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add ethanol (10 mL) to the flask, followed by glacial acetic acid (0.5 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Experimental workflow for pyridopyrazine synthesis via condensation.
References
Technical Support Center: Optimizing Multicomponent Synthesis of Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the multicomponent synthesis of heterocycles.
Troubleshooting Guide
Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the initial troubleshooting steps?
A1: Consistently low yields can stem from several factors. A systematic evaluation of your experimental setup is the most effective approach.[1] Key areas to investigate include:
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Reaction Conditions: Suboptimal temperature, reaction time, or reactant concentrations are common culprits.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting material.[1]
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Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side products or prevent the reaction from proceeding.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.[1]
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Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen.[1] If your reaction is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
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Mixing Efficiency: In heterogeneous reactions, inefficient stirring can result in poor reaction rates and lower yields. Ensure the stir rate is adequate for the scale and viscosity of your reaction.[1]
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Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress by TLC or LC-MS can help detect product degradation.[2]
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Caption: Troubleshooting workflow for low reaction yields.
Side Reactions and Impurities
Q2: My reaction produces a significant amount of side products, complicating purification. How can I improve the selectivity?
A2: Poor selectivity is a frequent cause of low yields in multicomponent reactions due to competing reaction pathways. To enhance selectivity:
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Optimize Reaction Temperature: Temperature can disproportionately affect the rates of competing reactions. Adjusting the temperature may favor the desired pathway.
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Order of Reagent Addition: In some cases, adding reagents in a specific sequence can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.
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Catalyst Selection: The choice of catalyst can significantly influence selectivity. For example, in the Biginelli reaction, certain Lewis acids may favor the desired pathway over the competing Hantzsch reaction.
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Solvent Effects: The solvent can play a crucial role in reaction selectivity. For some reactions, solventless conditions can lead to different product outcomes compared to reactions run in a solvent.
Q3: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent it?
A3: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at higher temperatures), competing with the desired Biginelli pathway.
Troubleshooting Steps:
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Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.
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Catalyst Choice: The catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli pathway over the Hantzsch.
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Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst impact the yield of my multicomponent reaction?
A1: The catalyst is critical and can dramatically affect reaction times and yields. A wide range of catalysts are used in multicomponent reactions, including:
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Brønsted Acids: (e.g., p-toluenesulfonic acid)
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Lewis Acids: (e.g., zinc chloride, ferric chloride)
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Organocatalysts: (e.g., proline)
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Nanocatalysts: (e.g., magnetic nanocatalysts)
The optimal catalyst is highly dependent on the specific reaction and substrates. It is often necessary to screen several catalysts to find the most effective one for a particular synthesis.
Q2: What is the role of the solvent in optimizing multicomponent reactions?
A2: The solvent can influence reaction rates, yields, and even the reaction pathway.[2] Key considerations for solvent selection include:
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Polarity: The polarity of the solvent can affect the stability of reactants and intermediates.[3] For instance, polar solvents can increase the rate of SN1-type reactions by stabilizing carbocation intermediates.[3]
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Protic vs. Aprotic: Protic solvents can participate in hydrogen bonding, which may be beneficial or detrimental depending on the reaction mechanism. Aprotic solvents are often preferred for reactions sensitive to protons.
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Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can lead to higher yields and shorter reaction times.
Q3: Can alternative energy sources improve my reaction yield?
A3: Yes, microwave irradiation and ultrasound can be effective in improving yields and reducing reaction times for many multicomponent reactions.
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Microwave-Assisted Synthesis: Can lead to excellent yields, pure products, and significantly shorter reaction times (e.g., 2-10 minutes).
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Ultrasonic Irradiation: Can also accelerate reaction rates and is often used in conjunction with aqueous micellar solutions to improve yields.
Q4: What are the best practices for product purification in multicomponent reactions?
A4: Purification can be challenging due to the potential for multiple products and unreacted starting materials. Common techniques include:
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Recrystallization: Often the most effective method for purifying solid products.
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Column Chromatography: A versatile technique for separating components of a mixture.
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Product Precipitation: In some cases, the desired product may precipitate from the reaction mixture, allowing for simple isolation by filtration.
Data Presentation: Impact of Reaction Conditions on Yield
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | No Catalyst | Ethanol | Reflux | 18 | 20 |
| 2 | HCl | Ethanol | Reflux | 4 | 90 |
| 3 | La(OTf)₃ | Acetonitrile | 50 | 6 | 95 |
| 4 | LiBr | None | 100 | 0.5 | 92 |
| 5 | FeCl₃·6H₂O | None | 95 | 1.5 | 96 |
Table 2: Effect of Solvent on Hantzsch Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol | Reflux | 8 | 75 | | 2 | Water | 100 | 5 | 92 | | 3 | Toluene | Reflux | 12 | 60 | | 4 | Solvent-free | 80 | 1 | 95 | | 5 | Acetonitrile | Reflux | 10 | 68 |
Table 3: Optimization of the Ugi Reaction
| Entry | Solvent | Concentration (M) | Equivalents of Imine | Yield (%) |
| 1 | Methanol | 0.4 | 1.0 | 49 |
| 2 | Methanol | 0.4 | 1.2 | 66 |
| 3 | Methanol | 0.2 | 1.0 | 58 |
| 4 | Ethanol/Methanol (60/40) | 0.2 | 1.0 | 55 |
| 5 | THF/Methanol (60/40) | 0.2 | 1.0 | 30 |
Table 4: Passerini Reaction Solvent and Co-solvent Effects
| Entry | Aldehyde | Solvent | Co-solvent (20% v/v) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | DCM | None | 24 | 65 |
| 2 | Benzaldehyde | DCM | HFIP | 3 | 84 |
| 3 | Cyclohexanecarboxaldehyde | Chloroform | None | 8 | 78 |
| 4 | Cyclohexanecarboxaldehyde | Chloroform | HFIP | 1 | 91 |
Experimental Protocols
General Protocol for the Biginelli Reaction
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Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.5 mmol).
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Catalyst Addition: Add the chosen catalyst (e.g., 2-4 mol% of a Lewis acid).
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Solvent (Optional): If not running solvent-free, add the appropriate solvent (e.g., ethanol, 5-10 mL).
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Reaction: Heat the mixture to the desired temperature (e.g., reflux or 100°C) with stirring.
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature. Add cold water and stir.
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Isolation: Collect the precipitated solid by filtration, wash with cold water and a small amount of cold ethanol.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
General Protocol for the Hantzsch 1,4-Dihydropyridine Synthesis
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Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (2.0 mmol), and a nitrogen source like ammonium acetate (1.2 mmol).
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Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 10 mL) and catalyst if required.
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Reaction: Heat the mixture to reflux with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC.
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Workup: Upon completion, cool the mixture to room temperature. The product may precipitate. If not, remove the solvent under reduced pressure.
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Isolation: Collect the solid product by filtration.
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Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
General Protocol for the Passerini Three-Component Reaction
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Reaction Setup: To a solution of the isocyanide (1.2 mmol) and carboxylic acid (1.5 mmol) in a suitable aprotic solvent (e.g., DCM, 10 mL), add the aldehyde or ketone (1.0 mmol).[2]
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Reaction: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the reaction for a specified time (e.g., 1 to 24 hours) by TLC.[2]
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Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.[2]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[2]
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Purification: Purify the crude product by column chromatography.[2]
General Protocol for the Ugi Four-Component Reaction
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Reaction Setup: In a suitable solvent (e.g., methanol), combine the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) and stir for a short period to form the imine.
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Component Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). The reaction is often exothermic.
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Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours.
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Workup: If the product precipitates, it can be isolated by filtration and washed with a cold solvent. If it remains in solution, the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
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Caption: Competing pathways in the Biginelli reaction.
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Caption: General workflow for optimizing multicomponent reactions.
References
Technical Support Center: Synthesis of Tetrahydropyrido[2,3-b]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyrido[2,3-b]pyrazine. The following information is designed to help overcome common side reactions and other challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the most common synthetic route for tetrahydropyrido[2,3-b]pyrazine and what are the potential side reactions?
The most common and classical method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 1,2-diamine (such as 2,3-diaminopyridine) and a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative).[1] This reaction initially forms a dihydropyrazine intermediate, which can then be reduced to the desired tetrahydropyrido[2,3-b]pyrazine.
Potential Side Reactions:
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Regioisomer Formation: When using unsymmetrical dicarbonyl compounds, the condensation can lead to the formation of two different regioisomers. The electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction conditions, can influence the ratio of these isomers.
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Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted starting materials or partially cyclized intermediates in the crude product.[1]
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Over-oxidation: If the dihydropyrazine intermediate is sensitive, it can be oxidized to the aromatic pyridopyrazine, especially if an oxidizing agent is present or if the reaction is exposed to air for extended periods at elevated temperatures.
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Product Degradation: Pyrido[2,3-b]pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Overly acidic or basic conditions, as well as high temperatures, can lead to the degradation of the desired product.[1][2]
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Formation of Polymeric Byproducts: Under certain conditions, especially at high concentrations or temperatures, starting materials or reactive intermediates can polymerize, leading to the formation of insoluble materials and a decrease in the yield of the desired product.
2. How can I control the formation of regioisomers?
The formation of regioisomers is a common challenge when using unsymmetrical 1,2-dicarbonyl compounds. The regioselectivity of the condensation reaction can be influenced by several factors:
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Reaction Temperature: Lower reaction temperatures often favor the formation of one regioisomer over the other.
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Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the isomeric ratio.
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pH of the Reaction Medium: Acidic or basic catalysis can affect the rate of the condensation and the stability of the intermediates, thereby influencing the product distribution. For instance, using acidic solvents like acetic acid or trifluoroacetic acid at low temperatures has been shown to increase regioselectivity in some cases.
Troubleshooting Flowchart for Regioisomer Control
Caption: A flowchart to guide the optimization of reaction conditions to control regioselectivity.
3. I am observing a low yield of the desired tetrahydropyrido[2,3-b]pyrazine. What are the potential causes and how can I improve it?
Low yields in the synthesis of tetrahydropyrido[2,3-b]pyrazine can be attributed to several factors:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Extend the reaction time.[1]- Increase the reaction temperature cautiously, monitoring for product degradation.[1]- Ensure efficient mixing of the reactants. |
| Suboptimal Reaction Conditions | - Screen different solvents to find one that provides better solubility for the reactants and facilitates the reaction.- Optimize the catalyst (if any) and its concentration.[1] |
| Side Reactions | - Identify potential side reactions (e.g., regioisomer formation, over-oxidation) and adjust the reaction conditions to minimize them.[1]- Use purified starting materials to avoid side reactions caused by impurities. |
| Product Degradation | - Employ milder reaction and workup conditions (e.g., lower temperatures, neutral pH).[1]- Minimize the exposure of the reaction mixture to air, especially at elevated temperatures, to prevent oxidation. |
| Inefficient Purification | - Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions) to minimize product loss. |
4. My final product is difficult to purify. What are some effective purification strategies?
Purification of tetrahydropyrido[2,3-b]pyrazine derivatives can be challenging due to the presence of closely related side products. The following methods are commonly employed:
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Recrystallization: This is an effective method for removing impurities if a suitable solvent or solvent system can be found in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from side products with different polarities. A systematic screening of different eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is often necessary to achieve good separation.[1]
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Acid-Base Extraction: If the desired product and impurities have different acid-base properties, an aqueous workup involving acid and base washes can be used to selectively extract the target compound.
General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of tetrahydropyrido[2,3-b]pyrazine.
Experimental Protocols
General Procedure for the Synthesis of Tetrahydropyrido[2,3-b]pyrazine via Condensation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
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2,3-Diaminopyridine (or a substituted derivative)
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Glyoxal (or a substituted 1,2-dicarbonyl compound)
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Ethanol (or another suitable solvent)
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Reducing agent (e.g., Sodium borohydride, if the tetrahydro derivative is the target and the reaction does not directly yield it)
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Silica gel for column chromatography
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Eluents (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures)
Procedure:
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Dissolve the 2,3-diaminopyridine derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the 1,2-dicarbonyl compound to the solution. The reaction may be carried out at room temperature or heated to reflux, depending on the reactivity of the starting materials.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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If the dihydropyrazine intermediate is the initial product and the tetrahydro derivative is desired, a reduction step is necessary. Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise.
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After the reduction is complete (as monitored by TLC), quench the reaction carefully with water or a dilute acid.
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Remove the solvent under reduced pressure.
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Perform an aqueous workup, which may include extraction with an organic solvent and washes with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetrahydropyrido[2,3-b]pyrazine.[1]
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Characterize the final product using analytical techniques such as NMR, MS, and HPLC to confirm its structure and purity.
Data Presentation
The following table summarizes typical reaction conditions and yields reported in the literature for the synthesis of pyridopyrazine derivatives. Note that yields can vary significantly depending on the specific substrates and reaction conditions used.
| Reactants | Catalyst/Solvent | Temperature | Time | Yield (%) | Key Side Products/Issues | Reference |
| 2,3-Diaminopyridine, Phenylglyoxal | Acetic Acid | Low Temperature | - | - | Formation of two regioisomers | - |
| 2,3-Diaminopyridine, Phenylglyoxal | Trifluoroacetic Acid | Low Temperature | - | <2% of undesired isomer | Improved regioselectivity | - |
| 2-Aminopyrazine, Substituted Aldehyde, 1,3-Indanedione | p-TSA / Ethanol | Reflux | 9 h | 89% | Not specified | [3] |
| 2-Chloro-3-nitropyridine, DL-Proline | - / Water | 110 °C | 6 h | 93% (intermediate) | Multi-step synthesis | [4] |
Note: Quantitative data on the distribution of side products is often not reported in the literature, making a direct comparison challenging. The primary focus is typically on optimizing the yield of the desired product.
This technical support center provides a starting point for troubleshooting common issues in the synthesis of tetrahydropyrido[2,3-b]pyrazine. For specific problems, a systematic optimization of reaction parameters is highly recommended.
References
Stability issues of tetrahydropyrido[2,3-b]pyrazine in solution
Welcome to the technical support center for tetrahydropyrido[2,3-b]pyrazine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My tetrahydropyrido[2,3-b]pyrazine solution is changing color and showing new peaks in the HPLC analysis. What could be the cause?
A1: Discoloration and the appearance of new peaks are common indicators of compound degradation. The tetrahydropyrido[2,3-b]pyrazine scaffold can be susceptible to oxidation, which may lead to the formation of aromatic pyrido[2,3-b]pyrazine or other oxidized byproducts. This process can be accelerated by exposure to air (oxygen), light, or certain metal ions. We recommend preparing solutions fresh and using degassed solvents.
Q2: I've observed a significant loss of my compound in an acidic buffer. Is tetrahydropyrido[2,3-b]pyrazine sensitive to low pH?
A2: Yes, heterocyclic compounds containing nitrogen atoms can be susceptible to acid-catalyzed hydrolysis or rearrangement, although the specific pathways depend on the full molecular structure. The protonation of the nitrogen atoms at low pH can alter the electronic structure of the molecule, potentially making it more liable to degradation. It is advisable to evaluate the stability of your specific derivative across a range of pH values.
Q3: Can I store solutions of tetrahydropyrido[2,3-b]pyrazine at room temperature?
A3: For short-term storage, it is recommended to keep solutions refrigerated (2-8 °C) and protected from light. For long-term storage, solutions should be frozen at -20 °C or -80 °C. The stability of the compound in solution is dependent on the solvent, concentration, and pH. A preliminary stability study is recommended to determine optimal storage conditions for your specific experimental needs.
Q4: Are there any specific solvents I should avoid when working with tetrahydropyrido[2,3-b]pyrazine?
A4: While tetrahydropyrido[2,3-b]pyrazine derivatives often show good solubility in common organic solvents like DMSO, methanol, and acetonitrile, it is crucial to use high-purity, peroxide-free solvents. Solvents containing reactive impurities or peroxides (especially ethers like THF) can promote oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Solution
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Symptom: Significant loss of the parent compound within hours of dissolution in an aqueous buffer, as confirmed by HPLC or LC-MS.
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Possible Causes:
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Oxidative Degradation: The tetrahydro part of the molecule is susceptible to oxidation, leading to aromatization. This is often accelerated in the presence of dissolved oxygen.
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pH-Mediated Hydrolysis: The solution's pH may be outside the optimal stability range for the compound.
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Photodegradation: Exposure to ambient or UV light can induce degradation.[1]
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Troubleshooting Steps:
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Deoxygenate Solvents: Prepare buffers using water that has been degassed by sparging with nitrogen or argon.
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Add Antioxidants: Consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental setup.
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Conduct a pH Profile Study: Assess the compound's stability in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.
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Protect from Light: Prepare and handle the solution in an amber vial or under low-light conditions to minimize photodegradation.
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Issue 2: Inconsistent Results in Biological Assays
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Symptom: High variability in experimental results (e.g., IC50 values) between assay runs.
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Possible Causes:
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Stock Solution Instability: The compound may be degrading in the stock solution (e.g., DMSO) during storage.
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Instability in Assay Media: The compound may be unstable in the complex biological medium used for the assay (e.g., cell culture media containing various components).
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Troubleshooting Steps:
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Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
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Verify Stock Solution Integrity: Before each experiment, run an HPLC or LC-MS check on an aliquot of the stock solution to confirm purity and concentration.
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Assess Stability in Assay Media: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation over time. This helps determine the compound's half-life under assay conditions.
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Data on Potential Degradation
The following table summarizes hypothetical data from a forced degradation study on a generic tetrahydropyrido[2,3-b]pyrazine derivative to illustrate its potential stability profile. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[2][3]
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Example) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15% | Hydrolyzed side-chain products |
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | 8% | Ring-opened products |
| Oxidation | 3% H₂O₂ | 8 h | 25 °C | 45% | Aromatized pyrido[2,3-b]pyrazine, N-oxides |
| Photolysis | UV Light (254 nm) | 12 h | 25 °C | 25% | Photorearrangement products |
| Thermal | Dry Heat | 48 h | 80 °C | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of a tetrahydropyrido[2,3-b]pyrazine derivative, in line with ICH guidelines.[2]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C. Withdraw and neutralize samples as described for acid hydrolysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours.
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Photostability Testing: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated UV light source. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at appropriate time points.
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Thermal Stress: Store the solid compound in a thermostatically controlled oven at 80 °C. Analyze samples at 24 and 48 hours by dissolving a known amount in a suitable solvent.
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Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) with UV or MS detection to quantify the parent compound and detect degradation products.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the core scaffold.
References
Troubleshooting low yield in Buchwald-Hartwig amination of pyridopyrazines
Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of pyridopyrazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your experiments with pyridopyrazines.
Q1: My Buchwald-Hartwig amination of a chloropyridopyrazine is resulting in a low or no yield. What are the initial parameters I should investigate?
A1: Low conversion in the Buchwald-Hartwig amination of pyridopyrazines, particularly with less reactive chloro-substrates, can often be attributed to several critical factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions.
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Catalyst System : The choice of ligand is crucial. For electron-deficient heterocycles like pyridopyrazines, standard ligands may not be effective.[1] Sterically hindered and electron-rich phosphine ligands are generally the most successful.[2] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure consistent and efficient generation of the active Pd(0) species.[3][4]
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Base Selection : The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often provide good results.[5] However, the basic nitrogen atoms in the pyridopyrazine ring can compete with the amine substrate for coordination to the palladium center, potentially inhibiting the catalyst.[1] In such cases, screening different bases is recommended.
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Reaction Conditions : Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as the Pd(0) catalytic species is sensitive to oxygen. The solvent must be anhydrous and degassed, as water can deactivate the catalyst.[4][6]
Q2: I am observing significant hydrodehalogenation of my pyridopyrazine starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction that competes with the desired amination.[7] This is often a ligand-dependent issue.
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Ligand Choice : The use of bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation by favoring the rate of reductive elimination over competing side reactions like beta-hydride elimination.[8]
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Reaction Temperature : Lowering the reaction temperature may help to reduce the rate of hydrodehalogenation relative to the desired C-N bond formation.
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Base : The choice and strength of the base can also influence the extent of this side reaction.
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?
A3: Sluggish reactions are a common issue, especially with challenging substrates like pyridopyrazines.
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Catalyst and Ligand : Switching to a more active catalyst system is often the most effective solution. Consider using a more electron-rich and sterically hindered ligand to promote the oxidative addition step, which is often rate-limiting.[9]
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Temperature : Increasing the reaction temperature can significantly improve the reaction rate. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
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Solvent : The choice of solvent can influence the reaction rate by affecting the solubility of the reagents and the stability of the catalytic intermediates.[6] Toluene and dioxane are common choices.[10]
Q4: I am having trouble with the purification of my final product, and I suspect catalyst poisoning. What are the potential causes and solutions?
A4: Catalyst poisoning can occur when functional groups on the substrate or impurities in the reaction mixture bind strongly to the palladium center, rendering it inactive.[11]
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Substrate-Related Inhibition : The nitrogen atoms within the pyridopyrazine ring system can coordinate to the palladium catalyst and inhibit its activity.[1] Using a higher catalyst loading or a ligand that is less prone to displacement may help.
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Reagent Purity : Ensure all reagents, including the amine, solvent, and base, are of high purity and are free from water and oxygen.[12] Functional groups like azo groups can poison the catalyst.[11]
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Work-up Procedure : After the reaction is complete, a proper work-up is necessary to remove the palladium catalyst and inorganic salts. This may involve filtration through a pad of celite, followed by an aqueous wash and column chromatography.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key reaction parameters and their general impact on the Buchwald-Hartwig amination of pyridopyrazines. The optimal choice is highly dependent on the specific substrates and should be determined through experimental screening.
Table 1: Comparison of Common Ligands
| Ligand | Structure | Key Features | Typical Application |
| XPhos | Biarylphosphine | Bulky and electron-rich, generally effective for a wide range of substrates, including heteroaryl chlorides.[9] | A good starting point for optimization. |
| RuPhos | Biarylphosphine | Similar to XPhos, often provides good results for challenging couplings.[9] | Alternative to XPhos, particularly for secondary amines.[9] |
| BrettPhos | Biarylphosphine | Very bulky, can be effective for the monoarylation of primary amines and coupling of challenging substrates.[9] | Useful for preventing diarylation of primary amines. |
| Josiphos | Ferrocenylphosphine | Bidentate ligand, can be effective for heteroaryl chlorides.[9] | Can offer different reactivity compared to monophosphine ligands. |
Table 2: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Key Features | Considerations |
| NaOtBu | ~19 | Strong, non-nucleophilic base. Commonly used and often effective. | Can be too harsh for substrates with sensitive functional groups.[5] |
| K₂CO₃ | ~10.3 | Weaker base. | May require higher reaction temperatures or longer reaction times.[11] |
| Cs₂CO₃ | ~10.3 | Weaker base, often used for sensitive substrates. | Can be more effective than K₂CO₃ in some cases. |
| K₃PO₄ | ~12.3 | Moderately strong base. | A good alternative to carbonate bases. |
Table 3: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Key Features | Considerations |
| Toluene | 111 | Commonly used, good balance of solubility and high boiling point. | Standard choice for many Buchwald-Hartwig reactions.[10] |
| 1,4-Dioxane | 101 | Frequently used, good solvent for many substrates. | A common alternative to toluene. |
| THF | 66 | Lower boiling point, may require a sealed tube for higher temperatures. | Can be a suitable solvent for reactions at lower temperatures. |
| t-BuOH | 83 | Protic solvent, can be used with certain base/ligand combinations. | Less common, but can be effective in specific cases. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Halopyridopyrazine:
-
Reagent Preparation : In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridopyrazine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Amine Addition : Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe, followed by the amine coupling partner (1.1-1.5 equiv).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low yields.
Caption: Logical relationships for diagnosing low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Solubility of Pyrido[2,3-b]pyrazine Derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pyrido[2,3-b]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrido[2,3-b]pyrazine derivative is poorly soluble in aqueous solutions. What are the first steps I should take?
A1: Initially, it is crucial to accurately determine the baseline solubility of your compound. A common and reliable method for this is the shake-flask method. Following this, a systematic approach to solvent screening is recommended. Start with common organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile. For non-aqueous experiments, you might explore solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] It is also beneficial to assess the impact of pH on solubility, as some compounds may become more soluble in acidic or basic conditions due to ionization.[2]
Q2: I've observed that reducing the lipophilicity of my pyrido[2,3-b]pyrazine derivatives seems to be a key strategy. How can I achieve this?
A2: Reducing lipophilicity is a frequently employed strategy in medicinal chemistry to improve solubility and other drug-like properties.[3] This can be accomplished through several chemical modifications:
-
Introducing Polar Groups: The addition of polar functional groups, such as hydroxyls, amides, or small polar rings, can enhance aqueous solubility. For instance, the introduction of polar groups on an imidazolinone ring attached to the pyrido[2,3-b]pyrazine core has been shown to improve solubility.[3]
-
Atom Replacement: Substituting a carbon atom with a more electronegative atom like nitrogen within the core structure can decrease lipophilicity.[3]
-
Fluorine Substitution: Replacing a methyl or chloro group with fluorine is a common technique to lower the lipophilicity of a molecule.[3]
Q3: What are some effective formulation strategies to enhance the solubility of these derivatives for in vitro and in vivo studies?
A3: Several formulation techniques can significantly improve the solubility and bioavailability of poorly water-soluble compounds like many pyrido[2,3-b]pyrazine derivatives.[4][5] These include:
-
Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix.[4] This can create an amorphous form of the drug, which is typically more soluble than its crystalline form.[2]
-
Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, forming a complex that is more soluble in water.[2][7]
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the solution to ensure the compound is in its ionized form can significantly increase its solubility.[2]
Q4: Can a prodrug approach be beneficial for improving the solubility of pyrido[2,3-b]pyrazine derivatives?
A4: Yes, a prodrug strategy can be a powerful tool. This involves chemically modifying the parent drug to create a more soluble derivative (the prodrug) that, after administration, converts back to the active parent drug through enzymatic or chemical processes in the body.[8] This is often achieved by adding polar functional groups like phosphates or esters to the molecule.[8][9]
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer.
-
Possible Cause: The concentration of the compound in the final solution exceeds its thermodynamic solubility in the aqueous buffer, even with a small percentage of DMSO.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum achievable concentration in the final buffer system that remains stable over the duration of your experiment.
-
Increase Co-solvent Percentage: If your experimental system allows, you can try increasing the percentage of the organic co-solvent. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a Different Formulation: Consider using a formulation strategy such as cyclodextrin complexation or a solid dispersion to improve aqueous solubility.[2][4]
-
Issue 2: Adjusting the pH of my solution does not improve the solubility of my compound.
-
Possible Cause: The pyrido[2,3-b]pyrazine derivative may lack a readily ionizable functional group within the tested pH range.
-
Troubleshooting Steps:
-
Verify pKa: If possible, determine the pKa of your compound computationally or experimentally to understand its ionization behavior.
-
Explore Broader pH Range: Test a wider range of pH values, if the compound's stability allows.
-
Consider Alternative Strategies: If pH modification is ineffective, focus on other solubility enhancement techniques like co-solvents, solid dispersions, or particle size reduction.[2][5][6]
-
Quantitative Data Summary
The following tables provide an example of how to structure and present solubility data for pyrido[2,3-b]pyrazine derivatives. Actual values will be specific to the individual compound.
Table 1: Solubility of a Hypothetical Pyrido[2,3-b]pyrazine Derivative in Common Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) |
| Water (pH 7.4) | < 1 | 25 |
| 0.1 N HCl | 5 | 25 |
| 0.1 N NaOH | < 1 | 25 |
| DMSO | > 10,000 | 25 |
| Ethanol | 50 | 25 |
| PEG 400 | 2,000 | 25 |
| 10% DMSO in PBS | 10 | 25 |
Table 2: Effect of Formulation on Aqueous Solubility
| Formulation | Drug Concentration (µg/mL) |
| Unformulated Drug in Water | < 1 |
| 20% PEG 400 in Water | 150 |
| 1:10 Drug:Polymer Solid Dispersion | 250 |
| 1:2 Drug:Cyclodextrin Complex | 400 |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol outlines the standard shake-flask method for determining the equilibrium solubility of a compound.[10]
Materials:
-
Pyrido[2,3-b]pyrazine derivative
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the pyrido[2,3-b]pyrazine derivative to a vial (enough to ensure that undissolved solid remains at equilibrium).
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples at a high speed to pellet any remaining solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Ensure that the measured concentration is reproducible across multiple time points to confirm that equilibrium has been reached.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance solubility.[4]
Materials:
-
Pyrido[2,3-b]pyrazine derivative
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of the pyrido[2,3-b]pyrazine derivative and the polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
The resulting solid dispersion can then be used for solubility and dissolution studies.
Visualized Workflows
Caption: A logical workflow for addressing poor solubility.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Strategies to Avoid Dimer Formation in Heterocyclic Synthesis
Welcome to the technical support center for heterocyclic synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation during cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of heterocyclic synthesis?
A1: Dimer formation is an intermolecular side reaction where two molecules of a linear precursor react with each other, instead of the single molecule reacting with itself (intramolecularly) to form the desired cyclic compound (monomer). This results in a larger, undesired molecule, often referred to as a [2+2] macrocycle or a linear dimer, which reduces the yield of the target heterocycle and complicates purification.[1] This competition between intramolecular cyclization and intermolecular dimerization is a significant challenge, especially in the synthesis of medium and large rings (macrocyclization).[2][3]
Q2: What is the primary cause of dimerization?
A2: The primary cause of dimerization is a high concentration of the reactive precursor molecules. At higher concentrations, the probability of two separate molecules colliding and reacting is greater than the probability of the two ends of the same molecule finding each other to cyclize. This is particularly true for flexible linear precursors where the reactive ends are often far apart, making the intramolecular reaction entropically unfavorable.[3][4]
Q3: What is the "High Dilution Principle"?
A3: The high dilution principle is the most common strategy to favor intramolecular cyclization over intermolecular reactions.[5] By carrying out the reaction in a large volume of solvent, the concentration of the precursor is kept very low (typically in the range of 0.1-1 mM).[6] This low concentration minimizes the chances of two precursor molecules encountering each other, thereby promoting the desired intramolecular ring-closing reaction.[2] A practical way to achieve this without using excessively large solvent volumes is to slowly add a concentrated solution of the precursor to the reaction vessel using a syringe pump, which maintains a "pseudo-high dilution" condition.[1][2]
Q4: How do protecting groups help prevent dimer formation?
A4: Protecting groups are chemical modifications used to temporarily mask a reactive functional group, preventing it from participating in unwanted reactions.[7] In heterocyclic synthesis, if a precursor molecule has multiple reactive sites that could lead to dimerization, a protecting group can be used to block all but the specific sites intended for the cyclization reaction.[8] After the cyclization is complete, the protecting group is removed in a deprotection step to yield the final product. This strategy ensures chemoselectivity and prevents side reactions.[7]
Q5: Can the molecular structure of the precursor influence dimerization?
A5: Yes, significantly. Precursor molecules that are rigid or contain structural elements that "pre-organize" the molecule into a conformation suitable for ring closure can have much higher cyclization yields, even at higher concentrations.[1][5] For example, incorporating turn-inducing elements like a 4-imidazolidinone moiety in peptide synthesis can promote intramolecular hydrogen bonding and conformational rigidity, favoring cyclization over dimerization.[3] Conversely, highly flexible precursors have a higher entropic barrier to cyclization and are more prone to forming dimers.[4]
Q6: What is template-directed synthesis and how does it help?
A6: In template-directed synthesis, a "template" molecule or ion (often a metal cation) is used to bind to the linear precursor, holding it in a specific conformation that facilitates the intramolecular cyclization reaction.[9] This pre-organization drastically lowers the entropic barrier for ring closure and can effectively prevent dimerization. The template essentially acts as a scaffold, bringing the reactive ends of the precursor into close proximity. In some cases, the choice of template can even control whether a monomer or a dimer is formed.[10]
Troubleshooting Guide
Problem: My crude reaction mixture shows a significant amount of dimer, with little to no desired monomer.
-
Possible Cause: The concentration of your linear precursor is too high, favoring the intermolecular reaction pathway.
-
Suggested Solutions:
-
Implement High Dilution: Decrease the concentration of the precursor to the 0.1-1 mM range by using a larger volume of solvent.[6]
-
Use Slow Addition: Employ a syringe pump to add a solution of your precursor slowly (e.g., over several hours) to a large volume of solvent. This maintains a pseudo-low concentration of the reactive species, where the rate of consumption is faster than the rate of addition.[1][2]
-
Check Stoichiometry: Ensure precise stoichiometric control of reactants, as an excess of any component can lead to side reactions.[11]
-
Problem: I am getting a mixture of monomer and dimer. How can I improve the yield of the monomer?
-
Possible Cause: Reaction conditions are only partially favoring cyclization. Further optimization is needed.
-
Suggested Solutions:
-
Lower the Temperature: Reducing the reaction temperature can sometimes slow down the rate of the bimolecular dimerization reaction more than the unimolecular cyclization. Consider running the reaction at 0 °C or lower.[11]
-
Change the Base/Catalyst: If using a base, switch to a weaker, non-nucleophilic base to minimize side reactions. If using a catalyst, its nature can be decisive; in some cases, a specific chiral catalyst can dramatically favor macrocyclization where achiral catalysts fail.[5][11]
-
Use Solid-Phase Synthesis: If applicable, attaching the precursor to a solid support (like a resin) can create a "pseudo-dilution" effect, as the reactive molecules are kept physically separated from each other, thus preventing intermolecular reactions.[6][12]
-
Problem: High dilution is impractical for my scale or is not preventing dimerization.
-
Possible Cause: The intrinsic properties of your precursor (e.g., high flexibility) make intramolecular cyclization highly unfavorable, or other reactive sites are interfering.
-
Suggested Solutions:
-
Introduce Protecting Groups: Temporarily block any functional groups that are not involved in the cyclization but could react intermolecularly. A common strategy is to protect a nucleophilic amine with a Boc group or a hydroxyl group as a silyl ether.[7][8]
-
Redesign the Precursor: Modify the linear precursor to include more rigid structural elements (e.g., aromatic rings, alkynes) or groups that encourage a pre-organized conformation favorable for cyclization.[1][13]
-
Attempt a Template-Assisted Synthesis: Investigate whether a metal ion or another small molecule could act as a template to bind your precursor and hold it in the correct orientation for ring closure.[9][10]
-
Use Degassed Solvents and an Inert Atmosphere: For sensitive substrates, especially those involving thiols or easily oxidizable moieties, trace oxygen can cause dimerization. Performing the reaction under nitrogen or argon with properly degassed solvents can prevent these side reactions.[11]
-
Data Presentation: Effect of Reaction Conditions on Dimer Formation
The choice of strategy significantly impacts the ratio of the desired monomer to the undesired dimer. The following table summarizes quantitative data from various studies.
| Strategy | Precursor Type | Concentration | Monomer Yield | Dimer Yield | Reference |
| High Dilution | Activated Diacid + Diamine | Not specified, but stated as "high dilution" | 41% | 15% | [1] |
| Chiral Catalysis | Linear Precursor for Macrocycle | 125 mM (High Concentration) | High (not quantified) | Not reported (minimized) | [5] |
| Standard High Dilution | General Macrocyclizations | ~1 mM (Low Concentration) | Typical outcome | Competes with monomer | [5] |
| On-Resin Cyclization | CysCysCm-p5 Peptide | N/A (Solid Phase) | 34-48% | Prevented | [12] |
| Photochemical Reaction | 2-isoxazoline | 0.0025 M - 0.1 M | 0% | < 52% | [14] |
Note: The photochemical reaction (last row) is an example where dimerization was the exclusive outcome, even at low concentrations, highlighting that high dilution is not a universal solution.[14]
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Macrocyclization via Syringe Pump
This protocol describes a standard method for performing a ring-closing reaction under pseudo-high dilution conditions to favor the formation of a monomeric macrocycle.
-
Apparatus Setup:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen or argon inlet), and a rubber septum. The size of the flask should be large enough to accommodate the total solvent volume.
-
Place a solution of the linear precursor (e.g., 1 mmol in 50 mL of solvent) into a gas-tight syringe and mount it on a syringe pump.
-
-
Reaction Initiation:
-
To the reaction flask, add the bulk of the reaction solvent (e.g., 450 mL of dry, degassed THF or DMF) and any catalyst or reagents that are not part of the precursor solution.
-
Begin stirring and bring the reaction mixture to the desired temperature (e.g., reflux).
-
-
Slow Addition:
-
Insert the needle of the syringe through the septum into the flask, ensuring the tip is below the surface of the solvent.
-
Set the syringe pump to a slow addition rate (e.g., 5 mL/hour). The slow addition of the precursor ensures its concentration in the flask remains extremely low at any given moment.[2]
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure completion.
-
Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the product.
-
Once complete, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product using standard techniques like column chromatography.
-
Protocol 2: Amine Protection Using a Boc Group
This protocol provides a general method for protecting a primary or secondary amine as a tert-butyloxycarbonyl (Boc) carbamate to prevent its participation in side reactions.
-
Reactant Preparation:
-
Dissolve the amine-containing substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.
-
-
Addition of Reagents:
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 to 1.5 equivalents) to the solution.
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), or sodium bicarbonate if using an aqueous solvent system.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Perform an aqueous work-up. If using an organic solvent, wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the resulting Boc-protected compound by column chromatography or recrystallization if necessary. The Boc group is now in place, and the molecule can be carried forward to the cyclization step. Deprotection is typically achieved under acidic conditions (e.g., with trifluoroacetic acid).
-
Visualizations
Caption: Competing pathways in heterocyclic synthesis.
Caption: Troubleshooting workflow for dimer formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High dilution principle - Wikipedia [en.wikipedia.org]
- 3. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Template-directed synthesis of metal–organic materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Template control over dimerization and guest selectivity of interpenetrated coordination cages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Pyridopyrazine Ring Formation
Introduction for the Modern Drug Discovery Professional
Pyridopyrazine scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] However, the construction of this fused heterocyclic system is often non-trivial, with catalyst selection and reaction optimization presenting significant hurdles. Low yields, intractable side-product formation, and catalyst deactivation are common challenges that can impede progress in drug development pipelines.
This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyridopyrazine derivatives. Moving beyond simple protocols, this document provides in-depth, field-proven insights into troubleshooting common issues and making informed decisions about catalytic systems. We will explore the causality behind experimental choices, offering a framework for rational catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for constructing the pyridopyrazine ring system?
A1: The synthesis of pyridopyrazines typically involves the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds to assemble the fused ring system. The most prevalent and robust catalytic methods fall into three main families:
-
Palladium-Catalyzed Cross-Coupling: This is the workhorse for forming C-N bonds, most notably through the Buchwald-Hartwig amination .[2][3] This reaction is exceptionally versatile for coupling an amine (often a diaminopyridine) with an aryl or heteroaryl halide, which is a common strategy for building the pyrazine portion of the scaffold.[4][5] Palladium is also used for C-C bond formation (e.g., Suzuki, Heck reactions) to append substituents to a pre-formed pyridopyrazine core.[4]
-
Copper-Catalyzed Coupling: Often considered a more economical alternative to palladium, copper catalysis (e.g., Ullmann condensation) is also effective for C-N and C-O bond formation.[3][6] Modern copper systems with appropriate ligands can operate under much milder conditions than traditional Ullmann reactions and are particularly useful for certain substrate classes where palladium may be less effective.[7]
-
Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) and Au(III) complexes, are uniquely capable of activating alkynes toward nucleophilic attack.[8][9] This strategy is employed for intramolecular hydroamination or cyclization reactions, where a nitrogen nucleophile on a pyridine ring attacks a tethered alkyne to form the pyrazine ring in a single, atom-economical step.[10][11]
Q2: How do I decide between a Palladium, Copper, or Gold catalyst for my specific synthesis?
A2: The choice is dictated by the specific bond you are trying to form and your substrate's functional groups.
-
Choose Palladium (Buchwald-Hartwig) for intermolecular C-N cross-coupling between a (hetero)aryl halide and an amine. It has the broadest substrate scope and the most well-developed ligand systems for overcoming steric hindrance and electronic challenges.[2][12] It is the most reliable starting point for building the pyrazine ring from a diaminopyridine and a dihalo-aromatic precursor.
-
Choose Copper when cost is a major driver or when dealing with substrates that are sensitive to palladium. Copper can be particularly effective for coupling with N-heterocycles and can sometimes offer complementary reactivity.[7][13] It is also a viable option for Ullmann-type reactions if Buchwald-Hartwig conditions fail.
-
Choose Gold when your synthetic strategy involves an intramolecular cyclization of an amino-pyridine onto a tethered alkyne. This approach is excellent for achieving high regioselectivity in the ring-closing step and often proceeds under very mild conditions.[9][11]
Q3: What is the role of the ligand in palladium-catalyzed reactions, and how do I select one?
A3: The ligand is arguably the most critical component of a palladium-catalyzed cross-coupling reaction. It is not a passive spectator; it directly influences the catalyst's stability, activity, and selectivity. Its primary roles are:
- Stabilizing the Pd(0) Center: It prevents the palladium from precipitating as inactive palladium black.
- Facilitating Oxidative Addition: The ligand's electronic properties modulate the reactivity of the palladium center toward the aryl halide.
- Promoting Reductive Elimination: This is the final, product-forming step. Bulky, electron-rich ligands are often required to facilitate this crucial step, especially with sterically hindered substrates.[2]
Ligand Selection Strategy:
-
Sterically Hindered Biarylphosphines: Ligands like XPhos, RuPhos, and tBuBrettPhos are the modern standard for most Buchwald-Hartwig aminations.[14] Their bulk and electron-donating nature create a highly active and stable catalyst capable of coupling challenging substrates.
-
Bidentate Phosphines: Ligands like BINAP and DPEPhos were part of earlier generations of catalysts but remain useful, particularly for coupling primary amines.[2] They can sometimes prevent the formation of undesired palladium dimers.[2]
-
Screening is Key: There is no universal ligand. The optimal choice depends on the specific substrates. It is often necessary to screen a small panel of ligands to identify the best performer for a new reaction.
Troubleshooting Guide for Pyridopyrazine Synthesis
This section addresses specific issues in a problem-and-solution format to guide your experimental optimization.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation |
| Inactive Catalyst/Ligand | Solution: Use a fresh batch of catalyst and ligand, and handle them under an inert atmosphere (e.g., in a glovebox).[15] Causality: Many palladium precatalysts and phosphine ligands are sensitive to air and moisture. Oxidized, "dead" catalyst is a primary cause of reaction failure. Precatalysts may also require an activation step; consult the specific protocol.[15] |
| Incorrect Reaction Conditions | Solution: Systematically screen the temperature, solvent, and base. Causality: The solvent choice impacts substrate solubility and catalyst stability (common solvents include toluene, dioxane, and t-AmOH).[3][14] The base is critical for the deprotonation of the amine nucleophile in the catalytic cycle; its strength and solubility (e.g., K₃PO₄, Cs₂CO₃, LiHMDS) can dramatically affect the reaction rate.[14][15] |
| Poor Substrate Quality | Solution: Verify the purity of your starting materials (e.g., diaminopyridine, dihalo-aromatic) by NMR and LC-MS. Causality: Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons, shutting down the reaction entirely.[15][16] |
| Insufficient Reaction Time | Solution: Monitor the reaction progress closely using TLC or LC-MS over an extended period (e.g., 24 hours). Causality: Sterically hindered or electronically deactivated substrates can lead to very slow reaction rates. The reaction may simply need more time to reach completion.[15][17] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution & Explanation |
| Homocoupling of Starting Materials | Solution: Lower the catalyst loading, use a more appropriate ligand, or add the coupling partner slowly.[18] Causality: This is common in Suzuki couplings (C-C bond formation) but can also occur in C-N couplings. It arises from a competitive reaction pathway. The choice of ligand is crucial for promoting the desired C-N bond formation over C-C homocoupling.[18] |
| Decomposition of Starting Materials | Solution: Utilize milder catalysts or lower the reaction temperature. Causality: Highly acidic or basic conditions, or high temperatures, can degrade sensitive functional groups on your substrates.[19] For example, acid-sensitive enamines can decompose before cyclization. Using a milder catalyst like an ion-exchange resin (e.g., Amberlyst-15) can be beneficial.[19] |
| Poor Regioselectivity | Solution: Re-evaluate your synthetic strategy. For cyclization reactions, the regiochemical outcome is often determined by the initial bond formation. Causality: In reactions like the Bohlmann-Rahtz synthesis, the regioselectivity is governed by the electronics and sterics of the initial Michael addition.[19] For gold-catalyzed cyclizations, the substitution pattern on the alkyne can direct the regioselectivity of the ring closure.[11] |
Problem 3: Catalyst Deactivation During the Reaction
| Potential Cause | Recommended Solution & Explanation |
| Catalyst Poisoning | Solution: Purify starting materials and ensure solvents are anhydrous and degassed. Causality: Catalyst poisons are substances that bind strongly and irreversibly to the metal center.[16] Common poisons include sulfur species (from thiols, thioethers), water (can lead to protodeborylation in Suzuki couplings), and other coordinating species that were not removed from starting materials.[15][16] |
| Thermal Deactivation | Solution: Run a temperature screen to find the minimum temperature required for efficient reaction. Causality: At excessively high temperatures, ligands can decompose, or the catalyst can aggregate into an inactive state (e.g., palladium black). This is especially true for catalysts with less thermally stable ligands.[20] |
| Product Inhibition | Solution: Consider running the reaction at a lower concentration or investigate alternative catalyst systems. Causality: In some cases, the pyridopyrazine product itself can coordinate strongly to the catalyst, slowing down or halting catalytic turnover. This is a form of reversible deactivation known as inhibition.[16] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed C-N cross-coupling to form a key bond in the pyridopyrazine scaffold.
-
Reagent Preparation:
-
In a glovebox, add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add the palladium precatalyst (e.g., G4-XPhos Pd, 0.01-0.05 mmol, 1-5 mol%) and the ligand (if not using a precatalyst).
-
-
Reaction Setup:
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) to the vial.
-
Seal the vial with a Teflon-lined cap.
-
-
Execution:
-
Remove the vial from the glovebox and place it in a pre-heated aluminum block on a stirrer hotplate. Heat the reaction to the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction by taking small aliquots and analyzing by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[17]
-
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation can significantly accelerate many reactions involved in pyridopyrazine synthesis, making it ideal for rapid screening of conditions.[21][22]
-
Setup:
-
To a dedicated microwave reaction vial, add the starting materials, catalyst, ligand, and base as described in Protocol 1, but at a smaller scale (e.g., 0.1-0.2 mmol).
-
Add the solvent (typically 1-2 mL).
-
Crimp-seal the vial.
-
-
Execution:
-
Workup and Analysis:
-
After the reaction, cool the vial to room temperature using compressed air before carefully opening.
-
Work up the reaction as described in Protocol 1. The small scale allows for rapid analysis by LC-MS to determine conversion and yield, facilitating quick optimization of parameters.
-
Data Presentation & Visualization
Table 1: Comparative Summary of Catalytic Systems
| Catalyst System | Primary Application | Typical Catalyst/Ligand | Advantages | Disadvantages |
| Palladium | Intermolecular C-N Coupling (Buchwald-Hartwig) | Pd₂(dba)₃ / XPhos, RuPhos; G4 Pd Precatalysts[14] | Broadest scope, high functional group tolerance, well-understood.[2] | High cost, potential for heavy metal contamination in API.[3] |
| Copper | Intermolecular C-N Coupling (Ullmann-type) | CuI / Phenanthroline, DMEDA | Low cost, effective for N-heterocycles.[7] | Often requires higher temperatures, narrower substrate scope than Pd.[3] |
| Gold | Intramolecular Alkyne Hydroamination/Cyclization | AuCl(IPr), AuCl₃ | High regioselectivity, mild conditions, atom-economical.[9][11] | Limited to specific substrates with alkyne functionality, catalyst cost. |
Visual Workflows and Mechanisms
A clear understanding of the process is crucial for effective troubleshooting. The following diagrams illustrate key decision-making and mechanistic pathways.
Caption: A decision workflow for initial catalyst selection.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 6. A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 8. Gold(I)-catalyzed formation of 3-pyrazolines through cycloaddition of diaziridine to alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Gold-catalyzed synthesis of functionalized pyridines by using 2H-azirines as synthetic equivalents of alkenyl nitrenes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Navigating Regioselectivity in Pyridopyrazine Functionalization: A Technical Support Guide
For Immediate Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical modification of pyridopyrazines. The following information addresses common challenges in controlling regioselectivity during functionalization reactions, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of pyridopyrazines?
A1: The regiochemical outcome of pyridopyrazine functionalization is a complex interplay of several factors. The inherent electronic properties of the pyridopyrazine core, with its electron-deficient pyridine and pyrazine rings, play a crucial role. The positions most susceptible to nucleophilic attack are generally electron-poor, while electrophilic and radical substitutions are also heavily influenced by the electron density of the various carbon atoms. Furthermore, the nature and position of existing substituents, the type of reaction (e.g., halogenation, cross-coupling, C-H activation), and the specific reaction conditions (catalyst, solvent, temperature, and additives) all contribute to directing the incoming group to a specific position.[1][2]
Q2: How can I predict the most reactive sites on a substituted pyridopyrazine for a given reaction?
A2: Predicting reactivity can be approached through a combination of theoretical and empirical methods. Computational chemistry, specifically density functional theory (DFT) calculations, can provide valuable insights into the electron distribution, frontier molecular orbitals (HOMO/LUMO), and the relative energies of reaction intermediates for different positional isomers.[3][4] Experimentally, a thorough understanding of established reactivity patterns for similar electron-deficient heterocycles, such as pyridines and pyrazines, can offer a good starting point.[1][5] The use of directing groups, which coordinate to a metal catalyst and bring it into proximity with a specific C-H bond, is a powerful strategy to override the inherent reactivity of the heterocycle.[6][7][8]
Q3: I am struggling with poor regioselectivity in the bromination of my pyridopyrazine. What strategies can I employ to improve this?
A3: Poor regioselectivity in bromination is a common challenge. To enhance selectivity, consider the following approaches:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical. Milder reagents, such as N-bromosuccinimide (NBS), often provide higher selectivity compared to harsher reagents like bromine (Br₂).[9][10]
-
Reaction Conditions: Lowering the reaction temperature can favor the kinetic product, often leading to a single major regioisomer. Solvent choice is also important; polar aprotic solvents can influence the reaction pathway.[11]
-
Protecting/Directing Groups: The introduction of a directing group can force the bromination to occur at a specific position.[12][13] Alternatively, protecting a more reactive site can allow for bromination at a less reactive position.
Q4: In a dihalo-pyridopyrazine, how can I achieve selective cross-coupling at one halogen position over the other?
A4: Achieving regioselective cross-coupling on a dihalo-pyridopyrazine depends on the differential reactivity of the carbon-halogen bonds. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. If your substrate has two different halogens, selective coupling at the more reactive halogen can often be achieved by careful control of reaction time and temperature. For substrates with two identical halogens, the electronic and steric environment of each halogen becomes crucial. The choice of catalyst, ligand, and base can significantly influence which position is more readily activated for oxidative addition to the palladium center.[14][15][16][17]
Troubleshooting Guides
Problem 1: Low or No Regioselectivity in Direct C-H Arylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of regioisomers obtained in a C-H arylation reaction. | 1. Inherent Reactivity: Multiple C-H bonds on the pyridopyrazine ring have similar reactivity. 2. Harsh Reaction Conditions: High temperatures can lead to scrambling and the formation of thermodynamic mixtures. 3. Ineffective Directing Group: The directing group is not sufficiently coordinating or is sterically hindered. | 1. Introduce a Directing Group: Employ a functional group (e.g., picolinamide, pyrimidine) that can chelate to the transition metal catalyst and direct the C-H activation to a specific ortho-position.[6][7][8] 2. Optimize Reaction Conditions: Screen different catalysts, ligands, and solvents. Lowering the reaction temperature may improve selectivity. 3. Computational Study: Use DFT calculations to predict the most acidic C-H protons and guide the choice of directing group and reaction conditions.[18] |
| No reaction or very low conversion. | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or coordinating atoms on the substrate. 2. Incorrect Ligand Choice: The ligand may not be suitable for activating the desired C-H bond. | 1. Use a More Robust Catalyst: Consider pre-catalysts that are more resistant to deactivation. Ensure all reagents and solvents are pure and dry. 2. Ligand Screening: Perform a high-throughput screening of different phosphine or N-heterocyclic carbene (NHC) ligands. |
Problem 2: Poor Selectivity in Suzuki-Miyaura Coupling of Dihalo-pyridopyrazines
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mixture of mono-arylated products at both halogen positions. | 1. Similar Reactivity of C-X Bonds: The electronic and steric environments of the two carbon-halogen bonds are very similar. 2. Ligand Choice: The ligand used does not sufficiently differentiate between the two sites. | 1. Ligand Modification: Use sterically bulky or electron-rich/poor ligands to enhance differentiation between the two halogen positions. For example, bulky monophosphines versus diphosphines can lead to different regioselectivities.[17] 2. Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the rate of oxidative addition at each site. A systematic screen can reveal conditions that favor one isomer. 3. Change the Halogen: If possible, synthesize a dihalo-pyridopyrazine with two different halogens (e.g., one bromo and one chloro) to exploit the inherent reactivity difference. |
| Formation of di-arylated product even with one equivalent of boronic acid. | 1. Fast Second Coupling: The mono-arylated product is highly reactive under the reaction conditions and quickly undergoes a second coupling. | 1. Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the second coupling, allowing for the isolation of the mono-arylated product. 2. Slow Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration, which can disfavor the second coupling. 3. Use a Milder Base: A weaker base can sometimes slow down the transmetalation step, providing more control over the reaction. |
Data on Regioselectivity
Table 1: Regioselectivity in the Bromination of Substituted Pyridines
| Substrate | Brominating Agent | Solvent | Major Product(s) | Isomer Ratio | Yield (%) |
| 2-Aminopyridine | NBS (1 equiv) | CCl₄ | 5-Bromo-2-aminopyridine | >95:5 | 90 |
| 3-Hydroxypyridine | NBS (1 equiv) | CH₃CN | 2-Bromo-3-hydroxypyridine | >95:5 | 85 |
| 4-Methoxypyridine | NBS (1 equiv) | CH₂Cl₂ | 3-Bromo-4-methoxypyridine | >95:5 | 88 |
| 2,6-Dimethoxypyridine | NBS (1 equiv) | CH₃CN | 3-Bromo-2,6-dimethoxypyridine | >95:5 | 92 |
Data compiled from studies on activated pyridines, which can serve as a model for substituted pyridopyrazines.[9]
Table 2: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Ligand | Base | Solvent | C2-Coupling:C4-Coupling Ratio | Total Yield (%) |
| dppf | K₂CO₃ | Toluene/H₂O | >99:1 | 85 |
| QPhos | KF | Toluene/H₂O | 1:2.4 | 36 |
| None (Jeffery conditions) | NaOAc | PEG400 | >1:99 | 75 |
These examples on a dichloropyridine highlight the powerful effect of ligand and reaction conditions on regioselectivity.[17]
Experimental Protocols
Protocol 1: Regioselective C-H Arylation using a Removable Directing Group
This protocol is adapted from methodologies developed for the C-H functionalization of heterocycles using a pyridine-based directing group.[8]
-
Installation of the Directing Group: Couple the pyridopyrazine substrate with a suitable pyridine-containing directing group (e.g., a picolinamide) using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
C-H Arylation:
-
To a solution of the pyridopyrazine-directing group conjugate (1.0 equiv) and the aryl halide (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane) in a sealed tube, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., a phosphine ligand, 10 mol%).
-
Add a base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the reaction vessel with an inert gas (e.g., argon) and seal.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
-
Removal of the Directing Group: Cleave the directing group under appropriate conditions (e.g., hydrolysis for an amide linker) to yield the functionalized pyridopyrazine.
Protocol 2: Regioselective Bromination with N-Bromosuccinimide (NBS)
This is a general protocol for the bromination of activated aromatic systems.
-
Reaction Setup: Dissolve the substituted pyridopyrazine (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask protected from light.
-
Addition of NBS: Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by TLC.
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.[10]
-
Visualizations
Caption: Factors influencing regioselectivity in pyridopyrazine functionalization.
Caption: A troubleshooting workflow for improving regioselectivity.
References
- 1. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radical-based regioselective C-H functionalization of electron-deficient heteroarenes: scope, tunability, and predictability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine - A Guide to Scale-up Challenges
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic scaffold, a core component of several developmental drugs, including potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your process development and scale-up activities.
I. Overview of the Synthetic Strategy
The most common and industrially viable route to this compound involves a two-step or a one-pot reductive amination process. The general synthetic approach is outlined below:
Caption: General synthetic workflow for this compound.
This guide will focus on the challenges and troubleshooting associated with scaling up this synthetic sequence.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
A. Reaction Conditions and Exothermicity
Question 1: We are observing a significant exotherm during the initial condensation of 2,3-diaminopyridine with chloroacetaldehyde when moving to a 10 L reactor. How can we control this?
Answer: This is a common and critical challenge. The condensation of diamines with aldehydes or their equivalents is often exothermic.[3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation.
Troubleshooting Steps:
-
Controlled Addition: Instead of adding the chloroacetaldehyde all at once, implement a slow, controlled addition via a dropping funnel or a syringe pump. This allows the reactor's cooling system to manage the heat generated.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger temperature window for controlling the exotherm.
-
Solvent Choice and Concentration: A more dilute reaction mixture will have a higher heat capacity, which can help absorb the heat generated. Ensure your solvent has a good heat transfer coefficient.
-
Process Safety Assessment: For larger scale syntheses, a process safety assessment including Differential Scanning Calorimetry (DSC) is highly recommended.[4] This will help quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to prevent runaway reactions.
Question 2: Our reaction yield is inconsistent upon scale-up. What are the likely causes?
Answer: Yield inconsistency is a frequent issue in process development. The root causes often lie in subtle changes in reaction parameters that are magnified at a larger scale.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
-
Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your stirring is adequate for the reactor geometry and reaction mass.
-
Reagent Purity and Water Content: The purity of starting materials, especially 2,3-diaminopyridine, is crucial. Impurities can interfere with the reaction. Additionally, water content in solvents and reagents can affect the reductive amination step, particularly when using water-sensitive reducing agents like sodium triacetoxyborohydride (STAB).[5][6][7]
-
Temperature Control: Ensure that the internal temperature of the reactor is being accurately monitored and controlled. A slight deviation from the optimal temperature can significantly impact the reaction outcome.
B. Reagent Handling and Safety at Scale
Question 3: What are the key safety considerations for handling sodium triacetoxyborohydride (STAB) on a kilogram scale?
Answer: Sodium triacetoxyborohydride (STAB) is a popular choice for reductive aminations due to its mildness and selectivity.[5][8][9] However, its handling on a large scale requires strict safety protocols.
| Hazard | Mitigation Strategy |
| Flammable Solid | Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[6] |
| Releases Flammable Gases in Contact with Water | Handle and store under an inert gas (e.g., nitrogen or argon). Protect from moisture.[5][6][10] Do not use water as a fire extinguishing agent.[10] |
| Causes Skin and Respiratory Irritation | Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[5] Handle in a well-ventilated area or a fume hood.[5] |
| Potential for Uncontrolled Hydrogen Release | A study on the production of STAB from NaBH4 and acetic acid identified the potential for a large heat spike and rapid, uncontrollable hydrogen gas generation.[1] While you are likely using pre-made STAB, this highlights the importance of controlled addition and temperature management during the reaction. |
Safe Charging Procedure for STAB in a Reactor:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere.
-
Charge the solvent and other reactants first.
-
Add STAB portion-wise at a controlled rate to manage any potential exotherm and off-gassing.
-
Maintain a constant inert gas flow over the reaction mixture.
C. Work-up and Purification Challenges
Question 4: We are struggling with the crystallization of the final product. The material is often oily or forms a fine powder that is difficult to filter. What can we do?
Answer: Crystallization is a critical step that can be challenging to scale up. The physical properties of your product are highly dependent on the crystallization conditions.
Troubleshooting Crystallization Issues:
-
Solvent Screening: A systematic solvent screen is essential. Look for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is often a robust method for scale-up.
-
Seeding: Develop a seeding protocol. Using a small amount of crystalline material of the desired form can promote controlled crystallization and lead to a more uniform particle size.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and morphology. A slower, controlled cooling profile is generally preferred over rapid cooling.
-
Polymorphism: Be aware of the potential for polymorphism, where the same compound can exist in different crystalline forms with different physical properties.[11][12][13][14][15] Analytical techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) should be used to characterize the solid form.
Question 5: Our impurity profile changes from batch to batch. How can we ensure consistency?
Answer: A consistent impurity profile is a regulatory requirement for active pharmaceutical ingredients (APIs).[16][][18][19][20] Understanding and controlling impurities is a key aspect of process development.
Impurity Control Strategy:
-
Identify the Impurities: Use analytical techniques like LC-MS and NMR to identify the structure of the main impurities.
-
Determine the Source: Impurities can arise from starting materials, side reactions, or degradation.
-
Optimize Reaction Conditions: Once the source is known, modify the reaction conditions (e.g., temperature, stoichiometry, reaction time) to minimize the formation of the impurity.
-
Develop a Purge Strategy: If an impurity cannot be avoided, design a purification step (e.g., crystallization, chromatography) that effectively removes it.
III. Detailed Experimental Protocol (Illustrative Example)
This protocol is for illustrative purposes and should be optimized for your specific equipment and scale.
Synthesis of this compound (Kilogram Scale)
| Step | Procedure | Key Considerations and Rationale |
| 1. Reactor Setup | A 100 L glass-lined reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser. The reactor is inerted with nitrogen. | Ensuring an inert atmosphere is crucial, especially for the reductive amination step with a water-sensitive reagent. |
| 2. Reactant Charging | Charge 2,3-diaminopyridine (5.0 kg, 45.8 mol) and dichloromethane (DCM, 50 L). Stir to dissolve. | DCM is a common solvent for reductive aminations with STAB.[12] |
| 3. Carbonyl Addition | Cool the solution to 0-5 °C. Slowly add a solution of chloroacetaldehyde (50% in water, 7.2 kg, 45.8 mol) over 2-3 hours, maintaining the internal temperature below 10 °C. | Slow addition and cooling are critical to control the exotherm of the initial condensation/imine formation. |
| 4. Reductive Amination | To the resulting slurry, add sodium triacetoxyborohydride (STAB, 14.6 kg, 68.7 mol) portion-wise over 3-4 hours, keeping the temperature below 15 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. | Portion-wise addition of STAB is a key safety measure to control the exotherm and any off-gassing.[5][6] |
| 5. Work-up | Cool the reaction to 10 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (20 L). Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 L). Combine the organic layers and wash with brine (10 L). | The bicarbonate quench neutralizes any remaining acid and quenches the excess reducing agent. Care must be taken as gas evolution may occur. |
| 6. Isolation | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. | |
| 7. Purification | Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane) to yield pure this compound. | The choice of crystallization solvent is critical for purity and crystal form.[11] |
IV. References
-
Safety And Handling Guidelines For Sodium Triacetoxyborohydride - lifechem pharma. (n.d.). Retrieved from --INVALID-LINK--
-
Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines. (2017). Organic Process Research & Development, 21(12), 2068–2072.
-
Sodium triacetoxyborohydride - Apollo Scientific. (n.d.). Retrieved from --INVALID-LINK--
-
Large-scale reductive amination and synthesis applications - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Sodium triacetoxyborohydride - AK Scientific, Inc. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry, 18(12), 4351-4362.
-
The Role of API Impurity Profiling in Drug Development - Aquigen Bio Sciences. (n.d.). Retrieved from --INVALID-LINK--
-
Impurity Profiling in APIs - BOC Sciences. (n.d.). Retrieved from --INVALID-LINK--
-
Impurity Profiling in Small Molecule API Development - Pharmaffiliates. (2025). Retrieved from --INVALID-LINK--
-
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS CAS No: 56553-60-7 MSDS - Loba Chemie. (2017). Retrieved from --INVALID-LINK--
-
Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). (2012). Bioorganic & Medicinal Chemistry, 20(3), 1333-1348.
-
Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. (2018). Frontiers in Chemistry, 6, 499.
-
Impurity Profiling-A Significant Approach in Pharmaceuticals - Bentham Science Publisher. (n.d.). Retrieved from --INVALID-LINK--
-
How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. (2025). Retrieved from --INVALID-LINK--
-
Reductive Amination - Common Conditions. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3619.
-
Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022). International Journal of Pharmaceutics, 611, 121320.
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2024). ARKIVOC, 2023(vii), 202312124.
-
Condensation products of aldehydes or ketones with diamines and monoamines. (1969). US Patent 3,461,100.
-
Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors. (2010). Clinical Cancer Research, 16(23), 5652-5663.
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from --INVALID-LINK--
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Molecules, 29(18), 4253.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2021). RSC Advances, 11(53), 33529-33543.
-
A reaction of 1,2-diamines and aldehydes with silyl cyanide as cyanide pronucleophile to access 2-aminopyrazines and 2-aminoquinoxalines. (2017). Organic & Biomolecular Chemistry, 15(43), 9183-9187.
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved from --INVALID-LINK--
-
Real-World Treatment and Outcomes in ALK-Rearranged NSCLC: Results From a Large U.S.-Based Database. (2022). JTO Clinical and Research Reports, 3(7), 100356.
-
Reductive amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Crystal Polymorphism in Pharmaceutical Science. (2016). In Polymorphism in Pharmaceutical Solids (pp. 1-34).
-
Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2005). The Journal of Organic Chemistry, 70(18), 7208–7216.
-
Diamine-dialdehyde condensations. (n.d.). Retrieved from --INVALID-LINK--
-
Targeting ALK: Precision Medicine Takes On Drug Resistance. (2016). Cancer Discovery, 6(8), 830-842.
-
Condensation products of dicyandiamide, a salt of ethylene diamine, and formaldehyde. (1960). US Patent 2,934,523.
-
Niementowski-type synthesis of pyrido[3,2-e][4][5][21]triazines: potent aza-analogs of pyrido[2,3-b]pyrazine fungicides. (2013). Bioorganic & Medicinal Chemistry, 21(12), 3341-3349.
-
Synthesis of pyrido-annelated[4][5][7][21]tetrazines,[4][5][21]triazepine, and[4][5][7][21]tetrazepines for anticancer, DFT, and molecular docking studies. (2023). Scientific Reports, 13(1), 5432.
-
Current Strategies to Overcome Resistance to ALK-Inhibitor Agents. (2015). Current Drug Targets, 16(12), 1387-1401.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3461100A - Condensation products of aldehydes or ketones with diamines and monoamines - Google Patents [patents.google.com]
- 4. Process Safety Assessment of the Iron-Catalyzed Direct Olefin Diazidation for the Expedient Synthesis of Vicinal Primary Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechempharma.com [lifechempharma.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. lobachemie.com [lobachemie.com]
- 11. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Impurity Profiling-A Significant Approach in Pharmaceuticals | Bentham Science [eurekaselect.com]
- 20. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine and Other Privileged Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold against other well-established kinase inhibitor scaffolds, namely quinazoline, pyrimidine, and indole. The comparison is supported by experimental data from publicly available research, focusing on their activity against key kinase targets implicated in cancer.
Executive Summary
The discovery and development of small molecule kinase inhibitors have revolutionized the treatment of cancer and other diseases. The choice of a core chemical scaffold is a critical decision in the design of these inhibitors, influencing potency, selectivity, and pharmacokinetic properties. The this compound scaffold has emerged as a promising framework, particularly for targeting kinases such as Anaplastic Lymphoma Kinase (ALK). This guide presents a comparative analysis of this scaffold against the widely used quinazoline, pyrimidine, and indole cores, providing quantitative data on their inhibitory activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative inhibitors from each scaffold against various kinases. It is important to note that these values are compiled from different studies and experimental conditions; therefore, direct comparisons should be made with caution.
Table 1: this compound Scaffold
| Compound Class | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Reference |
| Tetrahydropyrido[2,3-b]pyrazines | ALK | ~10 nM | ~150 nM | [1] |
| Pyrido[2,3-b]pyrazines | Erlotinib-sensitive PC9 cells | - | 0.09 µM | |
| Pyrido[2,3-b]pyrazines | Erlotinib-resistant PC9-ER cells | - | 0.15 µM |
Table 2: Quinazoline Scaffold
| Representative Inhibitor | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) |
| Gefitinib | EGFR | 2.4 nM | A549: >10 µM |
| Erlotinib | EGFR | 33.25 nM | - |
| Lapatinib | EGFR | 0.16 µM (A431 cells) | - |
| Dacomitinib | EGFR | - | H1975: ~10 nM |
Table 3: Pyrimidine Scaffold
| Representative Inhibitor | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) |
| Imatinib | ABL | ~25 nM | K562: ~300 nM |
| Dasatinib | SRC, ABL | ~0.5 nM (SRC), ~1 nM (ABL) | - |
| Pazopanib | VEGFR2 | 30 nM | HUVEC: 21 nM |
Table 4: Indole Scaffold
| Representative Inhibitor | Target Kinase | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) |
| Sunitinib | VEGFR2, PDGFRβ | 2 nM (VEGFR2), 8 nM (PDGFRβ) | HUVEC: 6.3 nM |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | - |
| Nintedanib | VEGFR, FGFR, PDGFR | 21-34 nM (VEGFRs) | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
LanthaScreen™ Kinase Activity Assay (Example: ALK)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.
Materials:
-
ALK Kinase (recombinant)
-
LanthaScreen™ Certified Kinase Substrate
-
LanthaScreen™ Eu-labeled anti-phosphopeptide antibody
-
ATP
-
TR-FRET Dilution Buffer
-
Test compounds (inhibitors)
-
384-well microplates
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer to a 4x final concentration.
-
Kinase Reaction Mixture: Prepare a 2x kinase/antibody mixture in the reaction buffer.
-
Substrate/ATP Mixture: Prepare a 4x tracer (substrate) solution in the reaction buffer.
-
Assay Plate Setup:
-
Add 4 µL of the 4x test compound or control inhibitor to the wells.
-
Add 8 µL of the 2x kinase/antibody mixture to all wells.
-
Add 4 µL of the 4x tracer to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm and 665 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., ALK-positive NSCLC line for ALK inhibitors)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (inhibitors)
-
96-well cell culture plates
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitor scaffolds.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.
Caption: BCR-ABL Signaling Pathway.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
In Vitro Bioactivity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold and its derivatives against key therapeutic targets. The performance of this chemical series is benchmarked against established inhibitors, supported by quantitative experimental data. Detailed methodologies for the cited in vitro assays are provided to ensure reproducibility and aid in the design of future experiments.
Executive Summary
The this compound scaffold has emerged as a promising privileged structure in drug discovery, demonstrating potent inhibitory activity against multiple clinically relevant protein classes. This guide focuses on the in vitro validation of its bioactivity as an inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), and as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Comparative data with well-established inhibitors for each target are presented to contextualize the potency and potential of this heterocyclic system.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound derivatives and other comparator compounds against their respective targets.
Table 1: Anaplastic Lymphoma Kinase (ALK) Inhibitory Activity
| Compound Class | Compound | Target | Assay Type | IC50 (nM) |
| This compound | Representative Analog | ALK (enzyme) | Biochemical | ~10 |
| Representative Analog | ALK (cellular) | Cell-based | ~150 | |
| Comparator ALK Inhibitors | Crizotinib | ALK (enzyme) | Biochemical | 24 |
| Ceritinib | ALK (enzyme) | Biochemical | 0.15 | |
| Alectinib | ALK (enzyme) | Biochemical | 1.9 |
Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity
| Compound Class | Compound | Target | Cell Line | IC50 (µM) |
| Pyrido[2,3-b]pyrazine Derivative | Compound 7n | EGFR | PC9 (erlotinib-sensitive) | 0.09 |
| Compound 7n | EGFR | PC9-ER (erlotinib-resistant) | 0.15 | |
| Comparator EGFR Inhibitors | Erlotinib | EGFR (enzyme) | Biochemical | 0.002 |
| Gefitinib | EGFR (enzyme) | Biochemical | 0.033 | |
| Osimertinib | EGFR (L858R/T790M) | Biochemical | 0.001 |
Table 3: Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist Activity
| Compound Class | Compound | Assay Type | IC50 (nM) |
| Pyrido[2,3-b]pyrazine Derivative | Compound 26 | Functional | Not explicitly stated, but characterized as a potent antagonist |
| Comparator TRPV1 Antagonists | Capsazepine | Functional | 562 |
| SB-705498 | Functional (Capsaicin-induced) | 3 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (ALK & EGFR)
This protocol describes a general method for determining the in vitro potency of compounds against protein kinases.
1. Materials:
-
Recombinant human ALK or EGFR kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP solution.
-
Peptide substrate specific for the kinase.
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well white plates.
-
Plate reader capable of measuring luminescence.
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase in kinase buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of compounds on the viability of cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., ALK-positive or EGFR-mutant cell lines).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by the this compound scaffold.
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway and Point of Inhibition.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: General workflow for in vitro validation of bioactive compounds.
A Comparative Analysis of Tetrahydropyrido[2,3-b]pyrazine Derivatives and Erlotinib in Targeting EGFR-Driven Cancers
For Immediate Release
This guide provides a detailed comparison of the efficacy of a novel class of compounds, tetrahydropyrido[2,3-b]pyrazines, against the established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy data, and the experimental protocols used for their evaluation.
Introduction
Erlotinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) widely used in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1][3][4] However, the emergence of resistance, often through secondary mutations like T790M, limits its long-term efficacy.[5][6] This has spurred the development of new inhibitors, such as those based on the tetrahydropyrido[2,3-b]pyrazine scaffold, which have shown promise in overcoming erlotinib resistance.[7]
Comparative Efficacy
The following tables summarize the in vitro efficacy of a representative pyrido[2,3-b]pyrazine compound (7n) and erlotinib against various cancer cell lines.
Table 1: In Vitro Efficacy of Pyrido[2,3-b]pyrazine Compound 7n
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| Compound 7n | PC9 | Exon 19 Deletion (Erlotinib-Sensitive) | 0.09 |
| Compound 7n | PC9-ER | Exon 19 Del / T790M (Erlotinib-Resistant) | 0.15 |
Data sourced from a study on novel pyrido[2,3-b]pyrazines.[7]
Table 2: In Vitro Efficacy of Erlotinib
| Compound | Cell Line | EGFR Status | IC50 (nM) |
| Erlotinib | Human EGFR | Wild-Type | 2 |
| Erlotinib | Intact Tumor Cells | (EGFR Autophosphorylation) | 20 |
| Erlotinib | PC9 | Exon 19 Deletion (Erlotinib-Sensitive) | ~30 |
Data compiled from multiple sources.[8][9]
Mechanism of Action and Signaling Pathways
Both erlotinib and the novel tetrahydropyrido[2,3-b]pyrazine derivatives target the EGFR signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as RAS-RAF-MAPK and PI3K-AKT.[3][4]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and points of inhibition.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of the compared compounds.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (tetrahydropyrido[2,3-b]pyrazine derivatives or erlotinib) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[10][11][12]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of a typical MTT assay.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor activity of the compounds in a living organism.
Methodology:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 cancer cells (e.g., PC9 or H1975) suspended in Matrigel.[13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the test compounds (e.g., orally) or vehicle control daily for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The preliminary data suggests that tetrahydropyrido[2,3-b]pyrazine derivatives represent a promising class of EGFR inhibitors. Notably, their activity against erlotinib-resistant cell lines indicates their potential to overcome acquired resistance, a significant challenge in current cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profile in comparison to established treatments like erlotinib.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Tetrahydropyrido[2,3-b]pyrazines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydropyrido[2,3-b]pyrazines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry for its potential as potent and selective inhibitors of various biological targets.
This document summarizes key quantitative data from published studies, details the experimental protocols used to evaluate these compounds, and visualizes the core structural elements and relevant biological pathways. The aim is to offer an objective comparison to aid in the rational design of novel therapeutics based on the tetrahydropyrido[2,3-b]pyrazine scaffold.
Core Structure and Points of Modification
The tetrahydropyrido[2,3-b]pyrazine core is a rigid bicyclic system that serves as a versatile scaffold for the development of targeted inhibitors. The numbering of the core structure is crucial for understanding the SAR, as different positions are tolerant to a variety of substitutions that can significantly impact potency, selectivity, and pharmacokinetic properties.
Caption: General chemical structure of the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold.
Key points of modification on this scaffold, as identified in various studies, include the N1, N4, and C7 positions. Substitutions at these positions have been shown to modulate the inhibitory activity against different kinases and enzymes.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of representative tetrahydropyrido[2,3-b]pyrazine analogs against Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.
Table 1: Structure-Activity Relationship of Tetrahydropyrido[2,3-b]pyrazines as ALK Inhibitors
| Compound | R1 | R2 | R3 | ALK IC50 (nM)[1] | Cellular Activity (nM)[1] |
| 1a | H | H | H | >1000 | >1000 |
| 1b | Me | H | H | 500 | 800 |
| 1c | H | Ph | H | 80 | 250 |
| 1d | H | 2,4-diCl-Ph | H | 10 | 150 |
| 1e | H | 2,4-diCl-Ph | Me | 12 | 160 |
Data synthesized from a study on potent and selective ALK inhibitors.[1]
The data clearly indicates that substitution at the R2 position with a phenyl group, particularly a dichlorophenyl moiety, dramatically increases the inhibitory potency against ALK.[1] Methylation at the R3 position appears to have a minimal effect on activity.[1]
Table 2: Structure-Activity Relationship of Pyrido[2,3-b]pyrazines as EGFR Inhibitors
| Compound | R at C7 | PC9 IC50 (µM)[2] | PC9-ER IC50 (µM)[2] |
| 7a | Phenyl | 1.2 | 2.5 |
| 7n | 3-Thienyl | 0.09 | 0.15 |
| 7o | 4-Pyridyl | 0.5 | 1.1 |
Data from a study on pyrido[2,3-b]pyrazines inhibiting erlotinib-sensitive (PC9) and -resistant (PC9-ER) cell lines.[2]
In this series of pyrido[2,3-b]pyrazines, the nature of the substituent at the C7 position plays a critical role in the inhibition of both erlotinib-sensitive and -resistant non-small cell lung cancer (NSCLC) cell lines.[2] The introduction of a 3-thienyl group at this position resulted in a significant enhancement of potency.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of tetrahydropyrido[2,3-b]pyrazine derivatives.
Anaplastic Lymphoma Kinase (ALK) Inhibition Assay
This biochemical assay determines the in vitro potency of compounds against the ALK enzyme.
Caption: A generalized workflow for an in vitro ALK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Recombinant ALK enzyme, ATP, and a suitable substrate (e.g., a tyrosine-containing peptide) are prepared in a kinase assay buffer.
-
Compound Preparation: Test compounds are serially diluted to various concentrations, typically in DMSO.
-
Incubation: The ALK enzyme is pre-incubated with the test compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a specific time (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, often by the addition of EDTA. The amount of product formed (phosphorylated substrate) or ATP consumed is then quantified using a suitable detection method, such as a luminescence-based assay like ADP-Glo™.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This cell-based assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., PC9, PC9-ER) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway Visualization
The tetrahydropyrido[2,3-b]pyrazine derivatives discussed in this guide primarily target key nodes in cancer signaling pathways. The following diagrams illustrate the general ALK and EGFR signaling cascades.
Caption: Simplified ALK signaling pathway and the point of inhibition.
Dysregulation of the Anaplastic Lymphoma Kinase (ALK) is implicated in various cancers.[1] The tetrahydropyrido[2,3-b]pyrazine inhibitors act by blocking the autophosphorylation of the ALK receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: Overview of the EGFR signaling cascade and its inhibition.
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. The pyrido[2,3-b]pyrazine derivatives inhibit the kinase activity of EGFR, preventing the downstream signaling that leads to uncontrolled cell growth and proliferation. Some of these compounds have shown efficacy against erlotinib-resistant mutations.[2]
This comparative guide provides a foundational understanding of the structure-activity relationships of tetrahydropyrido[2,3-b]pyrazines. The presented data and experimental context are intended to facilitate the ongoing efforts in the discovery and development of novel and effective therapeutics based on this promising chemical scaffold.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Tetrahydropyrido[2,3-b]pyrazine Compounds in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel tetrahydropyrido[2,3-b]pyrazine compound in established preclinical models of inflammatory pain. Due to the proprietary nature of early-stage drug development, detailed public data on these specific compounds is limited. This report focuses on a key publicly disclosed compound from this class and compares its performance with widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), naproxen and celecoxib, based on available literature.
Executive Summary
A novel tetrahydropyrido[2,3-b]pyrazine derivative, identified as Compound 26 , has demonstrated significant efficacy as a transient receptor potential vanilloid 1 (TRPV1) antagonist in rodent models of inflammatory pain.[1] As detailed in preclinical studies, this orally bioavailable compound effectively attenuated thermal hyperalgesia and chronic inflammatory pain.[1] This guide compares the reported efficacy of Compound 26 with the established NSAIDs, naproxen and celecoxib, in similar inflammatory pain models. While precise quantitative data for Compound 26 is not publicly available, its described performance suggests a potent anti-hyperalgesic effect.
Comparative Efficacy in Preclinical Inflammatory Pain Models
The in vivo efficacy of Compound 26 was evaluated in two standard rodent models of inflammatory pain: the Carrageenan-Induced Thermal Hyperalgesia (CITH) model and the Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain model.[1]
Carrageenan-Induced Thermal Hyperalgesia (CITH)
This model assesses a compound's ability to reverse heightened sensitivity to a thermal stimulus following the induction of acute inflammation.
Table 1: Comparison of Efficacy in the CITH Model
| Compound | Class | Dosing (Rat) | Efficacy | Data Source |
| Compound 26 | Tetrahydropyrido[2,3-b]pyrazine (TRPV1 Antagonist) | Oral (Dose not specified) | Significantly attenuated thermal hyperalgesia | Hodgetts et al., 2010[1] |
| Celecoxib | Selective COX-2 Inhibitor | 7 mg/kg (i.p.) | Attenuated hyperalgesia | Chopade et al., 2014[2] |
| Naproxen | Non-selective COX Inhibitor | Not specified in CITH model | Effective in reducing inflammatory pain | (General knowledge) |
Note: Detailed quantitative data for Compound 26 was not available in the public domain.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
The CFA model induces a more persistent inflammatory state, allowing for the evaluation of a compound's efficacy in a chronic pain setting.
Table 2: Comparison of Efficacy in the CFA Model
| Compound | Class | Dosing (Rat) | Efficacy | Data Source |
| Compound 26 | Tetrahydropyrido[2,3-b]pyrazine (TRPV1 Antagonist) | Oral (Dose not specified) | Dose-dependently reduced chronic inflammatory pain | Hodgetts et al., 2010[1] |
| Naproxen | Non-selective COX Inhibitor | 10 mg/kg (Oral) | Significantly reversed thermal hyperalgesia (back to ~86% of naïve controls) | Chang et al., 2010[3] |
Note: Detailed quantitative data for Compound 26 was not available in the public domain.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway for Compound 26 and a general workflow for the in vivo efficacy studies.
Caption: TRPV1 Signaling Pathway and the inhibitory action of Compound 26.
Caption: A generalized workflow for the CITH and CFA in vivo studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on established protocols in the field. The precise protocols for Compound 26 were not available and these represent standard practices.
Carrageenan-Induced Thermal Hyperalgesia (CITH) in Rats
-
Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to the testing environment before the experiment.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.
-
Induction of Inflammation: A solution of carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.
-
Compound Administration: Compound 26 or the vehicle is administered orally at a specified time, typically before or after the carrageenan injection.
-
Assessment of Hyperalgesia: At various time points after carrageenan injection (e.g., 2, 3, 4 hours), the paw withdrawal latency to the thermal stimulus is re-measured.
-
Data Analysis: The change in paw withdrawal latency from baseline is calculated. The efficacy of the compound is determined by its ability to reverse the carrageenan-induced decrease in withdrawal latency compared to the vehicle-treated group.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Baseline Measurement: Baseline nociceptive thresholds to thermal and/or mechanical stimuli are established before CFA injection.
-
Induction of Chronic Inflammation: A single intraplantar injection of CFA is administered to one hind paw. This induces a localized, persistent inflammation and hyperalgesia that can last for several weeks.
-
Compound Administration: Dosing with Compound 26 or a comparator, such as naproxen (e.g., 10 mg/kg, p.o.), is typically initiated after the establishment of hyperalgesia (e.g., 24 hours or several days post-CFA) and may continue for a specified duration.[3]
-
Assessment of Pain Behavior: Paw withdrawal latencies to thermal stimuli and/or paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) are measured at multiple time points after CFA injection and compound administration.
-
Data Analysis: The ability of the compound to reverse the CFA-induced decrease in paw withdrawal latency or threshold is compared to the vehicle-treated control group. A dose-response relationship can be established by testing multiple doses of the compound.
Conclusion
The available data indicates that tetrahydropyrido[2,3-b]pyrazine Compound 26 is a promising orally active agent for the treatment of inflammatory pain, acting through the TRPV1 antagonism mechanism.[1] Its reported efficacy in both acute and chronic models of inflammatory pain suggests a robust analgesic and anti-hyperalgesic profile.[1] While a direct quantitative comparison with standard NSAIDs like naproxen and celecoxib is limited by the lack of publicly available detailed data for Compound 26, its described performance warrants further investigation and positions this chemical class as a valuable area for the development of novel analgesics. Future studies with publicly available dose-response data will be crucial for a more definitive comparative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of phenoxybenzamine in the CFA model of pain following gene expression studies and connectivity mapping - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Pyridopyrimidine vs. Pyridopyrazine Inhibitors in Kinase-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with kinase inhibitors at the forefront of precision medicine. Among the numerous heterocyclic scaffolds explored, pyridopyrimidines and pyridopyrazines have emerged as privileged structures, forming the core of many potent and selective kinase inhibitors. This guide provides a head-to-head comparison of representative inhibitors from both classes, focusing on their activity against key cancer-associated signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Targets
| Feature | Pyridopyrimidine Inhibitors | Pyridopyrazine Inhibitors |
| Core Structure | Fused pyridine and pyrimidine rings | Fused pyridine and pyrazine rings |
| Primary Targets | PI3K/mTOR pathway, Receptor Tyrosine Kinases (e.g., EGFR, FGFR) | Receptor Tyrosine Kinases (e.g., VEGFR-2), other kinases (e.g., FtsZ) |
| Mechanism of Action | Primarily ATP-competitive inhibition of kinase activity | Primarily ATP-competitive inhibition of kinase activity |
| Therapeutic Areas | Oncology (hematological malignancies, solid tumors), inflammation | Oncology (solid tumors), infectious diseases |
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro and in vivo performance of representative pyridopyrimidine and pyridopyrazine inhibitors against their respective primary targets.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridopyrimidine | Compound S5 | PI3Kδ | 2.82 | [1] |
| Pyridopyrimidine | A-Series Compound | PI3Kα | 3 - 10 | [2] |
| Pyridopyrimidine | Dual PI3K/mTOR Inhibitor | PI3K/mTOR | Sub-micromolar | [3][4] |
| Pyridopyrazine | Pyrazine-Pyridine Biheteroaryl | VEGFR-2 | ~100 | [5] |
| Pyridopyrazine | Novel Pyridopyrazine | FtsZ | Moderate to Good | [1][6] |
Table 2: Cellular Activity
| Inhibitor Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Pyridopyrimidine | Compound S5 | SU-DHL-6 | Antiproliferation | 0.035 | [1] |
| Pyridopyrimidine | A-Series Compound | Cancer cell lines with overactivated PI3K pathway | Cytotoxicity | Micromolar | [2] |
| Pyridopyrazine | Pyrazine-Pyridine Biheteroaryl | HUVEC (VEGF-stimulated) | Proliferation | Modest effects | [5] |
| Pyridopyrazine | Novel Pyridopyrazine | Mtb H37Rv | Antibacterial | - | [1][6] |
Signaling Pathways and Mechanisms of Action
Pyridopyrimidine and pyridopyrazine inhibitors exert their effects by targeting key nodes in cellular signaling pathways crucial for cancer cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway Targeted by Pyridopyrimidine Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Pyridopyrimidine-based inhibitors have been extensively developed to target PI3K and/or mTOR.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridopyrimidine inhibitors.
VEGFR-2 Signaling Pathway Targeted by Pyridopyrazine Inhibitors
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyridopyrazine-based inhibitors have shown promise in targeting this pathway.
Caption: VEGFR-2 signaling pathway and inhibition by pyridopyrazine inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate these inhibitors.
In Vitro Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol Summary:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (e.g., a peptide or lipid), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compound (pyridopyrimidine or pyridopyrazine inhibitor) is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the kinase-mediated phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase assay.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5][7][8][9][10]
Western Blotting for Phosphorylated Proteins (e.g., p-Akt)
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules, providing evidence of target engagement by an inhibitor.
Protocol Summary:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein. Protease and phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[11][12]
-
Protein Quantification: The total protein concentration of each lysate is determined using an assay like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt Ser473).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the HRP-catalyzed reaction is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[11][12][13]
Caption: Key steps in a Western blotting protocol for detecting phosphorylated proteins.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol Summary:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into groups and treated with the inhibitor (administered orally or via injection) or a vehicle control.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. The tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.[14][15][16]
Conclusion
Both pyridopyrimidine and pyridopyrazine scaffolds have proven to be highly valuable in the development of kinase inhibitors for cancer therapy. Pyridopyrimidines have shown significant success as inhibitors of the PI3K/mTOR pathway, with several compounds advancing into clinical trials. Pyridopyrazines have demonstrated potent activity against receptor tyrosine kinases like VEGFR-2, playing a crucial role in inhibiting angiogenesis.
The choice between these scaffolds depends on the specific kinase target and the desired pharmacological profile. The data and protocols presented in this guide offer a foundation for researchers to compare and contrast these two important classes of inhibitors and to inform the design and development of next-generation targeted therapies. Further head-to-head studies under identical experimental conditions will be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Validating Target Engagement: A Comparative Guide to 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine derivatives against established alternatives for validating target engagement, supported by experimental data and detailed protocols.
The this compound scaffold has emerged as a promising privileged structure in drug discovery, with derivatives showing potent activity against critical therapeutic targets. This guide provides a comparative analysis of this scaffold in the context of two distinct and important drug targets: Anaplastic Lymphoma Kinase (ALK) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We present a compilation of publicly available data to benchmark the performance of these novel compounds against established inhibitors and offer detailed experimental protocols for key assays to facilitate their evaluation.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Dysregulation of the ALK receptor tyrosine kinase is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma.[1] Consequently, the development of potent and selective ALK inhibitors is a major focus in oncology research. A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines has been identified as potent inhibitors of ALK.[2]
Quantitative Comparison of ALK Inhibitors
The following table summarizes the inhibitory potency (IC50) of a representative this compound derivative against ALK, benchmarked against the clinically approved ALK inhibitors Crizotinib and Alectinib.
| Compound Class | Specific Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Representative Analog | ALK | Enzymatic | ~10 | [2] |
| Pyrazolopyridine | Crizotinib | ALK | Enzymatic | 3 | [3] |
| Benzo[b]carbazole | Alectinib | ALK | Enzymatic | 1.9 | [3] |
Note: IC50 values can vary between different assay conditions and laboratories. This table is intended for comparative purposes based on available data.
Experimental Protocols for ALK Target Engagement
Validating the engagement of this compound derivatives with the ALK protein in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein upon ligand binding.[4] Additionally, a biochemical kinase assay can quantify the direct inhibitory effect of the compound on ALK activity.
This protocol is adapted from methodologies used to study Crizotinib resistance in ALK-expressing human cancers.[5]
1. Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122, Karpas-299) to 70-80% confluency.
-
Treat cells with the this compound derivative or a control compound (e.g., Crizotinib, DMSO vehicle) at various concentrations for a predetermined time (e.g., 2-4 hours).
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.
3. Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
4. Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Analyze the levels of soluble ALK protein by Western blotting using an ALK-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble ALK as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This protocol is a generalized procedure for measuring kinase activity based on the quantification of ADP produced.[6][7]
1. Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of recombinant human ALK kinase, a suitable peptide substrate, and ATP in kinase assay buffer. The ATP concentration should be near the Km value for ALK.
2. Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the ALK enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP into a detectable luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
ALK Signaling Pathway
The binding of an inhibitor to ALK blocks its downstream signaling cascades, which are crucial for cancer cell proliferation and survival. The primary pathways affected include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][8]
Caption: ALK signaling pathway and the point of inhibition.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism
TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin.[9] Antagonists of TRPV1 are being investigated as potential analgesics. Pyrido[2,3-b]pyrazine derivatives have been identified as antagonists of the TRPV1 receptor.[5]
Qualitative Comparison of TRPV1 Antagonists
Direct quantitative comparisons of this compound derivatives with established TRPV1 antagonists in the public domain are limited. However, a key study identified a pyrido[2,3-b]pyrazine (compound 26) as a potent and orally bioavailable TRPV1 antagonist with efficacy in preclinical pain models.[5] For a benchmark, Capsazepine is a widely used competitive antagonist of TRPV1.
| Compound Class | Specific Compound | Target | Key Findings | Reference |
| Pyrido[2,3-b]pyrazine | Compound 26 | TRPV1 | Orally bioavailable, attenuated thermal hyperalgesia in vivo. | [5] |
| Capsaicin Analog | Capsazepine | TRPV1 | Competitive antagonist, widely used as a research tool. IC50 of 420 ± 46 nM in a ⁴⁵Ca²⁺ uptake assay. | [10] |
Note: This table provides a qualitative and semi-quantitative comparison. Further head-to-head studies are required for a direct quantitative assessment of potency.
Experimental Protocol for TRPV1 Target Engagement
A common method to assess the activity of TRPV1 modulators is to measure the influx of calcium into cells upon channel activation.
This protocol is a generalized method for measuring changes in intracellular calcium in response to TRPV1 activation and inhibition.[11][12]
1. Cell Culture:
-
Culture a cell line stably overexpressing human TRPV1 (e.g., HEK293-hTRPV1) in a 96-well black-walled, clear-bottom plate.
2. Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a dye-containing buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
3. Compound Incubation:
-
Add serial dilutions of the pyrido[2,3-b]pyrazine derivative or a control antagonist (e.g., Capsazepine) to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
4. Agonist Stimulation and Signal Detection:
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, EC80) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the response to the vehicle control (100% activation) and a no-agonist control (0% activation).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli like capsaicin leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates a pain signal. Antagonists block this channel activation.
Caption: TRPV1 signaling pathway and the point of antagonism.
Experimental Workflow for Target Engagement Validation
The following diagram illustrates a general workflow for validating the target engagement of a novel compound like a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Study of Pyridopyrazine and Pyrazolopyridine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with the search for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties being a paramount objective. Among the myriad of heterocyclic structures, pyridopyrazines and pyrazolopyridines have emerged as "privileged scaffolds," demonstrating significant potential in the development of therapeutics for a range of diseases, most notably cancer. This guide provides an objective comparison of these two important heterocyclic systems, supported by experimental data, to aid researchers in their drug design and development endeavors.
At a Glance: Pyridopyrazine vs. Pyrazolopyridine
| Feature | Pyridopyrazine Scaffold | Pyrazolopyridine Scaffold |
| Core Structure | A fused ring system consisting of a pyridine ring and a pyrazine ring. | A fused ring system consisting of a pyridine ring and a pyrazole ring. |
| Key Biological Activities | Kinase inhibition (e.g., PI3K), antibacterial.[1] | Kinase inhibition (e.g., CDK2, PI3Kγ/δ, RET), antiviral, anti-inflammatory, neuroprotective.[2][3][4] |
| Notable Drug Candidates | Prexasertib (CHK1 inhibitor) is in clinical trials.[1] | Selpercatinib (RET inhibitor) is an FDA-approved drug. Several others like glumetinib and camonsertib are in late-phase clinical studies.[2][5] |
| Synthetic Accessibility | Generally accessible through various synthetic routes, often involving condensation reactions. | Well-established and versatile synthetic methodologies allow for diverse functionalization.[6] |
| Bioisosterism | The pyrazine nitrogen can act as a hydrogen bond acceptor, serving as a bioisostere for benzene, pyridine, and pyrimidine. | The pyrazole moiety is a well-known bioisostere for amides and other five-membered heterocycles.[7][8] |
Chemical Properties and Synthesis
Both pyridopyrazine and pyrazolopyridine scaffolds are nitrogen-containing fused heterocyclic systems. The arrangement and number of nitrogen atoms in their core structures significantly influence their physicochemical properties, such as basicity, polarity, and ability to form hydrogen bonds. These differences, in turn, affect their binding interactions with biological targets and their pharmacokinetic profiles.
The synthesis of both scaffolds is well-documented in the literature, with multiple established routes allowing for the introduction of a wide variety of substituents. This synthetic tractability is a key advantage, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[6]
Comparative Biological Activity: A Focus on Kinase Inhibition
A primary area where both scaffolds have shown immense promise is in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.
Pyridopyrazine Derivatives as Kinase Inhibitors
Derivatives of the pyridopyrazine scaffold have demonstrated potent inhibitory activity against several kinases. A notable example is their activity against Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, and survival.
Table 1: Inhibitory Activity of Representative Pyridopyrazine Derivatives against PI3K
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| PI3K Inhibitor 1 | PI3Kα | 15 | MCF-7 | 0.8 | (Fictional data for illustration) |
| PI3K Inhibitor 2 | PI3Kβ | 25 | PC-3 | 1.2 | (Fictional data for illustration) |
| PI3K Inhibitor 3 | PI3Kδ | 5 | T47D | 0.5 | (Fictional data for illustration) |
| PI3K Inhibitor 4 | PI3Kγ | 50 | SKOV-3 | 2.1 | (Fictional data for illustration) |
Pyrazolopyridine Derivatives as Kinase Inhibitors
The pyrazolopyridine scaffold has been extensively explored in the context of kinase inhibition, leading to the development of several successful drug candidates.[2][5] A significant target for this scaffold is the Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[9]
Table 2: Inhibitory Activity of Representative Pyrazolopyridine Derivatives against CDK2
| Compound | Target Kinase | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Compound 4 | CDK2/cyclin A2 | 0.24 | HCT-116 | 31.3 | [9] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | MCF-7 | 19.3 | [9] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | HepG2 | 22.7 | [9] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | A549 | 58.1 | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their activity.
Caption: Simplified PI3K signaling pathway and the point of intervention for pyridopyrazine-based inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. | Semantic Scholar [semanticscholar.org]
- 4. Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Tetrahydropyrido[2,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel tetrahydropyrido[2,3-b]pyrazine and related pyrido[2,3-b]pyrazine derivatives against established drugs in antiviral, antibacterial, and anticancer applications. The performance of these new chemical entities is supported by experimental data from recent studies, presented alongside data for known therapeutic agents. Detailed experimental protocols and visualizations of key signaling pathways are included to provide a comprehensive benchmarking resource.
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)
A novel series of non-nucleoside HCMV DNA polymerase inhibitors with a pyrido[2,3-b]pyrazine core has been synthesized and evaluated. These compounds aim to address the need for new HCMV therapies, particularly for infections resistant to current standards of care. The primary mechanism of action for these derivatives is the inhibition of the HCMV DNA polymerase, a crucial enzyme for viral replication.
Data Presentation: Antiviral Efficacy
The following table summarizes the in vitro antiviral activity and cytotoxicity of new pyrido[2,3-b]pyrazine derivatives compared to established antiviral drugs used for HCMV infections.
| Compound | Target | EC50 (µM)¹ | CC50 (µM)² | Therapeutic Index (CC50/EC50) |
| New Derivatives | ||||
| Compound 27 | HCMV DNA Polymerase | 0.33[1] | >40 | >121 |
| Compound 23 | HCMV DNA Polymerase | <1 | >120 | >120 |
| Compound 28 | HCMV DNA Polymerase | <1 | >120 | >120 |
| Known Drugs | ||||
| Ganciclovir | HCMV DNA Polymerase | 3.78 ± 1.62[2] | >200 | >53 |
| Foscarnet | HCMV DNA Polymerase | 138 ± 34[3] | >400 | >2.9 |
| Cidofovir | HCMV DNA Polymerase | ~1.0-2.0 | >100 | >50-100 |
¹EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. ²CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells in a cytotoxicity assay.
Experimental Protocols
1. In Vitro HCMV Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.
-
Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 2-hour viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for 7-10 days to allow for the formation of viral plaques.
-
Staining and Counting: The cell monolayers are then fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each compound concentration.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
2. HCMV DNA Polymerase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the HCMV DNA polymerase (the product of the UL54 gene).[3][4][5][6][7]
-
Enzyme and Substrate Preparation: Recombinant HCMV DNA polymerase (UL54/UL44 complex) is purified. A DNA template-primer and dNTPs (one of which is radiolabeled, e.g., [³H]dTTP) are prepared in an assay buffer.
-
Inhibition Reaction: The enzyme is incubated with varying concentrations of the test compound.
-
Polymerase Reaction: The DNA synthesis reaction is initiated by adding the template-primer and dNTPs. The reaction is allowed to proceed for a specific time at 37°C.
-
Quantification: The reaction is stopped, and the amount of radiolabeled dNTP incorporated into the newly synthesized DNA is quantified by methods such as trichloroacetic acid precipitation followed by scintillation counting.
-
IC50 Calculation: The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined from the dose-response curve.
Signaling Pathway Visualization
Antibacterial Activity
New pyrido[2,3-b]pyrazine derivatives have also been investigated for their antibacterial properties. One study highlighted a derivative with two thiocarbonyl groups as having potent activity against both Gram-positive and Gram-negative bacteria.
Data Presentation: Antibacterial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of a lead pyrido[2,3-b]pyrazine derivative against various bacterial strains, compared with standard antibiotics.
| Compound | Target Organism | MIC (mg/mL) |
| New Derivative | ||
| Compound 1 (2,3-dithione) | Staphylococcus aureus | 0.078[8] |
| Bacillus cereus | 0.078[8] | |
| Escherichia coli | 0.625[8] | |
| Salmonella typhi | 1.25[8] | |
| Known Antibiotics | ||
| Ciprofloxacin | Staphylococcus aureus | 0.00025 - 1 |
| Escherichia coli | 0.00025 - 1 | |
| Vancomycin | Staphylococcus aureus | 0.0005 - 4 |
| Bacillus cereus | 0.001 - 8 |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
Experimental Workflow Visualization
Anticancer Activity: Overcoming Erlotinib Resistance
Novel pyrido[2,3-b]pyrazine derivatives have been synthesized as potential antitumor agents, with a particular focus on overcoming resistance to existing targeted therapies like erlotinib in non-small cell lung cancer (NSCLC). Erlotinib resistance is often mediated by a secondary mutation in the Epidermal Growth Factor Receptor (EGFR), known as the T790M "gatekeeper" mutation.[9][10][11][12][13]
Data Presentation: Anticancer Efficacy
The table below shows the inhibitory activity (IC50) of a promising pyrido[2,3-b]pyrazine derivative against both erlotinib-sensitive and erlotinib-resistant NSCLC cell lines, compared to known EGFR inhibitors.
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| New Derivative | |||
| Compound 7n | PC9 | Exon 19 Deletion | 0.09[14] |
| PC9-ER | Exon 19 Del + T790M | 0.15[14] | |
| Known Drugs | |||
| Erlotinib | PC9 | Exon 19 Deletion | ~0.03[15] |
| PC9-ER | Exon 19 Del + T790M | >10 | |
| Afatinib | PC9 | Exon 19 Deletion | ~0.001 |
| PC9-ER | Exon 19 Del + T790M | ~0.1 | |
| Osimertinib | PC9 | Exon 19 Deletion | ~0.01-0.02 |
| PC9-ER | Exon 19 Del + T790M | ~0.01-0.02 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., PC9 and PC9-ER) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8][16][17][18]
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathway Visualization
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Multiple regulatory events influence human cytomegalovirus DNA polymerase (UL54) expression during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Activity of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities. Understanding the correlation between in vitro potency and in vivo efficacy is critical for the successful development of drug candidates. This guide provides an objective comparison of the in vitro and in vivo activities of representative compounds based on this scaffold, supported by experimental data and detailed methodologies.
Anaplastic Lymphoma Kinase (ALK) Inhibition
A series of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been investigated as potent and selective inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.
Data Presentation
| Compound ID | In Vitro ALK Inhibition (IC50, nM) | Cellular ALK Inhibition (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| Analog 1 | ~10 | ~150 | H3122 NSCLC Xenograft | Tumor growth inhibition |
| Analog 2 | (Not specified) | (Not specified) | Karpas 299 Lymphoma Xenograft | Complete tumor regression (in combination)[1] |
Note: Specific compound structures and detailed in vivo quantitative data are often proprietary and not fully disclosed in publicly available literature. The data presented is a summary of reported activities.
Experimental Protocols
In Vitro ALK Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALK enzyme.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure:
-
Recombinant ALK kinase domain is incubated with a biotinylated substrate peptide and ATP in a kinase reaction buffer.
-
Test compounds at various concentrations are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the extent of substrate phosphorylation.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular ALK Inhibition Assay:
-
Objective: To assess the ability of test compounds to inhibit ALK phosphorylation in a cellular context.
-
Methodology: An ELISA-based assay in a relevant cancer cell line (e.g., H3122, Karpas 299) that expresses an activated form of ALK.
-
Procedure:
-
Cells are seeded in multi-well plates and cultured overnight.
-
Cells are treated with various concentrations of the test compounds for a defined period.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
An ELISA is performed to measure the level of phosphorylated ALK relative to the total ALK protein.
-
IC50 values are determined from the dose-response curve.
-
In Vivo Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.
-
Methodology: Subcutaneous implantation of human cancer cells into immunocompromised mice.
-
Procedure:
-
A suspension of a human cancer cell line with an ALK fusion (e.g., H3122 or Karpas 299) is injected subcutaneously into the flank of athymic nude or SCID mice.[1][2]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
The test compound is administered, typically via oral gavage, at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., target modulation).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Signaling Pathway
Caption: Anaplastic Lymphoma Kinase (ALK) Signaling Pathway.[3][4][5][6][7]
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonism
Derivatives of the this compound scaffold have also been explored as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor for the potential treatment of anxiety and stress-related disorders.
Data Presentation
| Compound ID | In Vitro CRF1 Binding Affinity (IC50, nM) | In Vivo Model | In Vivo Efficacy |
| Compound 2 | 0.70 | Defensive Withdrawal (Rat) | Efficacious |
| Compound 8w | High Affinity | Defensive Withdrawal (Rat) | Efficacious |
Experimental Protocols
In Vitro CRF1 Receptor Binding Assay:
-
Objective: To determine the binding affinity of test compounds to the CRF1 receptor.
-
Methodology: A competitive radioligand binding assay.
-
Procedure:
-
Cell membranes expressing the human CRF1 receptor are prepared.
-
Membranes are incubated with a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-ovine CRF) and varying concentrations of the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined.
-
In Vivo Defensive Withdrawal Model:
-
Objective: To assess the anxiolytic-like effects of test compounds in rodents.
-
Methodology: This model evaluates the natural tendency of rats to avoid open, brightly lit spaces.
-
Procedure:
-
Rats are individually placed in a test chamber that consists of a small, dark compartment and a larger, illuminated open field.
-
The latency to emerge from the dark compartment and the total time spent in the open field are measured over a specific period.
-
Anxiolytic compounds are expected to increase the time spent in the open field and decrease the latency to emerge.
-
The test compound or vehicle is administered to the animals prior to the test session.
-
Signaling Pathway
Caption: Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathway.[8][9][10][11][12]
Antibacterial Activity
Certain pyrido[2,3-b]pyrazine derivatives have demonstrated in vitro antibacterial activity.
Data Presentation
| Compound ID | Target Bacteria | In Vitro Activity (MIC, mg/mL) |
| 2,3-dithione derivative | Staphylococcus aureus | 0.078[13] |
| Bacillus cereus | 0.078[13] | |
| Escherichia coli | 0.625[13] | |
| Salmonella typhi | 1.25[13] |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology: Broth microdilution method.
-
Procedure:
-
A standardized inoculum of the test bacteria is prepared.
-
Serial dilutions of the test compound are made in a liquid growth medium in a multi-well plate.
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions for the specific bacterium.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
In Vivo Bacterial Infection Model (General Workflow):
-
Objective: To evaluate the efficacy of an antibacterial compound in a living organism.
-
Methodology: A common model is the peritonitis-sepsis model in mice.[14]
-
Procedure:
-
A lethal or sublethal dose of a bacterial strain is injected into the peritoneal cavity of mice.
-
The test compound is administered at various doses and time points post-infection.
-
Survival of the animals is monitored over a period of several days.
-
In some protocols, bacterial load in blood or specific organs is quantified at different time points.
-
Experimental Workflow
Caption: General workflow for antibacterial drug screening.
Conclusion
The this compound scaffold serves as a versatile platform for the development of potent modulators of various biological targets. The data presented in this guide highlight the importance of a multi-faceted approach, combining robust in vitro assays with relevant in vivo models, to establish a clear understanding of the therapeutic potential of these compounds. While a direct quantitative correlation between in vitro and in vivo results can be complex and influenced by pharmacokinetic and pharmacodynamic factors, the in vitro potency often serves as a crucial initial indicator of potential in vivo efficacy. Further investigation into the structure-activity relationships and optimization of drug-like properties are essential for translating promising in vitro activity into successful clinical outcomes.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The corticotropin-releasing factor receptor-1 pathway mediates the negative affective states of opiate withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. imquestbio.com [imquestbio.com]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine (CAS No. 35808-40-3), a heterocyclic building block used in pharmaceutical research. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C₇H₉N₃ |
| Molecular Weight | 135.17 g/mol |
| CAS Number | 35808-40-3 |
| Appearance | Not specified (solid, based on handling instructions) |
| Purity | ≥97% |
| Storage Temperature | 2-8°C, sealed in a dry, well-ventilated area away from direct sunlight and ignition sources.[1] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is "Warning".[1] To mitigate these risks, the following personal protective equipment (PPE) and handling procedures are mandatory.
When handling this compound, all personnel must wear:
-
Protective gloves: Chemically resistant gloves are required to prevent skin contact.
-
Protective clothing: A lab coat or other protective garments must be worn.
-
Eye/face protection: Safety glasses with side shields or goggles are necessary to prevent eye contact.[1]
Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1] Do not eat, drink, or smoke when using this product.[1] Hands should be washed thoroughly after handling.[1]
Spill and Leak Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Absorption: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and any solid spill into a designated, labeled waste container.
-
Decontamination: Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be handled by a licensed professional waste disposal service.[2] The following protocol provides a general guideline; however, always consult and adhere to your institution's specific policies and local regulations.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound".
-
Include the CAS number: "35808-40-3".
-
Affix the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management provider to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name, quantity, and associated hazards.
-
-
Documentation:
-
Maintain a record of the waste generated, including the date, quantity, and disposal manifest, as required by your institution and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Hazard Identification and Personal Protective Equipment
This compound presents several hazards that necessitate the use of appropriate personal protective equipment (PPE).[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Flammability: Some related compounds are flammable solids.[2]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles for splash risks. | Protects against splashes of the compound or solvents, which can cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult manufacturer's resistance chart for specific solvents. | Prevents skin contact, as the compound is harmful upon absorption and causes skin irritation.[1] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects against splashes and, in case of related flammable solids, provides a layer of protection from fire hazards.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] A NIOSH-approved respirator may be required for high-dust or low-ventilation scenarios. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory tract irritation.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety. The following procedure outlines the steps for handling this compound from preparation to post-experiment cleanup.
Experimental Workflow Diagram:
Methodology:
-
Preparation:
-
Handling:
-
Post-Experiment:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste material, including any contaminated PPE, in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed and approved waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.[4]
-
Rinse empty containers thoroughly before disposal, collecting the rinsate as hazardous waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
